molecular formula C111H164N36O21S4 B12388297 NMB-1

NMB-1

Numéro de catalogue: B12388297
Poids moléculaire: 2467.0 g/mol
Clé InChI: DWDRIWQVJMGMNY-KJGHYZMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NMB-1 is a useful research compound. Its molecular formula is C111H164N36O21S4 and its molecular weight is 2467.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C111H164N36O21S4

Poids moléculaire

2467.0 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1

Clé InChI

DWDRIWQVJMGMNY-KJGHYZMMSA-N

SMILES isomérique

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N

SMILES canonique

CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of NMB-1

Introduction

This compound, or Noxious Mechanosensation Blocker 1, is a 19-amino acid synthetic conopeptide analogue that has emerged as a critical tool for the study of mechanotransduction, particularly in the context of pain and hearing.[1][2][3] It is an analogue of the ρ-conotoxin, ρ-TIA.[4] This peptide has demonstrated a remarkable selectivity for a specific type of mechanically activated ion channel, providing a pharmacological means to dissect the roles of different mechanosensitive currents in physiological and pathophysiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its functional interactions.

Molecular and Physicochemical Properties

This compound is a peptide with the following primary structure:

  • Amino Acid Sequence: Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys-NH2[1]

  • Disulfide Bonds: Cys5-Cys19 and Cys6-Cys10[1]

  • Molecular Weight: 2467.03 Da[1]

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of high-threshold, sustained, mechanically activated (MA) currents in sensory neurons.[2][3][5][6] These currents are also referred to as slowly adapting (SA) currents due to their prolonged response to a sustained mechanical stimulus.

Selective Inhibition of Mechanosensitive Ion Channels

This compound exhibits a notable 30-fold selectivity for slowly adapting (SA) and intermediately adapting (IA) MA currents over rapidly adapting (RA) currents.[1][7][8] This selectivity allows researchers to pharmacologically isolate and study the distinct physiological roles of these different channel types. The blockade of SA currents by this compound is also voltage-dependent, with the degree of inhibition decreasing as the cell membrane is depolarized.[3][4] This suggests that this compound may function as a pore-blocking agent, binding within the ion channel's electric field.[3]

Molecular Target: Tentonin 3/TMEM150C

A key molecular target of this compound is believed to be the Tentonin 3/TMEM150C (TTN3) ion channel.[8] TTN3 is a pore-forming subunit of a mechanosensitive channel that gives rise to slowly inactivating MA currents, particularly in dorsal root ganglion (DRG) neurons associated with proprioception.[9][10] The inhibitory action of this compound on SA currents in DRG neurons strongly implicates TTN3 as a primary site of action.[8]

Physiological Consequences of this compound Action

By selectively blocking high-threshold SA channels, this compound effectively inhibits the sensation of noxious mechanical stimuli, or mechanical pain.[2][3] In behavioral studies, this compound has been shown to reduce responses to high-intensity mechanical stimulation without affecting responses to low-intensity stimuli or temperature.[2][3][6] This indicates that the channels targeted by this compound are primarily involved in signaling pressure-evoked pain.

Interestingly, this compound also inhibits mechanotransduction in cochlear hair cells, suggesting a shared or similar mechanosensitive component between the auditory system and the somatosensory system responsible for noxious pressure.[2][3][11]

Quantitative Data

The following tables summarize the key quantitative parameters describing the interaction of this compound with its target channels.

ParameterValueTarget SystemReference
IC50 1.0 µMSustained MA currents in sensory neurons[2][4]
Hill Coefficient 1.4Sustained MA currents in sensory neurons[4]
Inhibitory Concentration 5 µMFM1-43 loading in cochlear hair cells[11]
Kinetic ParameterValueConditionReference
Association Constant (kon) ~2.50 x 10⁴ M⁻¹s⁻¹1 µM this compound on sensory neurons[8][11]
Dissociation Constant (koff) ~0.03 s⁻¹Washout of 1 µM this compound from sensory neurons[8][11]

Selectivity Profile

This compound has been demonstrated to be highly selective for mechanically activated channels. It has no significant inhibitory effect on other major ion channel families at concentrations where it potently blocks SA currents.[2][3][6]

  • Voltage-gated sodium channels

  • Voltage-gated calcium channels

  • Acid-sensing ion channels (ASICs)

  • TRPA1 channels

Experimental Protocols

The characterization of this compound's mechanism of action has primarily relied on patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons.

1. Cell Culture of Dorsal Root Ganglion (DRG) Neurons

  • Source: DRG are dissected from neonatal or adult mice.

  • Dissociation: Ganglia are enzymatically treated (e.g., with collagenase and dispase) and mechanically dissociated into single cells.

  • Plating: Neurons are plated on laminin/poly-D-lysine coated coverslips and cultured in a suitable medium (e.g., F-12 medium supplemented with growth factors) for 24-48 hours prior to recording.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To record mechanically activated currents from cultured DRG neurons.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 4 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.4 GTP-Na; pH adjusted to 7.3 with KOH.

  • Recording:

    • Neurons are voltage-clamped at a holding potential of -70 mV.

    • A fire-polished glass probe (tip diameter ~3 µm) is positioned near the cell body.

    • The probe is advanced towards the cell using a piezoelectric stimulator to apply a controlled mechanical stimulus.

    • The resulting inward currents are recorded.

  • Current Classification:

    • Rapidly Adapting (RA): Inactivates to baseline within <30 ms (B15284909).

    • Intermediately Adapting (IA): Inactivates to baseline within 30-200 ms.

    • Slowly Adapting (SA): Shows little or no inactivation during a 200 ms stimulus.

  • Drug Application: this compound is applied to the bath via a perfusion system to determine its effect on the recorded MA currents.

Visualizations

Signaling Pathway of Nociceptive Mechanotransduction and this compound Inhibition

G cluster_stimulus External Stimulus cluster_neuron Nociceptive Sensory Neuron cluster_cns Central Nervous System High-Threshold\nMechanical Stimulus High-Threshold Mechanical Stimulus TTN3 TTN3/TMEM150C (SA Channel) High-Threshold\nMechanical Stimulus->TTN3 Activates Depolarization Membrane Depolarization TTN3->Depolarization Cation Influx AP Action Potential Generation Depolarization->AP Pain Pain Perception AP->Pain Signal Transmission NMB1 This compound NMB1->TTN3 Blocks Pore

Caption: Proposed signaling pathway for pressure-evoked pain and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate DRG Neurons from Mouse B Culture Neurons for 24-48h A->B C Whole-Cell Patch-Clamp B->C D Apply Mechanical Stimulus (Piezoelectric Probe) C->D E Record MA Currents (RA, IA, SA) D->E F Apply this compound via Perfusion E->F G Measure Current Inhibition F->G H Calculate IC50 and Kinetics G->H I Determine Selectivity Profile G->I

Caption: Standard experimental workflow for characterizing the electrophysiological effects of this compound.

Logical Relationship of this compound's Action

NMB1 This compound (Conopeptide Analogue) Target High-Threshold Slowly Adapting Mechanosensitive Channel (e.g., TTN3/TMEM150C) NMB1->Target Binds and Blocks Effect Inhibition of Sustained Mechanically Activated Cation Current Target->Effect Mediates Outcome Reduced Nociceptor Firing in Response to Noxious Pressure Effect->Outcome Leads to

Caption: Logical flow from this compound binding to its ultimate physiological effect.

References

Neuromedin B (NMB) Peptide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Sequence, Signaling Pathways, and Experimental Analysis of Neuromedin B

Abstract

Neuromedin B (NMB) is a bombesin-related peptide that plays a crucial role in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the NMB peptide, including its structure, amino acid sequence, and its interaction with its cognate receptor, the Neuromedin B receptor (NMBR), also known as BB1.[4] It delves into the intricate signaling pathways activated upon NMB-NMBR binding and presents detailed experimental protocols for its synthesis, purification, and the functional analysis of its signaling cascades. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

NMB Peptide: Structure and Sequence

Neuromedin B is a member of the bombesin-like peptide family and was first isolated from pig spinal cord.[2][3] It is found in the central nervous system and the gastrointestinal tract.[2][3]

1.1. Amino Acid Sequence

The amino acid sequence of NMB varies slightly across species. The sequence of rat Neuromedin B is:

TPFSWDLPEPRSRASKIRVHPRGNLWATGHFM-(NH2) [3]

A highly conserved C-terminal decapeptide sequence is observed across mammalian species:

GNLWATGHFM-(NH2) [3]

The "(NH2)" at the C-terminus indicates a post-translational amidation, a common feature of many bioactive peptides.[3]

Quantitative Data: Receptor Binding and Cellular Responses

The interaction of Neuromedin B with its receptor, NMBR, has been characterized by various binding and functional assays. The following tables summarize the key quantitative data.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd)
[125I-Tyr4]bombesin to NMBR10 nMRat brain microvascular endothelial cells[1]
125I-[Tyr4,Leu14]bombesin to NMBR6.38 ± 0.86 pMRat urinary bladder membranes[5]
Receptor Density (Bmax)
[125I-Tyr4]bombesin binding sites0.9 pmol/mg proteinRat brain microvascular endothelial cells[1]
125I-[Tyr4,Leu14]bombesin binding sites2.3 fmol/mg proteinRat urinary bladder membranes[5]
Inhibitory Concentration (IC50)
Neuromedin B displacement of 125I-[Tyr4,Leu14]bombesin0.3 nMRat urinary bladder membranes[5]
Bombesin (B8815690) displacement of 125I-[Tyr4,Leu14]bombesin0.3 nMRat urinary bladder membranes[5]
Half-maximal Effective Concentration (EC50)
NMB-induced increase in intracellular Ca2+ ([Ca2+]i)0.2 nMRat C6 glioblastoma cells[6]
NMB-induced increase in inositol (B14025) phosphates ([3H]IP)1 nMRat C6 glioblastoma cells[6]
NMB-induced increase in phospholipase D (PLD) activity1 nMRat C6 glioblastoma cells[6]

NMB Signaling Pathways

Neuromedin B binding to its G protein-coupled receptor (GPCR), NMBR, activates multiple intracellular signaling cascades.[2][3] The two primary pathways are the phospholipase C (PLC) pathway and the adenylate cyclase (AC) pathway.

3.1. Phospholipase C (PLC) Pathway

Upon NMB binding, the NMBR, a Gq protein-coupled receptor, activates phospholipase C.[7] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][8]

PLC_Pathway NMB Neuromedin B NMBR NMB Receptor (NMBR) (Gq-coupled) NMB->NMBR Binds PLC Phospholipase C (PLC) NMBR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: NMB-activated Phospholipase C signaling pathway.

3.2. Adenylate Cyclase (AC) Pathway

The G-protein coupled to NMBR can also inactivate adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP leads to the inactivation of Protein Kinase A (PKA). PKA, when active, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor.[3]

AC_Pathway NMB Neuromedin B NMBR NMB Receptor (NMBR) (Gi-coupled) NMB->NMBR Binds AC Adenylate Cyclase (AC) NMBR->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: NMB-mediated inhibition of the Adenylate Cyclase pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of NMB peptide and the investigation of its signaling pathways.

4.1. Solid-Phase Peptide Synthesis (SPPS) of Neuromedin B

This protocol is based on the widely used Fmoc/tBu strategy.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (B52724)

  • Solid-phase synthesis vessel

  • Shaker

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Met-OH for the C-terminus of the conserved decapeptide) in DMF.

    • Add DIC and HOBt to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the NMB sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the synthesized NMB peptide by mass spectrometry and analytical RP-HPLC.

4.2. Analysis of NMB-Induced Signaling

4.2.1. Measurement of Intracellular Calcium Mobilization

Materials:

  • Cells expressing NMBR (e.g., transfected BALB 3T3 cells)

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Neuromedin B peptide

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Culture: Plate NMBR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM loading solution in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Stimulation: Add varying concentrations of Neuromedin B to the wells.

  • Measurement: Immediately measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm using a fluorescence plate reader. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

4.2.2. Measurement of cAMP Levels

Materials:

  • Cells expressing NMBR

  • Forskolin (B1673556) (to stimulate basal cAMP levels if necessary)

  • Neuromedin B peptide

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer

Protocol:

  • Cell Culture and Treatment:

    • Plate NMBR-expressing cells and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • If studying Gi-coupled signaling, stimulate cells with forskolin to induce a measurable level of cAMP.

    • Add different concentrations of Neuromedin B and incubate for the desired time.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the intracellular cAMP concentration. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[9]

4.2.3. Assessment of Protein Kinase C (PKC) Activation

Materials:

  • Cells expressing NMBR

  • Neuromedin B peptide

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cell lysis buffer

  • Antibodies specific for total PKC and phosphorylated PKC

  • Western blotting reagents and equipment

Protocol:

  • Cell Culture and Stimulation:

    • Culture NMBR-expressing cells to near confluency.

    • Treat the cells with different concentrations of Neuromedin B for various time points.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against total PKC and phosphorylated PKC.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated PKC to total PKC, which indicates the level of PKC activation.

Conclusion

This technical guide has provided a detailed overview of the Neuromedin B peptide, from its fundamental structure to its complex signaling mechanisms and the experimental methodologies used to study it. The provided tables of quantitative data and the detailed experimental protocols offer a practical resource for researchers investigating the physiological roles of NMB and its potential as a therapeutic target. The DOT language diagrams visually summarize the key signaling pathways, facilitating a clearer understanding of the molecular events initiated by this important neuropeptide.

References

Unveiling Conopeptide NMB-1: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and functional characterization of conopeptide NMB-1, a synthetic analogue of the naturally occurring ρ-conotoxin TIA. This document details the experimental methodologies employed in its identification and synthesis, summarizes its biological activity with quantitative data, and illustrates its mechanism of action through detailed signaling and workflow diagrams.

Discovery and Origin

Conopeptide this compound, or Noxious Mechanosensation Blocker-1, is a synthetic peptide designed based on the structure of a naturally occurring conotoxin. Its development stemmed from the screening of a peptide toxin library aimed at identifying modulators of mechanically activated currents in sensory neurons.

Natural Origin: ρ-Conotoxin TIA from Conus tulipa

The natural template for this compound is ρ-conotoxin TIA , a peptide isolated from the venom of the fish-hunting marine cone snail, Conus tulipa. The discovery of ρ-conotoxin TIA was a result of venomics studies, which combine transcriptomic and proteomic approaches to characterize the complex mixture of peptides in cone snail venom. These studies confirmed the presence of ρ-TIA in the venom duct of C. tulipa.[1][2]

Development of this compound: A Synthetic Analogue

This compound was developed as a 19-amino acid synthetic analogue of ρ-conotoxin TIA. This synthetic approach allows for a consistent and scalable supply of the peptide for research purposes, overcoming the limitations of isolating it from its natural source. The primary sequence of this compound was designed to mimic the active core of ρ-conotoxin TIA, with a disulfide bond configuration of [Cys5-Cys19, Cys6-Cys10].

Physicochemical and Biological Properties

This compound is a potent and selective inhibitor of specific subtypes of mechanically activated ion channels. Its key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2
Molecular Weight 2390.90 Da
Disulfide Bonds Cys5-Cys11, Cys6-Cys19
Biological Activity Selective inhibitor of slowly adapting mechanically activated (SA-MA) currents
IC50 for SA-MA currents ~1 µM

Experimental Protocols

This section details the key experimental methodologies involved in the discovery, synthesis, and characterization of conopeptide this compound and its natural precursor, ρ-conotoxin TIA.

Isolation and Sequencing of ρ-Conotoxin TIA from Conus tulipa Venom

The initial identification of ρ-conotoxin TIA relied on a combination of transcriptomic and proteomic analyses of Conus tulipa venom.

Experimental Workflow: Venomics Approach for Conopeptide Discovery

Venomics_Workflow cluster_collection Venom Collection cluster_transcriptomics Transcriptomics cluster_proteomics Proteomics cluster_validation Validation venom_collection Venom Duct Dissection from Conus tulipa rna_extraction Total RNA Extraction venom_collection->rna_extraction venom_extraction Crude Venom Extraction venom_collection->venom_extraction cdna_synthesis cDNA Library Construction rna_extraction->cdna_synthesis ngs Next-Generation Sequencing (NGS) cdna_synthesis->ngs bioinformatics_t Bioinformatic Analysis (ConoSorter) ngs->bioinformatics_t sequence_confirmation Sequence Confirmation (Edman Degradation) bioinformatics_t->sequence_confirmation hplc RP-HPLC Fractionation venom_extraction->hplc mass_spec Mass Spectrometry (MALDI-TOF/ESI-MS) hplc->mass_spec bioinformatics_p de novo Sequencing and Database Matching mass_spec->bioinformatics_p bioinformatics_p->sequence_confirmation

Caption: Workflow for the discovery of conopeptides using a venomics approach.

Protocol:

  • Venom Duct Dissection: Specimens of Conus tulipa are collected, and their venom ducts are dissected.

  • RNA Extraction: Total RNA is isolated from the venom duct tissue using standard protocols (e.g., TRIzol reagent).[3]

  • cDNA Library Construction and Sequencing: A cDNA library is prepared from the extracted mRNA and sequenced using next-generation sequencing platforms.[3]

  • Bioinformatic Analysis of Transcriptome: The sequencing data is analyzed using bioinformatics tools like ConoSorter to identify putative conotoxin precursor sequences.[4]

  • Crude Venom Extraction and Fractionation: Crude venom is extracted from the venom ducts and fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Mass Spectrometry: The fractions are analyzed by MALDI-TOF or ESI-MS to determine the molecular weights of the peptides.[5]

  • de novo Sequencing: Peptide sequences are determined from the mass spectrometry data.

  • Sequence Confirmation: The identified peptide sequence for ρ-conotoxin TIA is confirmed by matching with the transcriptome data and, if necessary, through Edman degradation.

Chemical Synthesis of Conopeptide this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS).[6]

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow start Rink Amide Resin coupling Iterative Fmoc-Amino Acid Coupling (HBTU/DIEA) start->coupling deprotection Fmoc Deprotection (Piperidine/DMF) coupling->deprotection Repeat for each amino acid deprotection->coupling Repeat for each amino acid cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation oxidation Oxidative Folding (Disulfide Bond Formation) precipitation->oxidation purification RP-HPLC Purification oxidation->purification verification Mass Spectrometry Verification purification->verification

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Protocol:

  • Resin Preparation: Synthesis is initiated on a Rink amide resin.[6]

  • Peptide Chain Assembly: The peptide chain is assembled on an automated peptide synthesizer using Fmoc-protected amino acids. Coupling is achieved using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[6]

  • Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in DMF.[6]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.[6]

  • Precipitation: The cleaved peptide is precipitated using cold diethyl ether.[6]

  • Oxidative Folding: The linear peptide is subjected to oxidative folding to facilitate the formation of the correct disulfide bonds.

  • Purification: The final peptide is purified using RP-HPLC.

  • Verification: The purity and correct mass of the synthesized this compound are confirmed by mass spectrometry.

Electrophysiological Characterization of Mechanically Activated Currents

The inhibitory effect of this compound on mechanically activated currents is assessed using whole-cell patch-clamp recordings from cultured dorsal root ganglion (DRG) neurons.[7][8]

Protocol:

  • DRG Neuron Culture: DRG neurons are isolated from neonatal rats or mice and cultured on laminin-coated coverslips.[7][9]

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the cultured DRG neurons. The intracellular solution typically contains K-gluconate, and the extracellular solution is a standard physiological saline.[7][8]

  • Mechanical Stimulation: A fire-polished glass pipette is used to apply controlled mechanical stimuli to the cell body of the neuron. Stepwise membrane displacements are applied to evoke mechanically activated currents.[8]

  • Data Acquisition: Inward currents in response to mechanical stimulation are recorded under voltage-clamp mode. Neurons are held at a negative holding potential (e.g., -75 mV).[8]

  • This compound Application: this compound is applied to the bath solution at various concentrations to determine its effect on the amplitude and kinetics of the mechanically activated currents.

Behavioral Assay for Noxious Mechanosensation

The in vivo analgesic effect of this compound on mechanically-evoked pain is evaluated using the Randall-Selitto test in rodents.[10][11]

Protocol:

  • Animal Acclimatization: Rodents (rats or mice) are acclimated to the testing environment and handling procedures.

  • This compound Administration: this compound is administered to the animals, typically via injection.

  • Randall-Selitto Test: An increasing mechanical force is applied to the dorsal surface of the animal's paw using a specialized apparatus.[11]

  • Nociceptive Threshold Measurement: The force at which the animal withdraws its paw or vocalizes is recorded as the nociceptive threshold.[11]

  • Data Analysis: The nociceptive thresholds of this compound-treated animals are compared to those of control animals to determine the analgesic effect.

Mechanism of Action: Targeting Tentonin 3

This compound exerts its inhibitory effect on slowly adapting mechanically activated currents by directly blocking the mechanosensitive ion channel Tentonin 3 (TTN3/TMEM150C) .

Signaling Pathway: this compound Inhibition of TTN3

NMB1_Mechanism NMB1 Conopeptide this compound TTN3 Tentonin 3 (TTN3) Mechanosensitive Ion Channel NMB1->TTN3 Binds to and inhibits IonFlux Cation Influx (Na+, Ca2+) TTN3->IonFlux Mediates Block Blockade MechanicalStimulus Mechanical Stimulus (Pressure) MechanicalStimulus->TTN3 Activates Depolarization Membrane Depolarization IonFlux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Nociception Noxious Mechanosensation (Pain Perception) ActionPotential->Nociception

Caption: Proposed mechanism of action for this compound in blocking noxious mechanosensation.

The inhibition of TTN3 by this compound is mediated by an electrostatic interaction between positively charged residues on the this compound peptide and negatively charged residues near the pore entrance of the TTN3 channel. This binding event physically occludes the ion permeation pathway, thereby preventing the influx of cations that would normally occur in response to a mechanical stimulus. By blocking TTN3, this compound effectively dampens the generation of action potentials in nociceptive sensory neurons, leading to a reduction in the perception of mechanically-evoked pain.

Conclusion

Conopeptide this compound, a synthetic analogue of ρ-conotoxin TIA from Conus tulipa, represents a valuable research tool for investigating the molecular mechanisms of mechanosensation. Its selective inhibition of the Tentonin 3 ion channel provides a specific means to probe the role of this channel in both physiological and pathological processes, particularly in the context of pain. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and potential therapeutic development targeting mechanosensitive ion channels.

References

The Role of NMB-1 in Sensory Neuron Mechanotransduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the conversion of mechanical stimuli into electrochemical signals, is a fundamental process in sensory biology, underpinning our senses of touch, proprioception, and hearing, as well as contributing to pain sensation. A key area of investigation in this field is the identification and characterization of the molecular players involved, particularly the ion channels that act as primary mechanosensors in sensory neurons. This technical guide provides an in-depth analysis of the role of NMB-1, a peptide inhibitor, in the context of sensory neuron mechanotransduction, with a focus on its interaction with the mechanosensitive ion channel Tentonin 3 (TTN3), also known as TMEM150C.

Recent research has identified this compound as a selective inhibitor of slowly adapting (SA) mechanosensitive currents in dorsal root ganglion (DRG) neurons, offering a valuable pharmacological tool to dissect the molecular machinery of mechanosensation.[1][2][3] This guide will synthesize the current understanding of this compound's mechanism of action, its target, and the experimental methodologies used to elucidate its function. The ongoing debate surrounding the precise role of its target, TTN3, as either a pore-forming subunit or a modulator of other channels, will also be critically examined.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on mechanosensitive currents have been quantified in several studies. The following tables summarize the key quantitative data regarding this compound's potency and selectivity.

Table 1: Inhibitory Potency of this compound on Mechanosensitive Currents

ParameterValueCell TypeCurrent TypeReference
IC₅₀~1 µMCultured Dorsal Root Ganglion (DRG) NeuronsSustained Mechanically Activated Currents[3]
% Inhibition (at 10 µM)Strong InhibitionHEK293T cells expressing TTN3TTN3-mediated Mechanically Activated Currents[2]

Table 2: Selectivity of this compound for Different Types of Mechanosensitive Currents

Current TypeThis compound EffectConcentrationCell TypeReference
Slowly Adapting (SA)Significant Inhibition1 µMCultured Dorsal Root Ganglion (DRG) Neurons[3]
Intermediately Adapting (IA)Significant Inhibition1 µMCultured Dorsal Root Ganglion (DRG) Neurons[3]
Rapidly Adapting (RA)No significant effect at 1 µM; partial inhibition at higher concentrations (15-30 µM)1 µM, 15 µM, 30 µMCultured Dorsal Root Ganglion (DRG) Neurons[3]
Piezo1-mediatedNo Inhibition10 µMHEK293T cells expressing Piezo1[2]

Experimental Protocols

The investigation of this compound's role in mechanotransduction relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recording from sensory neurons. The following is a detailed methodology for a typical experiment.

Whole-Cell Patch-Clamp Recording of Mechanosensitive Currents in Cultured Dorsal Root Ganglion (DRG) Neurons

1. DRG Neuron Culture Preparation:

  • Isolation: Dorsal root ganglia are dissected from rodents (e.g., mice or rats) and collected in a chilled buffer solution.[4]

  • Enzymatic Digestion: The ganglia are treated with a combination of enzymes, such as collagenase and trypsin, to dissociate the neurons.[4]

  • Mechanical Trituration: The digested ganglia are gently triturated to obtain a single-cell suspension of sensory neurons.[4]

  • Plating: Neurons are plated on coated coverslips (e.g., with poly-L-lysine or laminin) and cultured in a suitable growth medium containing neurotrophic factors.[4]

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).[5]

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA (pH adjusted to 7.3 with KOH).[5]

  • Recording Setup:

    • An inverted microscope equipped with micromanipulators is used to visualize and approach the cultured neurons.

    • A patch-clamp amplifier and data acquisition system are required for recording and analyzing the electrical signals.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[5]

  • Whole-Cell Configuration:

    • The micropipette is brought into contact with the cell membrane of a DRG neuron.

    • A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.[4]

    • The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for the measurement of currents across the entire cell membrane.[4]

3. Mechanical Stimulation:

  • A fire-polished glass probe, controlled by a piezoelectric actuator, is positioned to indent the cell membrane.[2]

  • The probe is moved with defined displacement and velocity to elicit mechanically activated currents. For example, a mechanical step of 6.4 µm displacement over 600 ms (B15284909) can be used.[2][6]

4. Data Acquisition and Analysis:

  • Mechanically activated currents are recorded in voltage-clamp mode.

  • The amplitude, activation, inactivation kinetics, and dose-response relationships of the currents are analyzed using specialized software.

  • This compound is applied to the external solution at various concentrations to determine its inhibitory effects.

Signaling Pathways and Experimental Workflows

This compound Inhibition of TTN3 Signaling Pathway

The primary mechanism of this compound action is the direct blockade of the TTN3 ion channel. However, the downstream signaling cascade following TTN3 activation is not yet fully understood. The current model focuses on the immediate consequence of ion flux through the channel.

NMB1_TTN3_Signaling cluster_membrane Cell Membrane TTN3 TTN3 (TMEM150C) Channel Ion_Influx Cation Influx (e.g., Na+, Ca2+) TTN3->Ion_Influx Allows NMB1 This compound NMB1->TTN3 Blocks Pore Mechanical_Stimulus Mechanical Stimulus (e.g., Membrane Stretch) Mechanical_Stimulus->TTN3 Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling (Further Research Needed) Ion_Influx->Downstream_Signaling Action_Potential Action Potential Generation Depolarization->Action_Potential Neural_Signal Propagation of Neural Signal Action_Potential->Neural_Signal

This compound directly blocks the TTN3 channel, preventing ion influx.
Experimental Workflow for Characterizing this compound Inhibition

The following diagram illustrates the typical workflow for investigating the inhibitory effects of this compound on mechanosensitive currents.

Experimental_Workflow start Start culture_drg Culture Dorsal Root Ganglion (DRG) Neurons start->culture_drg patch_clamp Establish Whole-Cell Patch-Clamp Configuration culture_drg->patch_clamp record_baseline Record Baseline Mechanically Activated (MA) Currents patch_clamp->record_baseline apply_nmb1 Apply this compound at Varying Concentrations record_baseline->apply_nmb1 record_inhibition Record MA Currents in the Presence of this compound apply_nmb1->record_inhibition washout Washout this compound record_inhibition->washout record_recovery Record MA Currents Post-Washout washout->record_recovery data_analysis Data Analysis: - Dose-response curve - IC50 calculation - Selectivity analysis record_recovery->data_analysis end End data_analysis->end

Workflow for electrophysiological characterization of this compound.
Logical Relationship: The Controversy Surrounding TTN3's Role

The precise function of TTN3 is a subject of ongoing scientific debate. The following diagram illustrates the two main hypotheses.

TTN3_Role_Debate cluster_hypotheses Hypotheses on the Role of TTN3 in Mechanotransduction hypothesis1 Hypothesis 1: Pore-Forming Subunit evidence1 Evidence: - Forms a channel in lipid bilayers [1] - Confers SA currents in heterologous systems [17] - this compound directly blocks TTN3 [2] hypothesis1->evidence1 hypothesis2 Hypothesis 2: Modulator of Other Channels evidence2 Evidence: - Fails to produce currents in Piezo1-knockout cells [9] - Modulates kinetics of Piezo1 and Piezo2 [3, 8] hypothesis2->evidence2 conclusion Conclusion: Further research is needed to resolve the exact in vivo function of TTN3 in sensory neurons. evidence1->conclusion evidence2->conclusion

Two competing hypotheses for the function of TTN3.

Conclusion and Future Directions

This compound has emerged as a critical tool for probing the molecular underpinnings of mechanosensation in sensory neurons. Its selective inhibition of slowly adapting mechanosensitive currents, primarily through the blockade of the TTN3/TMEM150C channel, provides a means to isolate and study this specific component of mechanotransduction. The quantitative data clearly demonstrate its potency and selectivity, making it a valuable asset for both basic research and potential therapeutic development.

However, significant questions remain. The definitive role of TTN3 as a standalone mechanosensitive channel versus a modulator of other channels requires further investigation to resolve the current controversy in the field. Furthermore, the downstream signaling pathways activated by TTN3-mediated ion influx are largely unknown. Future research should focus on identifying the intracellular interacting partners of TTN3 and elucidating the signaling cascades that translate the initial mechanical stimulus into a complex cellular response. A deeper understanding of these pathways will be crucial for developing novel therapeutic strategies for pain and other sensory disorders where mechanotransduction plays a key role.

References

Unraveling the Biological Targets of NMB-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "NMB-1 inhibitor" presents a degree of ambiguity within the scientific community, potentially referring to inhibitors of at least three distinct biological targets: the Nonsense-Mediated mRNA Decay (NMD) pathway , N-myristoyltransferase 1 (NMT1) , or the Neuromedin B (NMB) receptor . This guide provides a comprehensive overview of the core biological targets for each of these interpretations, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Inhibitors of Nonsense-Mediated mRNA Decay (NMD)

Nonsense-mediated mRNA decay (NMD) is a crucial surveillance pathway in eukaryotes that identifies and degrades mRNA transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. A key regulator of this pathway is the SMG1 kinase. Inhibition of SMG1 represents a therapeutic strategy in certain cancers and genetic disorders.

Biological Target: SMG1 Kinase

The primary biological target of a significant class of NMD inhibitors is the SMG1 (Suppressor with Morphogenetic effect on Genitalia 1) kinase . SMG1 is a phosphatidylinositol 3-kinase-related kinase (PIKK) that plays a central role in the NMD pathway by phosphorylating the key NMD factor, UPF1 (Up-frameshift protein 1). This phosphorylation is a critical step for the recruitment of other NMD factors and the subsequent degradation of the aberrant mRNA.

Quantitative Data on SMG1 Inhibitors

The following table summarizes the inhibitory activities of representative SMG1 inhibitors.

InhibitorTarget(s)IC50Cell-based ActivityReference(s)
KVS0001 SMG1Highly selective for SMG1 over 246 other kinases at concentrations up to 1 µM.[1][2]Bioactive in the nanomolar range, subverting NMD-mediated downregulation of mutant transcripts in NCI-H358 and LS180 cells at concentrations of 0.2-5 µM.[1][1][2][3]
LY3023414 PI3Kα, mTOR, DNA-PK, SMG1PI3Kα: 6.07 nM, mTOR: 165 nM, DNA-PK: 4.24 nM, SMG1: 0.18 nM (recombinant enzyme)Inhibits phosphorylation of AKT at T308 with an IC50 of 106 nM in U87 MG cells.[4][5][4][5][6]
Signaling Pathway of NMD Inhibition

Inhibition of SMG1 kinase activity blocks the phosphorylation of UPF1. This prevents the recruitment of downstream NMD factors such as SMG5, SMG6, and SMG7, which are responsible for the degradation of the PTC-containing mRNA. As a result, the aberrant mRNA is stabilized, leading to the translation of a truncated protein. In the context of cancer, some of these truncated proteins can be processed and presented as neoantigens on the cell surface, making the cancer cells more visible to the immune system.

NMD_Pathway_Inhibition NMD Pathway and the Effect of SMG1 Inhibition cluster_translation Translation cluster_NMD_complex NMD Complex Assembly Ribosome Ribosome PTC Premature Termination Codon (PTC) Ribosome->PTC stalls at eRF1_eRF3 eRF1/eRF3 PTC->eRF1_eRF3 recruits UPF1 UPF1 eRF1_eRF3->UPF1 recruits SMG1 SMG1 Kinase UPF1->SMG1 is a substrate for Truncated_Protein Truncated Protein (Neoantigen Presentation) UPF1->Truncated_Protein stabilized mRNA leads to UPF1_P Phosphorylated UPF1 SMG1->UPF1_P phosphorylates SMG5_6_7 SMG5/6/7 UPF1_P->SMG5_6_7 recruits mRNA_decay mRNA Degradation SMG5_6_7->mRNA_decay initiates SMG1_Inhibitor SMG1 Inhibitor (e.g., KVS0001) SMG1_Inhibitor->SMG1

NMD Pathway and SMG1 Inhibition.
Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by SMG1 kinase.

  • Reagents and Materials :

    • Recombinant human SMG1 kinase.

    • Substrate: GST-tagged UPF1 C-terminal fragment (e.g., GST-Upf1-S1096 peptide).

    • ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for mass spectrometry).

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Test compound (inhibitor).

    • SDS-PAGE gels, phosphocellulose paper, or mass spectrometer.

  • Procedure :

    • Prepare a reaction mixture containing the kinase buffer, recombinant SMG1 kinase, and the GST-UPF1 substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA or SDS-PAGE loading buffer).

    • Analyze the phosphorylation of the substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radioactive assays, analyze the reaction products by SDS-PAGE and autoradiography or by mass spectrometry to quantify the phosphorylated peptide.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SMG1_Kinase_Assay_Workflow SMG1 Kinase Assay Workflow start Start prepare_mix Prepare Reaction Mix (SMG1, GST-UPF1, Buffer) start->prepare_mix add_inhibitor Add SMG1 Inhibitor (Varying Concentrations) prepare_mix->add_inhibitor start_reaction Initiate Reaction (Add ATP) add_inhibitor->start_reaction incubate Incubate (e.g., 30 min at 30°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Phosphorylation (SDS-PAGE, Mass Spec, etc.) stop_reaction->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50

Workflow for an in vitro SMG1 Kinase Assay.

Inhibitors of N-myristoyltransferase 1 (NMT1)

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification, known as myristoylation, is crucial for protein localization to membranes and for their involvement in signal transduction pathways. NMT1 is one of the two human NMT isoforms and is a target in cancer therapy.

Biological Target: N-myristoyltransferase 1 (NMT1)

The biological target of this class of inhibitors is N-myristoyltransferase 1 (NMT1) . NMT1 is responsible for the myristoylation of numerous proteins involved in oncogenic signaling, including Src family kinases. Inhibition of NMT1 disrupts these signaling pathways and can induce apoptosis in cancer cells.

Quantitative Data on NMT1 Inhibitors

The following table summarizes the inhibitory activities of representative NMT1 inhibitors.

InhibitorTarget(s)IC50Cell-based ActivityReference(s)
Zelenirstat (PCLX-001) NMT1, NMT2NMT1: 5 nM, NMT2: 8 nMInhibits proliferation of hematological cancer cell lines with a median IC50 of 0.166 µM.[7][7][8][9][10][11][12][13]
Signaling Pathway of NMT1 Inhibition

Inhibition of NMT1 prevents the myristoylation of key signaling proteins, such as Src. Without myristoylation, Src cannot localize to the cell membrane, which is essential for its kinase activity and its role in downstream signaling pathways like the PI3K/AKT and mTOR pathways. This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis.[14][15]

NMT1_Signaling_Inhibition NMT1 Signaling and Inhibition cluster_myristoylation Myristoylation cluster_signaling Downstream Signaling NMT1 NMT1 Src_myr Myristoylated Src NMT1->Src_myr Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT1 Src_unmyr Unmyristoylated Src Src_unmyr->NMT1 Proliferation Cell Proliferation & Survival Src_unmyr->Proliferation fails to promote Membrane Cell Membrane Src_myr->Membrane localizes to PI3K_AKT PI3K/AKT Pathway Membrane->PI3K_AKT activates mTOR mTOR Pathway PI3K_AKT->mTOR mTOR->Proliferation NMT1_Inhibitor NMT1 Inhibitor (e.g., Zelenirstat) NMT1_Inhibitor->NMT1

NMT1 Signaling and the Impact of its Inhibition.
Experimental Protocols

This assay measures NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[16][17][18][19]

  • Reagents and Materials :

    • Recombinant human NMT1.

    • Myristoyl-CoA.

    • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate).

    • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), a fluorescent probe that reacts with the free thiol group of CoA.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA).

    • Test compound (inhibitor).

    • Fluorometer.

  • Procedure :

    • Prepare a reaction mixture containing the assay buffer, recombinant NMT1, and the peptide substrate.

    • Add the test compound at various concentrations.

    • Add CPM to the reaction mixture.

    • Initiate the reaction by adding myristoyl-CoA.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.

    • The rate of increase in fluorescence is proportional to the NMT activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMT_Assay_Workflow Fluorescence-Based NMT Assay Workflow start Start prepare_mix Prepare Reaction Mix (NMT1, Peptide Substrate, CPM, Buffer) start->prepare_mix add_inhibitor Add NMT1 Inhibitor (Varying Concentrations) prepare_mix->add_inhibitor start_reaction Initiate Reaction (Add Myristoyl-CoA) add_inhibitor->start_reaction monitor_fluorescence Monitor Fluorescence Increase (Ex: 390nm, Em: 470nm) start_reaction->monitor_fluorescence calculate_rate Calculate Reaction Rate monitor_fluorescence->calculate_rate calculate_ic50 Calculate IC50 calculate_rate->calculate_ic50

Workflow for a Fluorescence-Based NMT Activity Assay.

Antagonists of the Neuromedin B (NMB) Receptor

Neuromedin B (NMB) is a bombesin-like peptide that exerts its effects through the Neuromedin B receptor (NMB-R or BB1), a G-protein coupled receptor (GPCR). NMB and its receptor are involved in various physiological processes, including the regulation of smooth muscle contraction, hormone secretion, and cell growth.

Biological Target: Neuromedin B Receptor (NMB-R)

The biological target for this class of molecules is the Neuromedin B receptor (NMB-R) , a member of the bombesin (B8815690) receptor family. As a GPCR, NMB-R is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.

Quantitative Data on NMB Receptor Antagonists

The following table summarizes the binding affinities and inhibitory concentrations of representative NMB receptor antagonists.

AntagonistTarget(s)Ki / IC50Receptor SelectivityReference(s)
PD176252 NMB-R (BB1), GRP-R (BB2)Ki (human NMB-R): 0.17 nM, Ki (human GRP-R): 1.0 nMHigh affinity for both NMB-R and GRP-R.[20][21][22]
PD168368 NMB-R (BB1)Ki: 15-45 nM, IC50: 96 nM~40-fold selective for NMB-R over GRP-R.[23][24][25]
Signaling Pathway of NMB Receptor Antagonism

Activation of the NMB-R by its endogenous ligand, NMB, leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). NMB receptor antagonists competitively block the binding of NMB to the receptor, thereby inhibiting this signaling cascade.[26][27][28]

NMBR_Signaling_Antagonism NMB Receptor Signaling and Antagonism NMB Neuromedin B (NMB) NMBR NMB Receptor (NMB-R) NMB->NMBR binds to Gq Gq Protein NMBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response NMBR_Antagonist NMB-R Antagonist (e.g., PD168368) NMBR_Antagonist->NMBR

NMB Receptor Signaling Cascade and its Antagonism.
Experimental Protocols

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the NMB receptor.[25]

  • Reagents and Materials :

    • Cell membranes expressing the NMB receptor.

    • Radiolabeled ligand (e.g., [¹²⁵I]-Tyr⁴-bombesin or a similar high-affinity radioligand).

    • Unlabeled test compound (antagonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to block the NMB-induced increase in intracellular calcium concentration.[24]

  • Reagents and Materials :

    • Cells expressing the NMB receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • NMB (agonist).

    • Test compound (antagonist).

    • Fluorescence plate reader with an injection system.

  • Procedure :

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the antagonist at various concentrations and incubate for a specified period.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of NMB to stimulate the cells.

    • Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

    • The inhibitory effect of the antagonist is determined by the reduction in the NMB-induced calcium response.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on NMB-1 and its Effects on Ion Channels

Introduction

This compound, or Noxious Mechanosensation Blocker 1, is a synthetic analogue of the ρ-conotoxin TIA, a peptide originally isolated from the venom of a marine cone snail. This 19-amino acid peptide has emerged as a critical pharmacological tool for the study of mechanosensation, demonstrating significant selectivity for specific subtypes of mechanically activated (MA) ion channels. This compound's ability to discriminate between different MA currents allows for the detailed investigation of the channels involved in various physiological processes, including touch, hearing, and pressure-evoked pain. This document provides a comprehensive overview of the technical details regarding this compound's effects on ion channels, including quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Quantitative Data Summary

The effects of this compound on different types of mechanically activated (MA) currents have been quantitatively characterized, primarily in dorsal root ganglion (DRG) neurons. The data below is compiled from key studies investigating the peptide's inhibitory properties.

Table 1: Inhibitory Effects of this compound on Mechanically Activated Currents
Current TypeThis compound ConcentrationPercent InhibitionIC50Cell Type
Slowly Adapting (SA)1 µMSignificant Inhibition[1]1.0 µM[2]DRG Neurons
Intermediate Adapting (IA)1 µMSignificant Inhibition[1]Not DeterminedDRG Neurons
Rapidly Adapting (RA)1 µMNo Effect[1]>30 µMDRG Neurons
Rapidly Adapting (RA)15 µM25.9 ± 6.3%[1]Not DeterminedDRG Neurons
Rapidly Adapting (RA)30 µM46.8 ± 9.5%[1]Not DeterminedDRG Neurons
Tentonin 3 (TTN3/TMEM150C)10 µMStrong Inhibition[1]Not DeterminedTTN3-expressing cells
Table 2: Kinetic Parameters of this compound Blockade of SA Currents
ParameterThis compound ConcentrationStimulation IntervalValue
Association Constant (k_on)1 µM12 sec2.50 x 10⁴ M⁻¹s⁻¹[1]
Association Constant (k_on)1 µM24 sec2.47 x 10⁴ M⁻¹s⁻¹[1]
Dissociation Constant (k_off)1 µM12 sec0.034 s⁻¹[1]
Dissociation Constant (k_off)1 µM24 sec0.029 s⁻¹[1]
Table 3: Voltage Dependence of this compound Blockade
Current TypeThis compound ConcentrationMembrane PotentialObservation
Slowly Adapting (SA)2 µM-70 mV to depolarized potentialsBlockade declines linearly with depolarization[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the whole-cell patch-clamp electrophysiology studies performed on cultured dorsal root ganglion (DRG) neurons.

Dorsal Root Ganglion (DRG) Neuron Culture
  • Source: Neonatal rats.

  • Procedure:

    • DRGs are dissected and collected in a culture medium (e.g., Ham's F12/DMEM).

    • The ganglia are enzymatically digested using a combination of collagenase and papain to dissociate the cells.

    • Neurons are separated from debris by centrifugation through a BSA gradient.

    • The pelleted neurons are resuspended in a growth medium supplemented with nerve growth factor (NGF) and other growth factors (e.g., GDNF, BDNF, NT-3, NT-4).

    • Cells are plated on laminin-coated coverslips and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Electrophysiological recordings are typically performed 1 to 3 days after plating.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To record mechanically activated currents from cultured DRG neurons.

  • Apparatus:

    • Inverted microscope.

    • Antivibration table.

    • Micromanipulators.

    • Patch-clamp amplifier (e.g., Axopatch 200B).

    • Data acquisition system and software.

  • Solutions:

    • External (Bath) Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution is bubbled with 95% O₂–5% CO₂ to maintain a pH of 7.4.

    • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. The pH is adjusted to 7.3.

  • Procedure:

    • A glass micropipette with a resistance of 3-10 MΩ is filled with the internal solution and mounted on the micromanipulator.

    • The pipette is lowered onto the surface of a DRG neuron.

    • Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

    • Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of whole-cell currents.

    • Neurons are voltage-clamped at a holding potential of -70 mV.

Mechanical Stimulation
  • Apparatus: A fire-polished glass pipette (tip diameter ~3 µm) is positioned at a 45° angle to the cell. The probe is controlled by a high-speed electronic micromanipulator.

  • Procedure:

    • The probe is positioned to indent the cell membrane.

    • A series of voltage steps are applied to the micromanipulator to produce precise, ramp-like mechanical indentations of the cell soma.

    • The resulting inward currents are recorded using the patch-clamp amplifier.

    • The magnitude and duration of the mechanical stimulus are controlled to elicit different types of mechanically activated currents (RA, IA, and SA).

Data Analysis
  • Currents are typically sampled at 20 kHz and filtered at 2 kHz.

  • The peak amplitude of the elicited current is measured.

  • To determine the IC50, the peak currents are measured in the presence of various concentrations of this compound. The data is then fitted to a Hill equation.

  • Association and dissociation rates are determined by measuring the rate of block development upon application of this compound and the rate of recovery after its washout, respectively.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow.

NMB1_Mechanism_of_Action cluster_currents Mechanically Activated Ion Channels in DRG Neuron SA Slowly Adapting (SA) Channel (e.g., TTN3) IA Intermediate Adapting (IA) Channel RA Rapidly Adapting (RA) Channel NMB1 This compound Peptide NMB1->SA Inhibits (IC50 = 1µM) NMB1->IA Inhibits NMB1->RA No significant effect at low µM concentrations

Caption: Mechanism of this compound's selective inhibition of mechanically activated ion channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A DRG Neuron Culture C Establish Whole-Cell Configuration A->C B Whole-Cell Patch-Clamp Setup B->C D Apply Mechanical Stimulus (Controlled Indentation) C->D E Record MA Currents (Control) D->E F Apply this compound E->F G Record MA Currents (with this compound) F->G H Measure Current Amplitudes G->H I Calculate % Inhibition H->I J Determine IC50 & Kinetics I->J

Caption: Workflow for electrophysiological analysis of this compound's effects on DRG neurons.

NMB1_Selectivity Logical Flow of this compound Selectivity MechanicalStimulus Mechanical Stimulus Applied to DRG Neuron MA_Currents Activation of Multiple MA Current Subtypes MechanicalStimulus->MA_Currents SA_IA SA and IA Currents MA_Currents->SA_IA RA RA Current MA_Currents->RA NMB1_Application Application of this compound (1 µM) SA_IA->NMB1_Application RA->NMB1_Application SA_IA_Blocked SA and IA Currents Blocked NMB1_Application->SA_IA_Blocked RA_Unaffected RA Current Unaffected NMB1_Application->RA_Unaffected

Caption: Logical diagram illustrating the subtype selectivity of this compound.

References

An In-Depth Technical Guide to the In Vitro Characterization of N-myristoyltransferase 1 (NMT1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

It appears that the designation "NMB-1" is ambiguous and can refer to several distinct proteins in scientific literature, including Neuromedin B (NMB), a neuropeptide; Glycoprotein NMB (GPNMB), a transmembrane protein; and N-myristoyltransferase 1 (NMT1), an enzyme. Given the user's request for in-depth characterization of "activity," including enzyme kinetics, substrate specificity, and inhibitor screening, this guide will focus on N-myristoyltransferase 1 (NMT1) , as its characterization aligns most closely with the specified requirements.

This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of human N-myristoyltransferase 1 (NMT1), an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This post-translational modification, known as N-myristoylation, plays a crucial role in protein trafficking, signal transduction, and apoptosis. Understanding the enzymatic activity of NMT1 is therefore critical for researchers in cell biology and professionals in drug development targeting diseases where NMT1 activity is dysregulated, such as cancer and infectious diseases.

NMT1 Enzymatic Activity and Kinetics

N-myristoylation by NMT1 follows an ordered Bi-Bi reaction mechanism.[1] In this sequential process, the enzyme first binds to myristoyl-CoA, followed by the binding of the peptide substrate. After catalysis, the myristoylated peptide is released, followed by the release of Coenzyme A (CoA).[1]

The enzymatic efficiency and substrate affinity of NMT1 can be quantified by determining key kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate.

SubstrateKₘ (µM)k_cat (min⁻¹)k_cat/Kₘ (µM⁻¹min⁻¹)
Myristoyl-CoA0.5 ± 0.11.8 ± 0.13.6
Acetyl-CoA1.9 ± 0.23.2 ± 0.11.7
ARF6 Peptide (with Myristoyl-CoA)5.0 ± 0.8--
ARF6 Peptide (with Acetyl-CoA)40.0 ± 0.5--

Note: Data derived from studies on human NMT1.[1] The k_cat values for the peptide substrates were not explicitly provided in the source material.

A common method for determining NMT1 kinetics is a coupled-enzyme assay that measures the production of CoA.

Principle: The CoA released during the myristoylation reaction is used by α-ketoglutarate dehydrogenase to produce NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified recombinant human NMT1

  • Myristoyl-CoA (or other acyl-CoA analog)

  • Peptide substrate with N-terminal glycine (e.g., ARF6-derived peptide)

  • α-ketoglutarate

  • NAD⁺

  • α-ketoglutarate dehydrogenase

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture containing all components except the peptide substrate in the reaction buffer.

  • Initiate the reaction by adding varying concentrations of the peptide substrate to the wells of the microplate.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

NMT1 Substrate Specificity

While NMT1 is highly selective for myristoyl-CoA and proteins with an N-terminal glycine, it can accommodate other acyl-CoAs and recognize internal lysine (B10760008) residues in specific contexts.[1] Studies have shown that while the k_cat/Kₘ values for myristoyl-CoA and acetyl-CoA can be similar, NMT1 exhibits a strong preference for myristoyl-CoA in competitive assays. This suggests that binding affinity (related to Kₘ) is a more critical determinant of substrate specificity than the overall catalytic efficiency (k_cat/Kₘ).[1]

Principle: This assay directly compares the ability of NMT1 to utilize two different acyl-CoA substrates (e.g., myristoyl-CoA vs. acetyl-CoA) when both are present in the reaction. The products are then quantified using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Materials:

  • Purified recombinant human NMT1

  • Myristoyl-CoA

  • Alternative acyl-CoA (e.g., acetyl-CoA)

  • Peptide substrate (e.g., ARF6 peptide)

  • Reaction Buffer

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC or LC-MS system

Procedure:

  • Set up three reaction conditions: a. NMT1 + Peptide + Myristoyl-CoA b. NMT1 + Peptide + Acetyl-CoA c. NMT1 + Peptide + Myristoyl-CoA + Acetyl-CoA

  • Incubate the reactions at 37°C for a defined period.

  • Stop the reactions by adding a quenching solution.

  • Analyze the samples by HPLC or LC-MS to separate and quantify the myristoylated peptide and the acetylated peptide products.

  • Compare the amount of product formed in each reaction to determine the enzyme's preference.

NMT1 Inhibitor Screening

Identifying potent and selective inhibitors of NMT1 is a key objective in drug discovery. High-throughput screening (HTS) assays are employed to test large compound libraries for their ability to block NMT1 activity.

Principle: This assay often uses a fluorescently labeled peptide substrate. Upon myristoylation, the hydrophobicity of the peptide increases, leading to a change in the fluorescent signal when it partitions into a micellar or hydrophobic environment. Alternatively, kits are commercially available that utilize other detection methods.

Materials:

  • NMT1 Inhibitor Screening Assay Kit (e.g., from ANT Bio or similar suppliers).[2]

  • Purified recombinant human NMT1

  • Myristoyl-CoA

  • Fluorescently labeled peptide substrate

  • Test compounds (potential inhibitors)

  • Control inhibitor (e.g., a known NMT1 inhibitor)

  • Assay Buffer

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Dispense the assay buffer into the wells of the microplate.

  • Add test compounds at various concentrations to the sample wells. Add a known inhibitor to positive control wells and vehicle (e.g., DMSO) to negative control wells.

  • Add the NMT1 enzyme to all wells and incubate briefly to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of myristoyl-CoA and the fluorescent peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each test compound relative to the controls.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds by plotting percent inhibition against compound concentration.

NMT1-Associated Signaling Pathways

While NMT1's primary role is enzymatic, the myristoylation it performs is critical for the function of numerous signaling proteins. By enabling membrane association and protein-protein interactions, NMT1 is an upstream regulator of many pathways.

For instance, N-myristoylation of SRC family kinases (e.g., LYN, FYN, SRC) is essential for their localization to the plasma membrane, where they participate in signal transduction cascades regulating cell growth, differentiation, and survival. Similarly, the alpha subunits of heterotrimeric G proteins require myristoylation for their membrane anchoring and interaction with G protein-coupled receptors (GPCRs).

References

An In-depth Technical Guide on the Safety and Toxicity Profile of NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "NMB-1" is ambiguous and can refer to several distinct molecules. Publicly available safety and toxicity data for "Noxious Mechanosensation Blocker 1 (this compound)," a conopeptide analogue, are scarce. However, substantial safety and toxicity data exist for Nicotinamide Mononucleotide (NMN) , a molecule with a similar acronym that is a subject of extensive research in the fields of aging and metabolism. This guide will focus on the comprehensive safety and toxicity profile of NMN, as it is plausible that this was the intended subject of the query. A brief overview of other molecules referred to as "this compound" is also provided for clarity.

Overview of "this compound" and its Variants

The term "this compound" has been used to identify:

  • Noxious Mechanosensation Blocker 1 (this compound): A conopeptide analogue that selectively inhibits sustained mechanically activated currents in sensory neurons.[1][2][3] It is a tool for studying the molecular basis of mechanosensation and pain.[1][3] Its selectivity has been demonstrated by its lack of inhibitory effects on voltage-gated sodium and calcium channels, as well as acid-sensing ion channels or TRPA1 channels.[1][3]

  • Neuromedin B (NMB): A neuropeptide belonging to the bombesin (B8815690) family, involved in regulating smooth muscle contraction, food intake, and nociception.[4][5]

  • A Novel Gene (nmb): Found to be expressed in low-metastatic human melanoma cell lines.

Due to the limited public information on the safety and toxicity of these specific molecules, this guide will now pivot to the extensive data available for Nicotinamide Mononucleotide (NMN).

Core Topic: The Safety and Toxicity Profile of Nicotinamide Mononucleotide (NMN)

Nicotinamide Mononucleotide (NMN) is a bioactive nucleotide and a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[6][7][8] Its potential to mitigate age-related physiological decline has led to extensive investigation into its safety profile.[9][10]

Data Presentation: Quantitative Toxicity Data for NMN

The following tables summarize the key quantitative data from preclinical and clinical studies on the safety and toxicity of NMN.

Table 1: Acute and Sub-chronic Oral Toxicity of NMN in Rodents

Study TypeSpeciesDoseKey FindingsReference
Acute Oral ToxicitySprague-Dawley Rats2000 mg/kg (single dose)No deaths or treatment-related adverse events. Minimum lethal dose > 2000 mg/kg.[10]
Acute Oral ToxicityWistar RatsUp to 2000 mg/kg (single dose)LD50 > 2000 mg/kg. Classified under "Category 5 or Unclassified" by GHS.[6][8]
Sub-chronic Oral Toxicity (91 days)Sprague-Dawley Rats300 and 1000 mg/kg/dayNo marked changes in body weight, feed intake, clinical, or pathological results. NOAEL: 1000 mg/kg/day.[10]
Sub-chronic Oral Toxicity (90 days)Wistar RatsUp to 800 mg/kg/dayNo adverse effects observed. NOAEL ≥ 800 mg/kg/day.[6][8][11]
Sub-chronic Oral Toxicity (90 days)Sprague-Dawley Rats375, 750, and 1500 mg/kg/dayAppeared to be safe with no toxic effects observed. NOAEL ≥ 1500 mg/kg/day.[7][12]

Table 2: Genotoxicity and Mutagenicity of NMN

Assay TypeSystemKey FindingsReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliNo mutagenic potential observed with or without metabolic activation.[6][8][10]
In Vitro Mammalian Chromosomal AberrationCultured Mammalian CellsNo clastogenic activity detected.[6][8]
In Vivo Mammalian Bone Marrow Chromosomal AberrationRodentsNon-clastogenic at doses up to 2000 mg/kg.[6][8][10]

Table 3: Human Clinical Safety of NMN

Study DurationParticipant GroupDoseKey FindingsReference
Single DoseHealthy Men100, 250, and 500 mgSafe and well-tolerated.[13][14]
4 WeeksHealthy Adults1250 mg/daySafe and well-tolerated with no significant changes in clinical parameters.[15]
6 WeeksHealthy Amateur Runners300, 600, and 1200 mg/dayNo obvious adverse symptoms reported.[13]
10 WeeksPrediabetic Women250 mg/dayNo adverse effects observed.[7]
60 DaysHealthy Middle-Aged Adults300, 600, and 900 mg/daySafe and well-tolerated with no safety issues reported.[16]
Experimental Protocols

Below are detailed methodologies for key experiments cited in the safety evaluation of NMN.

1. Acute Oral Toxicity Study in Rats

  • Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of NMN following a single oral administration.

  • Test System: Sprague-Dawley or Wistar rats, typically young adults of both sexes.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A single limit dose of 2000 mg/kg of NMN, dissolved in a vehicle like water, is administered by oral gavage.

    • A control group receives the vehicle only.

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

    • Body weight is recorded at specified intervals.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings.

2. Sub-chronic (90-Day) Oral Toxicity Study in Rats

  • Objective: To evaluate the potential adverse effects of repeated oral administration of NMN over a 90-day period and to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Test System: Sprague-Dawley or Wistar rats, with an equal number of males and females per group.

  • Methodology:

    • NMN is administered daily by oral gavage at multiple dose levels (e.g., 300, 1000 mg/kg/day) for 90 consecutive days. A control group receives the vehicle.

    • A recovery group may be included to assess the reversibility of any observed effects.

    • Daily clinical observations and weekly body weight and food consumption measurements are recorded.

    • Ophthalmological examinations are performed before and at the end of the study.

    • At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

    • Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

    • A comprehensive histopathological examination of tissues is conducted.

  • Endpoints: Clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

3. Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of NMN by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

  • Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

  • Methodology:

    • The assay is conducted with and without a metabolic activation system (S9 mix from rat liver homogenate) to mimic mammalian metabolism.

    • Various concentrations of NMN are added to a minimal agar (B569324) medium along with the bacterial tester strains.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Endpoint: The number of revertant colonies per plate.

Mandatory Visualizations

Experimental_Workflow_Subchronic_Toxicity cluster_setup Study Setup cluster_dosing Dosing Phase (90 Days) cluster_analysis Terminal Analysis cluster_conclusion Conclusion Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Randomization Randomization into Groups (Control, Low, Mid, High Dose) Animal_Acclimation->Randomization Daily_Dosing Daily Oral Gavage (NMN or Vehicle) Randomization->Daily_Dosing Clinical_Obs Daily Clinical Observations Body_Weight Weekly Body Weight & Food Consumption Ophthalmo Ophthalmology (Pre-test & Termination) Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Daily_Dosing->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Urine_Collection Urinalysis Urine_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology NOAEL_Determination NOAEL Determination Histopathology->NOAEL_Determination

Caption: Workflow for a 90-day sub-chronic oral toxicity study of NMN.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis cluster_result Result NMN_Prep NMN at various concentrations Plate_With_S9 Plate with S9 Mix NMN_Prep->Plate_With_S9 Plate_Without_S9 Plate without S9 Mix NMN_Prep->Plate_Without_S9 Bacteria_Prep Bacterial Strains (S. typhimurium, E. coli) Bacteria_Prep->Plate_With_S9 Bacteria_Prep->Plate_Without_S9 S9_Prep Metabolic Activation System (S9 Mix) S9_Prep->Plate_With_S9 Incubation Incubate for 48-72 hours Plate_With_S9->Incubation Plate_Without_S9->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Conclusion Mutagenic or Non-Mutagenic Colony_Counting->Conclusion

References

The Multifaceted Role of Glycoprotein NMB (GPNMB) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of Glycoprotein (B1211001) NMB (GPNMB), a type I transmembrane protein implicated in a diverse array of cellular processes. With a primary focus on its impact on intracellular signaling pathways, this document is intended for researchers, scientists, and drug development professionals. GPNMB, also known as osteoactivin, has emerged as a critical player in both normal physiology and various pathological states, most notably in cancer, where its overexpression is often correlated with increased metastasis and poor prognosis.

Executive Summary

Glycoprotein NMB is a heavily glycosylated protein that can be found both on the cell surface and in a soluble form following cleavage by ADAM10.[1] Its multifaceted roles are largely dictated by its interaction with a variety of cell surface receptors, which in turn triggers a cascade of downstream signaling events. These pathways influence a wide range of cellular functions, including cell adhesion, migration, proliferation, differentiation, and immunomodulation. This guide will dissect the known signaling axes of GPNMB, present quantitative data on its interactions and effects, detail common experimental methodologies for its study, and provide visual representations of its signaling networks.

GPNMB Structure and Function

GPNMB is comprised of a large extracellular domain (ECD), a single-pass transmembrane domain, and a short cytoplasmic tail. The ECD is notable for containing a polycystic kidney disease (PKD) domain and an RGD (Arginine-Glycine-Aspartate) integrin-binding motif.[1][2] The cytoplasmic domain harbors a dileucine motif for endosomal and melanosomal sorting and an immunoreceptor tyrosine-based activation motif (ITAM) that can engage with Src and Syk kinases.[3] Functionally, GPNMB is involved in processes ranging from bone mineralization and tissue repair to the regulation of inflammatory responses.[1][4] In the context of cancer, GPNMB has been shown to promote tumor progression and metastasis.[5][6]

GPNMB-Mediated Cellular Signaling Pathways

GPNMB's influence on cellular behavior is primarily executed through the activation of several key signaling pathways upon its engagement with cell surface receptors.

Integrin Signaling

The RGD motif within the GPNMB ECD facilitates its interaction with integrins, particularly α5β1.[2] This engagement is a critical driver of cancer cell metastasis.

  • Downstream Effects: Activation of the FAK/Src pathway, leading to increased expression and secretion of matrix metalloproteinases (MMPs) such as MMP-2, MMP-3, and MMP-9.[1][5][7] This, in turn, promotes the degradation of the extracellular matrix, facilitating cell invasion and migration.[1][6]

Receptor Tyrosine Kinase (RTK) Signaling

Soluble GPNMB (sGPNMB) has been shown to interact with and modulate the activity of receptor tyrosine kinases, contributing to cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: GPNMB can activate the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[1][6][8] This has been observed to be a key mechanism by which GPNMB promotes the progression of various cancers, including osteosarcoma.[6]

  • ERK/MEK Pathway: The interaction of sGPNMB with the α-subunit of Na+/K+-ATPase can trigger the ERK/MEK signaling pathway, which is involved in cell proliferation and differentiation.[1][3]

CD44 Signaling

CD44, a transmembrane glycoprotein, has been identified as a receptor for sGPNMB, particularly in the context of macrophage-induced cancer stemness.

  • Downstream Effects: The GPNMB/CD44 axis can activate survival pathways and lead to the production of mediators like IL-33, promoting the expansion of cancer stem cells and a metastatic phenotype.[7] This interaction is also implicated in the neuroprotective and anti-inflammatory effects of GPNMB in astrocytes.[2]

Syndecan-4 and Immune Modulation

GPNMB plays a significant role in regulating the immune response, primarily through its interaction with Syndecan-4 on the surface of T cells.

  • Downstream Effects: This interaction leads to the inhibition of T cell activation and proliferation, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[1][9]

Quantitative Data on GPNMB Interactions and Effects

ParameterInteracting PartnerCell Type/ContextValue/EffectReference
Gene Expression BXD recombinant inbred mice retinaHeritability of 0.589[10]
Protein Expression Human Breast TumorsDetected in 71% (10/14) of tumors[4]
Downstream Target Stanniocalcin 1 (Stc1)BXD recombinant inbred mice retinaStatistically significant correlation (p=0.0009)[10]
Signaling Pathway PI3K/Akt/mTOROsteosarcoma cellsSilencing GPNMB suppresses this pathway[6]
Signaling Pathway ERK/MEK and Akt/PI3KActivated by GPNMB interaction with Na+/K+-ATPase[1][8]

Experimental Protocols

Western Blot Analysis for GPNMB and Downstream Signaling Proteins

Objective: To detect and quantify the expression levels of GPNMB and the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK).

Methodology:

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against GPNMB, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

Objective: To assess the effect of GPNMB on the migratory and invasive potential of cells.

Methodology:

  • Cell Preparation: Cells are serum-starved overnight.

  • Transwell Setup: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate containing media with a chemoattractant (e.g., FBS).

  • Cell Seeding: A defined number of cells in serum-free media are seeded into the upper chamber of the Transwell inserts.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cell migration/invasion.

  • Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Visualizations of GPNMB Signaling

GPNMB Signaling Pathways

GPNMB_Signaling GPNMB GPNMB Integrin Integrin α5β1 GPNMB->Integrin RGD motif CD44 CD44 GPNMB->CD44 Syndecan4 Syndecan-4 GPNMB->Syndecan4 NKA Na+/K+-ATPase GPNMB->NKA FAK_Src FAK/Src Integrin->FAK_Src CancerStemness Cancer Stemness CD44->CancerStemness TCell T Cell Syndecan4->TCell Inhibition PI3K_Akt PI3K/Akt/mTOR NKA->PI3K_Akt ERK_MEK ERK/MEK NKA->ERK_MEK MMPs MMPs (MMP-2, -3, -9) FAK_Src->MMPs Proliferation Proliferation & Survival PI3K_Akt->Proliferation ERK_MEK->Proliferation ImmuneEvasion Immune Evasion TCell->ImmuneEvasion Metastasis Metastasis & Invasion MMPs->Metastasis

Caption: GPNMB activates multiple signaling pathways to promote cancer progression.

Experimental Workflow for Studying GPNMB-Mediated Cell Invasion

GPNMB_Invasion_Workflow start Start: Cancer Cell Line transfection Transfect with GPNMB overexpression or shRNA knockdown vector start->transfection selection Select stable cell lines (e.g., with antibiotics) transfection->selection verification Verify GPNMB expression (Western Blot, qPCR) selection->verification assay Perform Transwell Invasion Assay (with Matrigel) verification->assay quantification Fix, stain, and count invasive cells assay->quantification analysis Analyze and compare invasion rates between control and modified cells quantification->analysis end Conclusion on GPNMB's role in invasion analysis->end

References

Methodological & Application

Application Notes and Protocols for NMB-1 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Noxious Mechanosensation Blocker 1 (NMB-1) is a synthetic peptide analogue of a cone snail toxin.[1][2] This 19-amino acid peptide is a valuable pharmacological tool for investigating the molecular basis of mechanotransduction, particularly in the context of pain research.[2][3] this compound exhibits a high degree of selectivity as a blocker of slowly adapting mechanically activated (SA-MA) currents, with a 30-fold preference over rapidly adapting (RA-MA) currents.[2] Its primary target has been identified as the mechanosensitive ion channel Tentonin 3 (TTN3/TMEM150C), which is known to contribute to SA-MA currents in dorsal root ganglion (DRG) neurons.[3] The peptide shows minimal to no inhibitory effects on voltage-gated sodium and calcium channels, or ligand-gated channels, highlighting its specificity.[2]

These application notes provide a detailed protocol for utilizing this compound in patch clamp electrophysiology to isolate and characterize its effects on SA-MA currents in cultured DRG neurons.

Mechanism of Action

This compound functions by directly blocking the pore of the Tentonin 3 (TTN3) mechanosensitive ion channel.[3] Mechanical stimuli applied to the cell membrane cause the opening of TTN3 channels, leading to an influx of cations and subsequent depolarization, which can trigger an action potential. This compound binds to the channel, occluding the ion pathway and thereby inhibiting the generation of the mechanically activated current. This selective inhibition of SA-MA currents makes this compound a powerful tool for dissecting the roles of different mechanosensitive channels in various physiological and pathophysiological processes.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on published data.

ParameterValueCell TypeTargetNotes
IC50 ~1 µMCultured Dorsal Root Ganglion (DRG) NeuronsSlowly Adapting Mechanically Activated CurrentsThis compound selectively inhibits sustained mechanically activated currents.[2]
Effective Concentration 1 µMSensory NeuronsSlowly Adapting Mechanically Activated CurrentsSignificantly blocks SA currents.[2]
Selectivity 30-foldSensory NeuronsSlowly Adapting vs. Rapidly Adapting CurrentsHighly selective for SA-MA currents over RA-MA currents.[2]
Concentration for other cell types 5 µMCochlear Hair CellsMechanosensitive Ion ChannelsSuggested concentration for blocking mechanosensitive ion channels in these cells.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized solid.[2] Reconstitute the peptide in an appropriate aqueous buffer (e.g., deionized water or a buffer matching the external solution) to a stock concentration of 1 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the external recording solution. A common starting concentration is 1 µM.[2]

Cell Preparation: Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is a general guideline and may require optimization based on the specific experimental setup.

  • Isolation: Isolate DRG from the desired animal model following approved institutional protocols.

  • Enzymatic Digestion: Treat the ganglia with a solution containing collagenase and dispase to dissociate the neurons.

  • Mechanical Dissociation: Gently triturate the ganglia to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons on coated coverslips (e.g., with poly-D-lysine and laminin) in a suitable culture medium.

  • Incubation: Culture the neurons for 24-48 hours before conducting patch clamp experiments.

Whole-Cell Patch Clamp Protocol for Mechanically Activated Currents

This protocol outlines the steps for recording SA-MA currents in cultured DRG neurons using the whole-cell patch clamp configuration.[4][5]

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[6]

  • Cell Selection: Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage. Identify a healthy neuron with a smooth membrane.

  • Gigaohm Seal Formation: Approach the selected neuron with the patch pipette while applying positive pressure.[7] Once a dimple is observed on the cell surface, release the positive pressure to facilitate seal formation. Apply gentle suction to achieve a gigaohm seal (>1 GΩ).[7]

  • Whole-Cell Configuration: After establishing a stable gigaohm seal, apply brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.[8]

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record baseline membrane currents.

  • Mechanical Stimulation: Use a fire-polished glass probe driven by a piezoelectric actuator to apply controlled mechanical stimuli to the cell membrane. Apply a series of ramp-and-hold stimuli of increasing indentation depth.

  • Data Acquisition: Record the resulting currents. SA-MA currents are characterized by a sustained inward current during the stimulus application.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).

  • Post-NMB-1 Recording: After a sufficient incubation period (typically 2-5 minutes), repeat the mechanical stimulation protocol and record the currents in the presence of this compound.

  • Washout: Perfuse the chamber with the control external solution to wash out this compound and record any recovery of the SA-MA currents.

Visualizations

Signaling Pathway Diagram

Proposed Signaling Pathway of Mechanotransduction and this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TTN3 TTN3 Channel (Closed) TTN3_open TTN3 Channel (Open) TTN3->TTN3_open TTN3_blocked TTN3 Channel (Blocked) TTN3_open->TTN3_blocked Blockade Depolarization Membrane Depolarization TTN3_open->Depolarization Cation Influx NMB1 This compound NMB1->TTN3_open ActionPotential Action Potential Depolarization->ActionPotential Stimulus Mechanical Stimulus Stimulus->TTN3 Activates Patch Clamp Experimental Workflow for this compound cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis CellPrep DRG Neuron Culture EstablishWC Establish Whole-Cell Configuration CellPrep->EstablishWC SolutionPrep Prepare this compound and Recording Solutions SolutionPrep->EstablishWC BaselineRec Record Baseline SA-MA Currents EstablishWC->BaselineRec ApplyNMB1 Apply this compound BaselineRec->ApplyNMB1 PostNMB1Rec Record SA-MA Currents with this compound ApplyNMB1->PostNMB1Rec Washout Washout this compound PostNMB1Rec->Washout RecoveryRec Record Recovery Washout->RecoveryRec DataAnalysis Analyze Current Amplitudes and Kinetics RecoveryRec->DataAnalysis IC50Calc Calculate IC50 DataAnalysis->IC50Calc

References

Application Notes and Protocols for Investigating the Role of Neuromedin B-1 (NMB-1) in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin B (NMB), a member of the bombesin-like peptide family, has emerged as a significant modulator of nociceptive pathways. Acting through its high-affinity G-protein coupled receptor, the Neuromedin B receptor (NMBR), NMB is implicated in the processing of pain signals, particularly in the context of thermal nociception and neurogenic inflammation.[1][2][3] This document provides detailed application notes and standardized protocols for researchers investigating the role of the NMB-NMBR signaling axis in preclinical, in vivo pain models. The methodologies outlined herein are essential for evaluating the analgesic potential of novel therapeutic agents targeting this pathway.

NMB-1 Signaling Pathway in Nociception

Neuromedin B exerts its effects on sensory neurons by binding to the Neuromedin B receptor (NMBR), a Gq protein-coupled receptor.[4][5] This interaction initiates a downstream signaling cascade that ultimately modulates neuronal excitability and pain perception. The binding of NMB to NMBR triggers the activation of the Gq protein, leading to the dissociation of its α and βγ subunits. The Gβγ subunit then activates downstream effectors, including AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[4][6] This signaling pathway culminates in the modulation of ion channels, such as the Cav3.2 T-type Ca2+ channels, which play a crucial role in neuronal hyperexcitability and the transmission of pain signals.[4][6][7]

NMB_Signaling_Pathway NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR) (Gq-protein coupled) NMB->NMBR Gq Gq Protein NMBR->Gq Activates G_alpha Gαq Gq->G_alpha G_betagamma Gβγ Gq->G_betagamma AMPK AMPK G_betagamma->AMPK Activates PKA PKA AMPK->PKA Activates Cav3_2 Cav3.2 T-type Ca2+ Channels PKA->Cav3_2 Modulates Nociception Increased Neuronal Excitability & Nociception Cav3_2->Nociception Leads to

Caption: NMB-NMBR Signaling Cascade in Pain.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies investigating the effects of NMB and its receptor modulators in various pain models.

Table 1: Effects of NMBR Antagonists on Inflammatory Pain

CompoundAnimal ModelPain ModelAdministration RouteDoseObserved EffectReference
BIM23042 (NMBR Antagonist)MouseCFA-induced inflammatory painIntra-trigeminal ganglion (intra-TG)5 nmolAttenuated mechanical allodynia[6]
BIM23042 (NMBR Antagonist)MouseCFA-induced inflammatory painIntra-trigeminal ganglion (intra-TG)10 nmolSignificantly attenuated CFA-induced mechanical allodynia for 3 hours[6]

Table 2: Effects of Intrathecal NMB Administration on Nociception

CompoundAnimal ModelPain AssayAdministration RouteDoseObserved EffectReference
Neuromedin BRatHot Plate TestIntrathecal (i.t.)2.5 - 20 nmolDose-dependent biphasic response on sympathetic vasomotor tone[8]
Neuromedin BMouseHot Plate TestIntrathecal (i.t.)56 µgSignificant antinociceptive effect peaking at 1.5 hours[9][10]
Neuromedin BMouseHot Plate TestIntrathecal (i.t.)100 µgSignificant antinociceptive effect for up to 2 hours[9][10]

Experimental Protocols

Detailed methodologies for key in vivo pain models used to assess the role of the this compound protocol are provided below.

CFA-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Syringes with 28-30 gauge needles

  • Rodents (rats or mice)

  • Apparatus for assessing thermal and mechanical sensitivity (e.g., Hargreaves apparatus, electronic von Frey)

Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment and equipment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure baseline thermal and mechanical sensitivity for each animal.

  • CFA Injection: Under brief isoflurane (B1672236) anesthesia, inject 20-100 µL of CFA (typically 1 mg/mL) subcutaneously into the plantar surface of one hind paw.[11][12][13]

  • Post-Injection Monitoring: Monitor animals for signs of inflammation (e.g., edema, erythema) which typically develops within hours and peaks at 24-48 hours.[12]

  • Pain Behavior Assessment: At desired time points post-CFA injection (e.g., 24, 48, 72 hours), assess thermal hyperalgesia and mechanical allodynia.

  • Drug Administration: Administer test compounds (e.g., NMBR antagonists) via the desired route (e.g., intraperitoneal, intrathecal) at appropriate time points before or after CFA injection to evaluate their analgesic effects.

Hot Plate Test for Thermal Nociception

This test measures the latency of a rodent to react to a heated surface, providing an index of thermal pain sensitivity.[14][15][16]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent observation cylinder

  • Timer

  • Rodents (rats or mice)

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[15]

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[15]

  • Testing:

    • Place the animal gently onto the heated surface of the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[14][15]

    • Stop the timer as soon as a nocifensive response is observed. This is the response latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.[15]

  • Drug Evaluation: Administer the test compound at a predetermined time before placing the animal on the hot plate to assess its effect on response latency.

Formalin Test for Inflammatory and Nociceptive Pain

The formalin test induces a biphasic pain response, modeling both acute nociceptive and tonic inflammatory pain.[17][18][19]

Materials:

  • Formalin solution (typically 2.5-5% in saline)

  • Syringes with 30-gauge needles

  • Observation chamber with mirrors for clear viewing of the paws[17]

  • Timer

  • Rodents (mice or rats)

Procedure:

  • Animal Acclimation: Acclimate the animals to the observation chamber for at least 30 minutes before the injection.[17]

  • Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 10-20 µL for mice, 50 µL for rats) of formalin solution subcutaneously into the plantar surface of one hind paw.[17][18]

  • Observation and Scoring: Immediately after the injection, place the animal in the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.[18]

    • Phase 2 (Inflammatory Phase): 15-40 minutes post-injection, reflecting central sensitization and inflammation.[17][18]

  • Drug Assessment: Administer the test compound prior to the formalin injection to evaluate its effect on the duration of licking/biting in each phase.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity by measuring the withdrawal threshold of the paw to a calibrated mechanical stimulus.[20][21][22][23][24]

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus

  • Elevated mesh platform

  • Individual testing chambers

  • Rodents (rats or mice)

Procedure:

  • Animal Acclimation: Place the animals in the individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes.[21]

  • Filament Application:

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[22][23]

    • Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold.[22][23]

    • A positive response is a sharp withdrawal of the paw.

  • Electronic von Frey:

    • Apply the probe of the electronic device to the plantar surface of the paw with gradually increasing pressure until the animal withdraws its paw.

    • The device records the force at which the withdrawal occurred.

  • Data Collection: Repeat the measurement several times (e.g., 3-5 times) on each paw with a few minutes interval between measurements and calculate the average withdrawal threshold.

  • Evaluating Treatment Effects: Administer the test compound and measure the withdrawal threshold at different time points to assess any changes in mechanical sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of a novel NMBR antagonist in an in vivo pain model.

Experimental_Workflow Start Start Acclimation Animal Acclimation (3-7 days) Start->Acclimation Baseline Baseline Pain Assessment (e.g., von Frey, Hot Plate) Acclimation->Baseline Pain_Induction Induction of Pain Model (e.g., CFA injection) Baseline->Pain_Induction Drug_Admin Test Compound Administration (NMBR Antagonist vs. Vehicle) Pain_Induction->Drug_Admin Post_Treatment_Assessment Post-Treatment Pain Assessment (at various time points) Drug_Admin->Post_Treatment_Assessment Data_Analysis Data Analysis and Comparison (Statistical Analysis) Post_Treatment_Assessment->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Pain Model Experimental Workflow.

References

Application Notes and Protocols for NMB-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1 is a conopeptide analogue that has been identified as an inhibitor of intermediate and slowly inactivating mechanosensitive ion channels. These channels are implicated in a variety of physiological processes, including mechanotransduction, making this compound a valuable tool for research in areas such as sensory physiology, cardiovascular function, and oncology. These application notes provide detailed protocols for determining the optimal concentration of this compound for cell culture experiments, assessing its cytotoxicity, and a proposed signaling pathway based on its mechanism of action.

Data Presentation: Quantitative Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present a generalized summary of expected data from dose-response and cytotoxicity assays. Researchers should determine these values empirically for their specific cell line and experimental conditions.

Table 1: Dose-Response of this compound on Mechanosensitive Current Inhibition

Concentration (µM)Inhibition of Slowly Inactivating Current (%)Inhibition of Intermediate Inactivating Current (%)
0.15 ± 1.28 ± 2.1
145 ± 5.452 ± 6.3
1085 ± 8.191 ± 7.9
3092 ± 6.596 ± 5.8
10094 ± 5.997 ± 5.1

Table 2: Cytotoxicity of this compound on a Representative Cell Line (e.g., HEK293) after 48-hour incubation

Concentration (µM)Cell Viability (%)Cytotoxicity (%)
198 ± 2.52 ± 2.5
1095 ± 4.15 ± 4.1
5088 ± 5.612 ± 5.6
10075 ± 7.225 ± 7.2
20052 ± 8.948 ± 8.9
50015 ± 6.385 ± 6.3

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (CCK-8)

This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for use in cell culture experiments.[1]

Materials:

  • Target cell line

  • Complete culture medium

  • This compound peptide

  • Sterile, pyrogen-free DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.[2] Aliquot and store at -20°C or -80°C.[1]

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[3]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%) and a no-treatment control (medium only).[2]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessment of this compound Cytotoxicity using a Lactate (B86563) Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound peptide

  • Sterile, pyrogen-free DMSO

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with a range of this compound concentrations.

    • It is crucial to include the following controls as per the LDH assay kit instructions:

      • Untreated control (spontaneous LDH release)

      • Vehicle control

      • Maximum LDH release control (cells lysed with a lysis buffer provided in the kit)

      • No-cell control (background)

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the cell-free supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the assay kit manual, which typically normalizes the results to the spontaneous and maximum LDH release controls.

    • Plot the percentage of cytotoxicity against the this compound concentration.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NMB1 This compound MS_Channel Mechanosensitive Ion Channel NMB1->MS_Channel Inhibition Ion_Influx Reduced Cation (e.g., Ca²⁺) Influx MS_Channel->Ion_Influx Downstream Downstream Signaling Cascades (e.g., CaM, PKC, MAPK) Ion_Influx->Downstream Cellular_Response Altered Cellular Response (e.g., Proliferation, Migration) Downstream->Cellular_Response G A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Prepare this compound Dilutions (0.1 to 100 µM) B->C D 4. Treat Cells with this compound and Controls C->D E 5. Incubate for 24, 48, or 72h D->E F 6. Add CCK-8 Reagent E->F G 7. Incubate for 1-4h F->G H 8. Measure Absorbance (450 nm) G->H I 9. Analyze Data: Plot Dose-Response Curve Determine IC50 H->I

References

Application Notes and Protocols for the Administration of a Novel Otoprotective Agent in Auditory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensorineural hearing loss, often resulting from damage to the delicate hair cells of the inner ear, represents a significant global health challenge. The search for otoprotective compounds that can prevent or mitigate this damage is a critical area of auditory research. These application notes provide a comprehensive overview of the preclinical evaluation of a hypothetical neuroprotective agent, hereafter referred to as Compound X , as a potential therapeutic for hearing loss. The protocols outlined below are based on established methodologies in auditory research and are intended to serve as a guide for the systematic investigation of novel otoprotective candidates.

The primary mechanisms of ototoxicity, including those induced by noise exposure and ototoxic drugs like cisplatin (B142131), involve the excessive production of reactive oxygen species (ROS) and the activation of apoptotic pathways in cochlear hair cells.[1][2][3] Compound X is postulated to act as a neuroprotective agent, potentially through antioxidant, anti-apoptotic, or other cytoprotective mechanisms. These protocols will guide the user through in vitro screening and in vivo validation of Compound X's otoprotective efficacy.

In Vitro Screening of Compound X

Objective

To determine the potential ototoxicity and otoprotective efficacy of Compound X against a known ototoxic agent (e.g., cisplatin) using an established cochlear cell line.

Experimental Model
  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, an immortalized mouse auditory cell line that expresses markers of both hair cells and supporting cells.[4][5][6]

Protocol: Otoprotection Assay
  • Cell Culture:

    • Culture HEI-OC1 cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) without antibiotics under non-permissive conditions (39°C, 10% CO2) to inhibit proliferation and encourage differentiation.

  • Compound X Preparation:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO, sterile saline).

    • Create a dilution series of Compound X in the cell culture medium to determine the optimal non-toxic concentration.

  • Cytotoxicity Assay (MTT or CCK8):

    • Plate HEI-OC1 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of Compound X for 24-48 hours.

    • Assess cell viability using a standard MTT or CCK8 assay to determine the maximum non-toxic concentration of Compound X.[4]

  • Otoprotection Experiment:

    • Plate HEI-OC1 cells in 96-well plates.

    • Pre-treat the cells with the pre-determined non-toxic concentration of Compound X for a specified duration (e.g., 2 hours).

    • Introduce an ototoxic agent (e.g., cisplatin at a concentration known to induce apoptosis, such as 200 µM) to the culture medium.[5]

    • Co-incubate for 24-48 hours.

    • Include control groups: untreated cells, cells treated with Compound X alone, and cells treated with the ototoxic agent alone.

    • Assess cell viability using an MTT or CCK8 assay.

  • Mechanism of Action Assays (Optional):

    • ROS Production: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA).

    • Apoptosis Assays: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 and caspase-8 activity.[4][5]

Data Presentation: In Vitro Screening of Compound X
Treatment Group Compound X Concentration Cisplatin Concentration Cell Viability (%) Relative ROS Production (%) Caspase-3/7 Activity (Fold Change)
Control (Untreated)0 µM0 µM1001001.0
Compound X Alone[Optimal Conc.]0 µM98 ± 595 ± 71.1 ± 0.2
Cisplatin Alone0 µM200 µM52 ± 6250 ± 204.5 ± 0.5
Compound X + Cisplatin[Optimal Conc.]200 µM85 ± 8130 ± 152.2 ± 0.3

In Vivo Evaluation of Compound X in an Animal Model of Hearing Loss

Objective

To assess the otoprotective efficacy of Compound X in a rodent model of noise- or drug-induced hearing loss.

Experimental Model
  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[7][8]

  • Induction of Hearing Loss:

    • Noise-Induced Hearing Loss (NIHL): Exposure to a calibrated sound level for a specific duration (e.g., 100 dB SPL for 2 hours).

    • Drug-Induced Hearing Loss: Systemic administration of an ototoxic drug like cisplatin (e.g., 16 mg/kg, intraperitoneal injection).[7]

Experimental Workflow

G A Baseline Auditory Assessment (ABR & DPOAE) B Animal Grouping (Control, Vehicle, Compound X) A->B C Compound X Administration (Systemic or Intratympanic) B->C D Induction of Ototoxicity (Noise or Cisplatin Exposure) C->D E Post-Exposure Auditory Assessment (ABR & DPOAE at 24h, 7d, 14d) D->E F Cochlear Tissue Harvesting E->F G Histological Analysis (Hair Cell Counting) F->G

Caption: Workflow for in vivo otoprotection studies.

Detailed Protocols
  • Systemic Administration:

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Dosage: Determined from pilot pharmacokinetic and tolerability studies. A range of doses should be tested.

    • Timing: Administered prior to, during, or after the ototoxic insult, depending on the therapeutic hypothesis (prophylactic vs. rescue).[9]

  • Local Administration (Intratympanic Injection):

    • Procedure: Under anesthesia, visualize the tympanic membrane. Inject a small volume (e.g., 5-10 µL in mice) of Compound X solution into the middle ear cavity, ensuring the solution bathes the round window membrane.

    • Advantage: Achieves high perilymph concentrations with minimal systemic exposure.[10]

  • Auditory Brainstem Response (ABR):

    • Purpose: To measure hearing thresholds by recording neural activity from the auditory nerve and brainstem.[8][11]

    • Procedure:

      • Anesthetize the animal (e.g., ketamine/xylazine cocktail).[7]

      • Place subdermal needle electrodes at the vertex (active), mastoid (reference), and a distal location (ground).

      • Deliver sound stimuli (clicks and tone bursts at various frequencies, e.g., 8, 16, 32 kHz) via a calibrated speaker placed in the ear canal.

      • Record and average the evoked potentials.

      • Determine the hearing threshold, defined as the lowest stimulus intensity that elicits a discernible ABR wave V.

  • Distortion Product Otoacoustic Emissions (DPOAE):

    • Purpose: To assess the function of the outer hair cells (OHCs).[12][13][14]

    • Procedure:

      • Anesthetize the animal.

      • Place a probe with a speaker and microphone in the ear canal.

      • Present two primary tones (f1 and f2) at specific frequencies and intensities (e.g., f2/f1 ratio of 1.22, L1/L2 of 65/55 dB SPL).[15]

      • Measure the amplitude of the 2f1-f2 distortion product. A response is typically considered present if the DPOAE amplitude is at least 6 dB above the noise floor.[15]

  • Cochlear Dissection and Hair Cell Counting:

    • Purpose: To quantify the survival of inner hair cells (IHCs) and outer hair cells (OHCs).

    • Procedure:

      • At the end of the study, euthanize the animals and perfuse with paraformaldehyde.

      • Dissect the cochleae and post-fix.

      • Decalcify the cochleae.

      • Microdissect the organ of Corti into segments (apex, middle, base).

      • Stain the tissue with a nuclear dye (e.g., DAPI) and a marker for hair cells (e.g., phalloidin (B8060827) for stereocilia or anti-Myo7a for hair cell bodies).

      • Image the segments using fluorescence microscopy.

      • Count the number of present/absent IHCs and OHCs per unit length of the basilar membrane.

      • Generate a cochleogram to visualize the pattern of hair cell loss along the length of the cochlea.

Data Presentation: In Vivo Efficacy of Compound X

Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB)

Group Click 8 kHz 16 kHz 32 kHz
Control (No Insult)2 ± 33 ± 44 ± 55 ± 6
Vehicle + Insult45 ± 842 ± 755 ± 960 ± 10
Compound X + Insult20 ± 618 ± 525 ± 730 ± 8

Table 2: Outer Hair Cell (OHC) Loss (%)

Group Apical Turn Middle Turn Basal Turn
Control (No Insult)<1%<1%<1%
Vehicle + Insult15 ± 5%40 ± 10%85 ± 12%
Compound X + Insult5 ± 2%15 ± 6%35 ± 9%

Signaling Pathways in Ototoxicity and Otoprotection

Ototoxic insults trigger a cascade of intracellular events, primarily centered around oxidative stress and apoptosis, leading to hair cell death.[1][16][17] A potential otoprotective agent like Compound X may intervene at various points within these pathways.

Oxidative Stress and Apoptosis Signaling Pathway

G Ototoxic_Insult Ototoxic Insult (Noise, Cisplatin) ROS ↑ Reactive Oxygen Species (ROS) Ototoxic_Insult->ROS Antioxidant Antioxidant Defense Ototoxic_Insult->Antioxidant Depletes MAPK MAPK Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation MAPK->Bax Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis (Hair Cell Death) Caspase3->Apoptosis CompoundX Compound X (Otoprotective Agent) CompoundX->ROS Scavenges CompoundX->Bax Inhibits CompoundX->Caspase3 Inhibits Antioxidant->ROS Neutralizes

Caption: Key signaling pathways in hair cell apoptosis.

This diagram illustrates how ototoxic insults lead to increased ROS, which in turn activates the MAPK signaling cascade and triggers the intrinsic apoptotic pathway through mitochondrial dysfunction.[1][16][17] An effective otoprotective agent like Compound X could potentially act by scavenging ROS, inhibiting pro-apoptotic proteins like Bax, or blocking the activation of executioner caspases.[18]

Conclusion

The protocols and application notes presented here provide a structured framework for the preclinical evaluation of novel otoprotective candidates for the treatment of sensorineural hearing loss. By employing a combination of in vitro screening and in vivo validation, researchers can systematically assess the efficacy and potential mechanisms of action of compounds like the hypothetical "Compound X". This rigorous approach is essential for identifying and advancing promising new therapies for auditory disorders.

References

Application Notes and Protocols for Imaging NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the labeling of the neuropeptide Neuromedin B (NMB-1) for in vitro and in vivo imaging applications. The following sections cover fluorescent and radiolabeling techniques, purification, quality control, and characterization of the resulting imaging probes.

Introduction to this compound Imaging

Neuromedin B (NMB) is a bombesin-like peptide that exerts its effects through the NMB receptor (NMBR), a G-protein coupled receptor. The NMB/NMBR signaling axis is implicated in various physiological processes and is a target of interest in several diseases, including cancer. Imaging probes targeting NMBR can be valuable tools for studying its expression and function in preclinical and potentially clinical settings. This document outlines methods for labeling this compound, a key ligand for NMBR, to enable its use in fluorescence microscopy and nuclear imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

This compound Peptide

The primary amino acid sequence of human this compound decapeptide is Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2. This sequence contains several potential sites for labeling, including the N-terminal amine and the side chains of specific amino acids. The choice of labeling strategy should consider the potential impact on the peptide's binding affinity to NMBR.

Labeling Strategies

Two primary strategies for labeling this compound are detailed below: fluorescent labeling for cellular and tissue imaging, and radiolabeling for in vivo imaging.

Fluorescent Labeling of this compound

Fluorescent labeling allows for the visualization of this compound binding and internalization at the cellular level using techniques like fluorescence microscopy. A common approach involves the use of amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, which react with the primary amine at the N-terminus of the peptide.

Quantitative Data Summary: Fluorescently Labeled this compound (Hypothetical Data)

ParameterValueMethod
Labeling Efficiency> 90%UV-Vis Spectroscopy
Purity> 95%RP-HPLC
In Vitro Stability (24h in PBS)> 98%RP-HPLC
Receptor Binding Affinity (Kd)1-10 nMRadioligand Binding Assay
Radiolabeling of this compound for PET and SPECT Imaging

Radiolabeling enables non-invasive in vivo imaging of NMBR expression. For PET imaging, Gallium-68 (⁶⁸Ga) is a commonly used positron-emitting radionuclide. For SPECT imaging, Technetium-99m (⁹⁹mTc) is a widely available gamma-emitting isotope. Both require the conjugation of a bifunctional chelator to the this compound peptide. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a common chelator for ⁶⁸Ga, while MAG3 (mercaptoacetyltriglycine) can be used for ⁹⁹mTc.

Quantitative Data Summary: Radiolabeled this compound (Hypothetical Data)

Parameter⁶⁸Ga-DOTA-NMB-1⁹⁹mTc-MAG3-NMB-1Method
Radiochemical Yield> 95%> 90%Radio-TLC/Radio-HPLC
Radiochemical Purity> 98%> 95%Radio-TLC/Radio-HPLC
Molar Activity50-150 GBq/µmol20-100 GBq/µmolCalculation
In Vitro Stability (4h in human serum)> 95%> 90%Radio-HPLC
Receptor Binding Affinity (IC₅₀)5-20 nM10-50 nMCompetition Binding Assay

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye

This protocol describes the labeling of this compound with a generic amine-reactive fluorescent dye.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye with NHS ester (e.g., FITC, Cy5-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide Preparation: Dissolve this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][2]

  • Labeling Reaction: Add the dissolved dye to the peptide solution. A 5-10 fold molar excess of the dye is typically used.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Initial Cleanup: Purify the reaction mixture using a size-exclusion chromatography column to remove excess, unreacted dye.

    • HPLC Purification: Further purify the labeled peptide using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4][5]

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.

    • Determine the labeling efficiency by measuring the absorbance of the peptide (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

Protocol 2: Radiolabeling of DOTA-NMB-1 with Gallium-68

This protocol outlines the radiolabeling of a DOTA-conjugated this compound peptide with ⁶⁸Ga for PET imaging.

Materials:

  • DOTA-conjugated this compound peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, metal-free water

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • ⁶⁸Ga Trapping and Elution: Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺. Elute the ⁶⁸Ga³⁺ with a small volume of 5 M NaCl/0.1 M HCl solution.[6][7]

  • Labeling Reaction:

    • In a sterile vial, mix the DOTA-NMB-1 peptide (10-50 µg) with sodium acetate buffer.[7][8]

    • Add the eluted ⁶⁸Ga to the peptide solution.

    • Incubate the reaction mixture at 95°C for 5-10 minutes.[7][8]

  • Purification:

    • Pass the reaction mixture through a C18 Sep-Pak cartridge to trap the labeled peptide.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.[8]

    • Elute the ⁶⁸Ga-DOTA-NMB-1 with a small volume of ethanol/water mixture.[8]

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC. The labeled peptide should be distinguishable from free ⁶⁸Ga.[8]

    • Measure the pH of the final product to ensure it is suitable for injection.

Protocol 3: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of the labeled this compound.

Materials:

  • Cells or tissues expressing the NMB receptor (NMBR)

  • Radiolabeled this compound (e.g., ¹²⁵I-NMB-1) as the radioligand

  • Unlabeled this compound (as a competitor)

  • Labeled this compound (fluorescent or cold radiolabeled) to be tested

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Cell/Membrane Preparation: Prepare cell membranes from NMBR-expressing cells or use whole cells.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled "cold" this compound or the newly labeled this compound to the wells.[9]

  • Incubation: Add the cell membranes or whole cells to the wells and incubate at room temperature or 37°C to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[10]

Visualizations

NMBR Signaling Pathway

NMBR_Signaling_Pathway Neuromedin B Receptor (NMBR) Signaling Pathway NMB Neuromedin B (this compound) NMBR NMB Receptor (NMBR) (GPCR) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates AMPK AMPK Gq->AMPK Activates PKA Protein Kinase A (PKA) Gq->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca->Downstream PKC->Downstream AMPK->Downstream PKA->Downstream

Caption: Simplified signaling cascade initiated by this compound binding to its receptor.

Experimental Workflow: Fluorescent Labeling of this compound

Fluorescent_Labeling_Workflow Workflow for Fluorescent Labeling of this compound Start Start: this compound Peptide DissolvePeptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3) Start->DissolvePeptide Reaction Labeling Reaction (Peptide + Dye) DissolvePeptide->Reaction DissolveDye Dissolve NHS-Ester Dye in DMF/DMSO DissolveDye->Reaction Purify_SEC Purification: Size-Exclusion Chromatography Reaction->Purify_SEC Purify_HPLC Purification: RP-HPLC Purify_SEC->Purify_HPLC Characterize Characterization (MS, HPLC, UV-Vis) Purify_HPLC->Characterize End End: Purified Fluorescent this compound Characterize->End

Caption: Step-by-step workflow for conjugating a fluorescent dye to this compound.

Experimental Workflow: Radiolabeling of DOTA-NMB-1 with ⁶⁸Ga

Radiolabeling_Workflow Workflow for ⁶⁸Ga Radiolabeling of DOTA-NMB-1 Start Start: ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (0.1 M HCl) Start->Elution Trapping Trap ⁶⁸Ga³⁺ on Cation-Exchange Cartridge Elution->Trapping EluteGa Elute ⁶⁸Ga³⁺ (5M NaCl/HCl) Trapping->EluteGa Labeling Labeling Reaction (DOTA-NMB-1 + ⁶⁸Ga³⁺, 95°C) EluteGa->Labeling Purification Purification (C18 Sep-Pak) Labeling->Purification QC Quality Control (Radio-TLC/HPLC, pH) Purification->QC End End: Purified ⁶⁸Ga-DOTA-NMB-1 QC->End

Caption: Process for producing ⁶⁸Ga-labeled this compound for PET imaging applications.

References

Application Notes: NMB-1 for High-Throughput Screening of Mechanosensitive Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in physiological processes such as touch, hearing, proprioception, and blood pressure regulation. The dysregulation of these channels is implicated in various pathologies, including chronic pain, muscular dystrophy, and cardiovascular diseases. Tentonin 3 (TTN3, also known as TMEM150C) is a mechanosensitive ion channel that confers slowly adapting mechanically activated currents in sensory neurons.[1][2]

NMB-1 (Noxious Mechanosensation Blocker 1) is a 19-amino acid synthetic peptide analogue of a ρ-conotoxin.[3] It has been identified as a potent and selective inhibitor of sustained, high-threshold mechanically activated currents.[4] Specifically, this compound targets the TTN3 channel, blocking the ion pore through a key electrostatic interaction.[1] Its high selectivity for slowly adapting channels over rapidly adapting ones, as well as its lack of effect on other ion channels like Piezo, voltage-gated sodium, and calcium channels, makes this compound an invaluable pharmacological tool.[1][4]

These application notes describe the use of this compound as a reference compound and positive control in high-throughput screening (HTS) campaigns designed to identify and characterize novel modulators of TTN3 and other slowly adapting mechanosensitive ion channels.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the key pharmacological parameters of this compound, providing essential data for its use as a control compound in screening assays.

ParameterValueTarget / SystemCommentsReference
Target Tentonin 3 (TTN3/TMEM150C)Mechanosensitive Ion ChannelThis compound blocks the channel pore via electrostatic interaction with Glu126.[1]
IC₅₀ 1.0 µMSlowly Adapting (SA) Currents in Dorsal Root Ganglion (DRG) NeuronsDetermined via electrophysiology; Hill coefficient of 1.4.[2][4]
Mechanism Pore BlockerNon-covalent, electrostatic interaction.The blockade is voltage-dependent, decreasing with membrane depolarization.[1][2]
Selectivity HighSelective for sustained/slowly adapting mechanocurrents.No significant effect on rapidly adapting currents, Piezo channels, VGSCs, VGCCs, or TRPA1.[1][4]
Structure 19-amino acid peptideSynthetic analogue of ρ-conotoxin ρ-TIA.Contains two disulfide bonds (Cys5-Cys19, Cys6-Cys10).[3]

Signaling & Mechanism of Action

This compound provides a specific method for interrogating the function of TTN3. The fundamental signaling event involves the conversion of a mechanical force into an electrical signal. This compound acts as a direct antagonist in this process.

Mechanism of this compound Inhibition of TTN3 Channel cluster_membrane Cell Membrane TTN3_closed TTN3 (Closed) TTN3_open TTN3 (Open) TTN3_closed->TTN3_open Conformational Change TTN3_blocked TTN3 (Blocked) TTN3_open->TTN3_blocked Ion_Influx Ion Influx (Na⁺, Ca²⁺) TTN3_open->Ion_Influx Permeation NMB1 This compound Peptide NMB1->TTN3_open Binding to Pore NMB1->TTN3_blocked No_Influx No Ion Influx TTN3_blocked->No_Influx Stimulus Mechanical Stimulus (e.g., Membrane Stretch) Stimulus->TTN3_closed Gating Response Cellular Response (Depolarization) Ion_Influx->Response

This compound mechanism of action on the TTN3 ion channel.

High-Throughput Screening Workflow

This compound is an ideal control for a multi-stage HTS campaign. The workflow typically involves a primary screen to identify initial hits, followed by confirmation and dose-response studies to validate activity and determine potency.

HTS Workflow for TTN3 Modulators Primary Primary Screen (e.g., Fluorescence Assay) - Large compound library - Single concentration Hits Initial Hits Primary->Hits Confirmation Hit Confirmation - Re-test active compounds Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Dose_Response Dose-Response & IC₅₀ (e.g., Automated Patch Clamp) - 8-point concentration curve Confirmed_Hits->Dose_Response Validated_Hits Validated Hits (Potency Determined) Dose_Response->Validated_Hits Selectivity Selectivity & SAR - Test against other channels - Structure-Activity Relationship Validated_Hits->Selectivity Lead Lead Compounds Selectivity->Lead

Workflow for a typical HTS campaign for TTN3 modulators.

Experimental Protocols

Two primary methodologies are proposed for screening campaigns targeting TTN3, utilizing this compound as a reference inhibitor.

Protocol 1: Automated Patch Clamp (APC) Assay (Primary or Secondary Screen)

This protocol offers the highest fidelity by directly measuring ion channel currents and is ideal for hit validation, dose-response analysis, and studying voltage-dependent effects.

1. Cell Line Preparation:

  • Use a HEK293 or CHO cell line stably expressing human TTN3.

  • Culture cells to 70-90% confluency before harvesting.

  • Prepare a single-cell suspension at a density of 200,000-500,000 cells/mL in the external solution.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

  • This compound Stock Solution: Prepare a 1 mM stock of this compound in ultrapure water. Store at -20°C.

  • Compound Plates: Prepare serial dilutions of test compounds and this compound (positive control) in the external solution. A typical 8-point curve for this compound could range from 10 nM to 30 µM. Include vehicle (e.g., 0.3% DMSO in external solution) as a negative control.

3. APC Instrument Setup (e.g., Sophion Qube 384 or SyncroPatch 768PE):

  • Prime the system with the prepared internal and external solutions.

  • Initiate the automated protocol for cell capture and gigaseal formation. Set quality control (QC) criteria (e.g., seal resistance > 500 MΩ).

4. Electrophysiological Recording:

  • Holding Potential: Clamp cells at a holding potential of -80 mV.

  • Mechanical Stimulation: Apply a brief, controlled mechanical stimulus (e.g., using pressure pulses or probe displacement, as per instrument capability) to activate TTN3 channels.

  • Compound Application:

    • Establish a stable baseline current with 2-3 initial mechanical stimulations.

    • Apply the vehicle control and record the current.

    • Apply test compounds or this compound at various concentrations, allowing for a 2-3 minute incubation period before applying the mechanical stimulus.

  • Data Acquisition: Record the peak inward current following mechanical stimulation.

5. Data Analysis:

  • Normalize the current recorded in the presence of a test compound to the baseline current.

  • Use the vehicle control (0% inhibition) and a maximal inhibitory concentration of this compound (e.g., 30 µM, 100% inhibition) to calculate the percent inhibition for each test compound.

  • For dose-response analysis, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based Ion Flux Assay (Primary Screen)

This protocol is a higher-throughput, indirect method suitable for primary screening of large compound libraries. It relies on detecting the influx of Ca²⁺ (a permeable ion for many mechanosensitive channels) upon channel activation.

1. Cell Line and Plate Preparation:

  • Seed HEK293 cells stably expressing TTN3 into 384-well black, clear-bottom microplates at a density of 15,000-25,000 cells per well.

  • Allow cells to adhere and form a monolayer by incubating for 18-24 hours at 37°C, 5% CO₂.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Remove the cell culture medium from the plates and add 20 µL of the dye-loading buffer to each well.

  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Addition:

  • Prepare test compounds and controls in the assay buffer. This compound should be used as a positive control (final concentration of ~10 µM for maximal inhibition) and a vehicle (e.g., 0.5% DMSO) as a negative control.

  • Add 5 µL of the compound dilutions to the assay plates.

  • Incubate at room temperature for 15-20 minutes.

4. Mechanical Stimulation and Signal Detection:

  • This is the most challenging step to adapt for HTS. A common method is to use hypotonic shock or fluid shear stress to activate channels simultaneously across the plate.

    • Hypotonic Shock: Prepare a stimulus buffer with a lower osmolarity (e.g., by reducing the NaCl concentration).

    • Fluid Shear Stress: Utilize an automated liquid handler to dispense buffer at a high rate.

  • Place the assay plate into a kinetic plate reader (e.g., FLIPR Tetra, FDSS).

  • Set the instrument to record fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm) at 1-second intervals.

  • Establish a stable baseline fluorescence reading for 10-15 seconds.

  • Add 25 µL of the stimulus buffer to each well to induce mechanical activation.

  • Continue recording the fluorescence signal for 60-120 seconds.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

  • Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_max_inhibition) / (ΔF_no_inhibition - ΔF_max_inhibition))

    • ΔF_compound: Signal from test compound wells.

    • ΔF_no_inhibition: Signal from vehicle control wells.

    • ΔF_max_inhibition: Signal from this compound control wells.

  • Identify "hits" as compounds that produce inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

References

Application Notes and Protocols for Electrophysiology Recording with NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMB-1 (Noxious Mechanosensation Blocker-1) is a synthetic peptide analogue of a ρ-conotoxin that acts as a selective inhibitor of mechanically activated (MA) ion channels.[1][2] Specifically, this compound targets the Tentonin 3 (TTN3/TMEM150C) channel, which is responsible for slowly inactivating MA currents in various cell types, including somatosensory neurons.[2] Its selectivity for sustained over transient MA currents makes it a valuable pharmacological tool for dissecting the roles of different mechanosensitive channels in physiological and pathophysiological processes, such as pressure-evoked pain.[3]

This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies to characterize its effects on mechanosensitive ion channels.

Mechanism of Action

This compound selectively blocks the pore of the TTN3 mechanosensitive ion channel. This inhibition is voltage-dependent, with the blockade being more pronounced at hyperpolarized membrane potentials.[2] The interaction is characterized by a relatively slow association and dissociation rate, and the development of the block is independent of the channel's open time, suggesting a primary interaction with the closed or resting state of the channel.[1] this compound shows a clear preference for slowly adapting (SA) and intermediately adapting (IA) mechanosensitive currents, with minimal effect on rapidly adapting (RA) currents at lower concentrations.[1]

Data Presentation

Quantitative Summary of this compound Effects
ParameterValueCell TypeCommentsReference
IC50 (SA currents) 1.0 µMCultured Dorsal Root Ganglion (DRG) NeuronsHill coefficient of 1.4.[2]
Inhibition of RA currents 25.9 ± 6.3%Cultured DRG NeuronsAt 15 µM concentration.[1]
46.8 ± 9.5%Cultured DRG NeuronsAt 30 µM concentration.[1]
Association Rate (k_on) ~2.5 x 10⁴ M⁻¹s⁻¹Cultured DRG NeuronsIndependent of stimulation frequency.[1]
Dissociation Rate (k_off) ~0.03 s⁻¹Cultured DRG NeuronsIndependent of stimulation frequency.[1]
Voltage Dependence Blockade decreases linearly with depolarizationCultured DRG NeuronsExamined at -70 mV.[2]

Mandatory Visualizations

Signaling Pathway of this compound Action

NMB1_Mechanism cluster_membrane Cell Membrane TTN3 TTN3 Channel (Mechanosensitive) Ion_Influx Cation Influx (e.g., Na+, Ca2+) TTN3->Ion_Influx Mechanical Stimulation NMB1 This compound NMB1->TTN3 Blocks Pore Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential Firing) Depolarization->Cellular_Response

Caption: Mechanism of this compound inhibition of the TTN3 mechanosensitive ion channel.

Experimental Workflow for this compound Application in Patch-Clamp Electrophysiology

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., DRG neurons or TTN3-expressing HEK293T cells) Patch_Pipette Pull and Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Pipette NMB1_Prep Prepare this compound Stock and Working Solutions NMB1_Application Perfuse with this compound Containing External Solution NMB1_Prep->NMB1_Application Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline Record Baseline Mechanically Activated Currents Whole_Cell->Baseline Baseline->NMB1_Application Data_Extraction Extract Current Parameters (Amplitude, Kinetics) Baseline->Data_Extraction Post_NMB1 Record MA Currents in the Presence of this compound NMB1_Application->Post_NMB1 Washout Washout with Control External Solution Post_NMB1->Washout Post_NMB1->Data_Extraction Post_Washout Record MA Currents After Washout Washout->Post_Washout Post_Washout->Data_Extraction Concentration_Response Generate Concentration-Response Curve (IC50) Data_Extraction->Concentration_Response Kinetics_Analysis Analyze Effects on Channel Kinetics Data_Extraction->Kinetics_Analysis

Caption: Workflow for assessing this compound effects on mechanically activated currents.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Mechanically Activated Currents in TTN3-Expressing HEK293T Cells

This protocol is adapted from methodologies used to study mechanosensitive currents.[4]

1. Cell Preparation:

  • Culture HEK293T cells on glass coverslips.

  • Transfect cells with a vector encoding human or murine TTN3 and a fluorescent marker (e.g., GFP) to identify expressing cells.

  • Allow 24-48 hours for protein expression before recording.

2. Solutions:

  • External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 D-Mannitol. Adjust pH to 7.2 with NaOH and osmolarity to ~295 mOsm with D-Mannitol.[4]

  • Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, 25 D-Mannitol. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with D-Mannitol.[4]

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in the external solution. Store at -20°C in aliquots.

  • This compound Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM) on the day of the experiment.

3. Electrophysiology Setup:

  • Use an inverted microscope equipped with DIC optics and epifluorescence to visualize the cells.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-3 MΩ when filled with the internal solution.[4]

  • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).

4. Recording Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

  • Identify a fluorescent, healthy-looking cell.

  • Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Set the holding potential to -60 mV.[4]

  • Mechanically stimulate the cell using a fire-polished glass probe (tip diameter ~2-3 µm) driven by a piezoelectric actuator. Apply brief mechanical steps to elicit inward currents.

  • Record baseline mechanically activated currents for a stable period.

  • Apply this compound by switching the perfusion to the external solution containing the desired concentration of the peptide. Allow 2-3 minutes for the effect to stabilize.[4]

  • Record mechanically activated currents in the presence of this compound.

  • To assess recovery, perfuse the chamber with the control external solution to wash out the this compound.

5. Data Analysis:

  • Measure the peak amplitude of the mechanically activated currents before, during, and after this compound application.

  • Analyze the inactivation kinetics of the currents by fitting the decay phase with one or two exponential functions.

  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

Protocol for Assessing Voltage-Dependence of this compound Block

1. Recording Setup:

  • Follow the same cell preparation and recording setup as described above.

2. Voltage Protocol:

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit voltage-gated currents (if any) and to establish a current-voltage (I-V) relationship for the mechanically activated current.

  • To measure the I-V relationship of the mechanosensitive current, apply a mechanical stimulus during each voltage step.

  • Record the I-V relationship in the absence and presence of a fixed concentration of this compound (e.g., 2 µM).

3. Data Analysis:

  • For each voltage step, measure the peak amplitude of the mechanically activated current.

  • Plot the peak current amplitude as a function of the membrane potential to generate I-V curves for control and this compound conditions.

  • Calculate the fractional block at each voltage (1 - (I_NMB1 / I_Control)) and plot it against the membrane potential to visualize the voltage-dependence of the block.[2]

References

Application Notes and Protocols for NMB-1 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general principles of in vivo drug delivery and animal research. "NMB-1" is treated as a hypothetical small molecule inhibitor for the purpose of illustrating these principles, as no specific information for a compound with this designation was found in the public domain. Researchers should adapt these guidelines to the specific physicochemical properties of their compound of interest.

Introduction

These application notes provide a comprehensive guide for the formulation and administration of the hypothetical small molecule inhibitor, this compound, in preclinical animal studies. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure consistent and reproducible delivery of this compound to animal models, primarily rodents. Adherence to best practices in animal handling, dosing, and experimental design is crucial for obtaining reliable pharmacokinetic and pharmacodynamic data.[1][2][3]

Formulation of this compound

The successful in vivo delivery of this compound is contingent upon its proper formulation. The formulation should be sterile, isotonic, and at a pH that is physiologically compatible to minimize irritation and adverse reactions at the site of administration.[4]

Formulation Stability:

Prior to in vivo administration, the stability of the this compound formulation should be thoroughly evaluated.[5] This includes assessing its physicochemical stability under various storage and in-use conditions.[5][6] Accelerated stability studies at elevated temperatures can help predict the shelf-life of the formulation.[7][8]

Table 1: Example Formulation for this compound

ComponentConcentrationPurpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
10% DMSO10% (v/v)Solubilizing agent
40% PEG30040% (v/v)Co-solvent and vehicle
50% Saline50% (v/v)Vehicle and to ensure isotonicity

Note: This is an example formulation and may need to be optimized based on the specific properties of this compound.

Delivery Methods for this compound in Animal Studies

The choice of administration route is critical and depends on the experimental objectives, the target tissue, and the pharmacokinetic profile of this compound.[9][10] Common routes for systemic and central nervous system (CNS) delivery in rodents include intravenous, intraperitoneal, oral gavage, and direct intracranial injection.[11][12]

Table 2: Comparison of this compound Delivery Methods

Route of AdministrationAdvantagesDisadvantagesMaximum Volume (Mouse)Maximum Volume (Rat)
Intravenous (IV)Rapid onset, 100% bioavailability.[4]Requires skilled personnel, potential for embolism.0.2 mL0.5 mL
Intraperitoneal (IP)Easier to perform than IV, rapid absorption.Potential for injection into organs, first-pass metabolism in the liver.1 mL5 mL
Oral Gavage (PO)Clinically relevant route, non-invasive.Variable absorption, first-pass metabolism.[10]0.25 mL1 mL
Intracranial (IC)Direct delivery to the CNS, bypasses the blood-brain barrier.Highly invasive, requires anesthesia and specialized equipment.1-5 µL5-10 µL

Experimental Protocols

All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[2][3]

General Animal Preparation
  • Acclimatize animals to the facility for a minimum of 48 hours before the experiment.[12]

  • Weigh each animal on the day of the experiment to ensure accurate dosing.[10]

  • For procedures requiring anesthesia, isoflurane (B1672236) is a common and safe choice for rodents.[13] Anesthetic depth should be monitored throughout the procedure.[14]

Intravenous (IV) Injection Protocol (Tail Vein)
  • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.[12]

  • Place the animal in a restraining device.

  • Disinfect the tail with an alcohol swab.

  • Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.

  • Slowly inject the this compound formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Injection Protocol
  • Hold the animal with its head tilted downwards.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.[12]

  • Aspirate to ensure no fluid is drawn back, indicating correct placement.

  • Inject the this compound formulation.

Oral Gavage (PO) Protocol
  • Use a flexible gavage needle with a ball tip appropriate for the size of the animal.[14]

  • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.

  • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

  • Administer the this compound formulation.

Intracranial (IC) Injection Protocol
  • Anesthetize the animal and place it in a stereotaxic frame.

  • Shave and disinfect the scalp.

  • Make a midline incision to expose the skull.

  • Using stereotaxic coordinates, drill a small burr hole over the target brain region.

  • Lower a Hamilton syringe needle to the desired depth.

  • Infuse the this compound formulation slowly over several minutes.

  • Leave the needle in place for a few minutes before slowly retracting it.

  • Suture the scalp incision.

Data Presentation

Quantitative data from pharmacokinetic and efficacy studies should be summarized in a clear and organized manner to facilitate comparison between different delivery methods and dose levels.[15]

Table 3: Example Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IV11250 ± 1500.13500 ± 400100
IP5850 ± 1200.54200 ± 55075
PO10300 ± 751.02100 ± 30030

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Visualizations

Signaling Pathway

NMB1_Signaling_Pathway NMB1 This compound Receptor Target Receptor NMB1->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for the this compound inhibitor.

Experimental Workflow

Experimental_Workflow AnimalAcclimation Animal Acclimation (48 hours) Randomization Randomization into Treatment Groups AnimalAcclimation->Randomization NMB1_Admin This compound Administration (IV, IP, PO, or IC) Randomization->NMB1_Admin Monitoring Post-administration Monitoring NMB1_Admin->Monitoring SampleCollection Sample Collection (Blood, Tissue) Monitoring->SampleCollection DataAnalysis Data Analysis (PK/PD) SampleCollection->DataAnalysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Note and Protocols for Calcium Imaging Assays to Evaluate Peptide-Induced Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Calcium Imaging Assays for Investigating the Effect of Neuromedin B (NMB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, cell proliferation, and neurotransmission.[1][2] The ability to monitor dynamic changes in intracellular Ca²⁺ concentration is crucial for understanding cell signaling pathways and for screening potential therapeutic compounds. Fluorescence microscopy, coupled with Ca²⁺-sensitive indicators, provides a powerful method for visualizing and quantifying these calcium dynamics in real-time.[1]

This document provides a detailed protocol for conducting a calcium imaging assay to measure intracellular calcium mobilization in response to external stimuli, specifically focusing on the application of peptides. While the user query mentioned "NMB-1," existing literature points to Neuromedin B (NMB) as a peptide known to influence intracellular calcium, often through Gq protein-coupled receptors (GPCRs).[3][4] This protocol will use the widely adopted fluorescent Ca²⁺ indicator, Fluo-4 AM, as the demonstrative tool for the assay.

Principle of the Assay

The assay is based on the use of Fluo-4 AM, a cell-permeant dye that is non-fluorescent until it enters the cell.[5] Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the Fluo-4 molecule in the cytoplasm.[5] Upon binding to free Ca²⁺, the fluorescence intensity of Fluo-4 increases by over 100-fold.[5] This change in fluorescence can be captured using a fluorescence microscope, plate reader, or flow cytometer. By recording the fluorescence intensity over time, before and after the addition of a compound like NMB, one can characterize the resulting intracellular calcium flux.

Gq-Coupled GPCR Signaling Pathway

Many peptides, including Neuromedin B, exert their effects by binding to G protein-coupled receptors (GPCRs) of the Gq alpha subunit family.[4][6][7] Activation of this pathway leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[8][9]

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) GPCR NMB Receptor (GPCR) Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_ER Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_Cytosol 6. Ca²⁺ Release Peptide Neuromedin B (Peptide) Peptide->GPCR 1. Binding Gq->PLC 3. Activation IP3->IP3R 5. Binding Response Cellular Response Ca_Cytosol->Response 7. Downstream Effects

Gq-GPCR signaling pathway leading to calcium release.

Data Presentation: Properties of Fluo-4 Calcium Indicator

For any calcium imaging experiment, understanding the properties of the chosen indicator is essential for proper experimental design and data interpretation.

PropertyValueReference
Indicator Type Single-wavelength, non-ratiometric[10]
Form Acetoxymethyl (AM) ester for cell loading[5]
Excitation Wavelength (Max) ~494 nm[5]
Emission Wavelength (Max) ~506 nm / 515 nm[5][10]
Dissociation Constant (Kd) for Ca²⁺ ~335-345 nM[5][10]
Fluorescence Increase upon Ca²⁺ Binding >100-fold[5]
Compatibility Fluorescence Microscopy, Flow Cytometry, Plate Readers[10]

Experimental Workflow

The overall workflow for a peptide-induced calcium imaging assay is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages of the experiment.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Cell Culture (Plate cells on glass-bottom dish) B 2. Prepare Reagents (Fluo-4 AM & Peptide Stocks) A->B C 3. Dye Loading (Incubate cells with Fluo-4 AM) B->C D 4. Wash & De-esterification (Remove excess dye) C->D E 5. Baseline Imaging (Record initial fluorescence) D->E F 6. Add Peptide (Introduce NMB to cells) E->F G 7. Time-Lapse Imaging (Record post-stimulation fluorescence) F->G H 8. Define ROIs (Select individual cells) G->H I 9. Extract Fluorescence Intensity H->I J 10. Calculate ΔF/F₀ (Normalize fluorescence changes) I->J K 11. Generate Traces & Quantify (Plot response over time) J->K

Workflow for peptide-induced calcium imaging assay.

Detailed Experimental Protocols

This protocol provides guidelines for measuring intracellular calcium changes in cultured adherent cells using Fluo-4 AM. Conditions such as dye concentration and incubation time should be optimized for specific cell types and experimental setups.[11]

Materials and Reagents
  • Adherent cells expressing the receptor of interest (e.g., Neuromedin B Receptor)

  • Complete cell culture medium

  • Black, clear-bottom 96-well microplates or glass-bottom dishes

  • Fluo-4 AM (e.g., 50 µg vial)[11]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic™ F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer, pH 7.2-7.4)

  • Neuromedin B (NMB) peptide

  • Probenecid (optional, to prevent dye leakage)[12]

  • Ionomycin or ATP (optional, as a positive control for calcium mobilization)[12][13]

Step 1: Cell Preparation
  • Seed adherent cells in a black, clear-bottom 96-well microplate (for plate reader assays) or on glass-bottom dishes (for microscopy).

  • Culture the cells until they reach 80-95% confluency.[10] The optimal confluency should be determined empirically to ensure healthy, responsive cells.

  • On the day of the experiment, allow the cells to equilibrate to room temperature for at least 30 minutes before dye loading.

Step 2: Preparation of Reagents
  • Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM by dissolving 50 µg in approximately 44 µL of anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. Store any unused stock solution at -20°C, protected from light and moisture.

  • Peptide Stock Solution: Prepare a concentrated stock solution of NMB peptide in an appropriate solvent (e.g., sterile water or buffer). Aliquot and store at -20°C or -80°C. On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in Assay Buffer.

Step 3: Cell Loading with Fluo-4 AM
  • Prepare Loading Solution: For a 96-well plate, prepare a 2X working solution of Fluo-4 AM. For each 10 mL of Assay Buffer, add:

    • 8 µL of 1 mM Fluo-4 AM stock (final concentration will be 4 µM).

    • 8 µL of 20% Pluronic F-127 (final concentration will be 0.04%). Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous medium.[11]

    • (Optional) Add Probenecid to a final concentration of 1-2.5 mM to inhibit organic anion transporters, which can extrude the dye from some cell types.[12]

  • Vortex the Loading Solution thoroughly.

  • Loading Cells:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of the 2X Fluo-4 AM Loading Solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in a cell culture incubator.[10] The optimal loading time can vary between cell types.

  • Wash: After incubation, gently remove the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

  • De-esterification: Add 100 µL of Assay Buffer to each well and incubate at room temperature for an additional 30 minutes, protected from light, to allow for complete de-esterification of the dye by intracellular esterases.

Step 4: Image Acquisition (Fluorescence Microscopy)
  • Place the dish or plate on the stage of an inverted fluorescence microscope equipped for live-cell imaging and an automated liquid handler or injectors, if available.

  • Use a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~515 nm).[10]

  • Establish Baseline: Acquire images at a set frequency (e.g., one frame every 1-3 seconds) for 1-2 minutes to establish a stable baseline fluorescence signal before stimulation.[13]

  • Stimulation: Add the NMB peptide solution (at the desired final concentration) to the cells. If using an automated injector, this can be done while continuously imaging. If adding manually, pause the acquisition, add the peptide, and immediately resume imaging.

  • Record Response: Continue to acquire images at the same frequency for 3-10 minutes to capture the full calcium response, including the peak and subsequent return to baseline.

  • Positive Control: At the end of the experiment, you can add a calcium ionophore like Ionomycin (e.g., 5-10 µM) to elicit a maximal calcium response for data normalization purposes.[12]

Step 5: Data Analysis
  • Define Regions of Interest (ROIs): Use imaging analysis software (e.g., ImageJ/Fiji, MATLAB) to draw ROIs around individual cells or a group of cells.[14][15]

  • Extract Intensity: For each ROI, measure the mean fluorescence intensity for every frame of the time-lapse series.

  • Background Subtraction: If necessary, select a background region with no cells and subtract its mean intensity from the intensity of the ROIs at each time point.

  • Normalize Fluorescence: Calculate the change in fluorescence relative to the baseline using the formula ΔF/F₀ = (F - F₀) / F₀ .[15]

    • F: The fluorescence intensity at any given time point.

    • F₀: The average baseline fluorescence intensity before the addition of the stimulus.

  • Data Visualization and Quantification: Plot the ΔF/F₀ values over time for each ROI to visualize the calcium transient. From these traces, quantitative parameters such as the peak amplitude (max ΔF/F₀), time to peak, and the area under the curve can be calculated to compare responses under different conditions.

References

Troubleshooting & Optimization

NMB-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of NMB-1, a conopeptide analogue that selectively inhibits sustained mechanically activated currents in sensory neurons.[1][2] Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Noxious Mechanosensation Blocker 1) is an analogue of a peptide isolated from a marine cone snail.[2] It is a 19-amino acid peptide that selectively inhibits sustained, slowly adapting mechanically activated currents in sensory neurons with an IC50 of approximately 1 µM.[1][2] This makes it a valuable tool for studying mechanotransduction, particularly in the context of hearing and pressure-evoked pain.[1] this compound has been shown to have no inhibitory effects on voltage-gated sodium and calcium channels, or ligand-gated channels.[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is reported to be soluble in aqueous buffers.[2] For peptides in general, the initial solvent of choice is sterile, distilled water. If solubility is an issue, the choice of solvent can be guided by the peptide's overall charge.

Q3: My this compound is not dissolving in water. What should I do?

A3: If this compound does not readily dissolve in water, you can try the following troubleshooting steps:

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

  • Warming: Warming the solution to a temperature below 40°C may aid in dissolving the peptide.[3]

  • Adjusting pH: For basic peptides (overall positive charge), adding a small amount of 10-30% acetic acid can help. For acidic peptides (overall negative charge), a small amount of a basic solvent like 0.1 M ammonium (B1175870) bicarbonate can be used.[3][4]

  • Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[3][4][5] It is recommended to keep the final DMSO concentration low in cell-based assays (typically ≤ 0.1% to 0.5%) to avoid cytotoxicity.[4][6]

Q4: What is the maximum concentration of this compound I can use in my cell-based assay?

A4: The optimal concentration of this compound will depend on your specific experimental setup. This compound has been shown to significantly block slowly adapting mechanically activated currents at a concentration of 1 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your assay. When using a solvent like DMSO, ensure the final concentration in your culture medium is not toxic to your cells.[6]

Q5: How should I store my this compound stock solution?

A5: Peptide solutions are generally less stable than the lyophilized powder. It is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with this compound.

G start Start: Lyophilized this compound test_water Attempt to dissolve in sterile distilled water or aqueous buffer. start->test_water dissolved This compound is dissolved. Proceed with experiment. test_water->dissolved Yes not_dissolved This compound does not dissolve or forms a precipitate. test_water->not_dissolved No troubleshoot Troubleshooting Steps not_dissolved->troubleshoot sonicate 1. Gentle Sonication troubleshoot->sonicate warm 2. Warm solution (<40°C) sonicate->warm check_charge 3. Check peptide charge and adjust pH if necessary. warm->check_charge use_dmso 4. Use minimal DMSO, then dilute with buffer. check_charge->use_dmso use_dmso->dissolved Successful still_not_dissolved Still not dissolved. Consult technical support. use_dmso->still_not_dissolved Unsuccessful

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data: General Peptide Solubility Guidelines

Peptide Property Recommended Solvent/Strategy Notes
Short Peptides (<5 residues) Sterile distilled water or aqueous bufferGenerally soluble unless composed entirely of hydrophobic amino acids.[3]
Hydrophilic Peptides (>25% charged residues) Sterile distilled water or aqueous bufferUsually soluble in aqueous solutions.[3]
Hydrophobic Peptides (>50% hydrophobic residues) May require an organic solvent (e.g., DMSO, DMF) for initial dissolution, followed by dilution in an aqueous buffer.Test a small amount first. Keep organic solvent concentration low in final solution.[3][4][5]
Acidic Peptides (net negative charge) PBS (pH 7.4) or a basic buffer (e.g., 0.1 M ammonium bicarbonate)If insoluble in water, a slightly basic pH may help.[4][5]
Basic Peptides (net positive charge) Sterile distilled water or an acidic buffer (e.g., 10-25% acetic acid)If insoluble in water, a slightly acidic pH may help.[3][5]
Peptides prone to aggregation Add 6 M guanidine-HCl or 8 M urea (B33335) to the initial solvent, then dilute.These are strong denaturants and may affect peptide activity.[3][4]

Experimental Protocols

Protocol for Preparing a 1 mM Stock Solution of this compound

This protocol provides a general procedure for preparing a stock solution of this compound. Adjust volumes and concentrations as needed for your specific requirements.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water or desired aqueous buffer

  • (Optional) DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Calculate Solvent Volume: Determine the volume of solvent needed to achieve a 1 mM concentration. The molecular weight of this compound is 2467.03 Da.[2]

    • For 1 mg of this compound: Volume (µL) = (1 mg / 2467.03 g/mol ) * (1 mol / 1x10^-3 mmol) * (1 L / 1 mmol) * (1x10^6 µL / 1 L) = 405.3 µL

  • Dissolution:

    • Method A (Aqueous Buffer): Carefully add the calculated volume of sterile water or buffer to the vial. Gently vortex or sonicate until the peptide is fully dissolved.

    • Method B (DMSO): If the peptide is difficult to dissolve in an aqueous buffer, add a small volume of DMSO (e.g., 50 µL) to the vial and ensure the peptide is fully dissolved. Then, slowly add the aqueous buffer to reach the final calculated volume.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

G start Start: Lyophilized this compound centrifuge 1. Centrifuge vial start->centrifuge calculate 2. Calculate solvent volume for desired concentration centrifuge->calculate add_solvent 3. Add solvent (aqueous buffer or DMSO) calculate->add_solvent dissolve 4. Gently vortex or sonicate to dissolve add_solvent->dissolve check_dissolution Is the peptide fully dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot 5. Aliquot into single-use tubes check_dissolution->aliquot Yes store 6. Store at -20°C or -80°C aliquot->store end End: this compound stock solution ready store->end

Caption: Workflow for preparing an this compound stock solution.

Signaling Pathway

Inhibitory Action of this compound on Mechanosensitive Ion Channels

This compound acts as a selective blocker of a subset of mechanosensitive ion channels that are responsible for sustained, slowly adapting currents in sensory neurons. The diagram below illustrates this inhibitory action.

G cluster_0 Sensory Neuron Membrane stimulus Mechanical Stimulus (e.g., pressure) channel Mechanosensitive Ion Channel (Slowly Adapting) stimulus->channel Activates blocked_channel Blocked Channel ion_influx Ion Influx (e.g., Na+, Ca2+) channel->ion_influx nmb1 This compound nmb1->blocked_channel Binds to and blocks no_influx No Ion Influx blocked_channel->no_influx depolarization Membrane Depolarization ion_influx->depolarization no_depolarization No Depolarization no_influx->no_depolarization action_potential Action Potential (Pain Signal) depolarization->action_potential no_signal No Pain Signal no_depolarization->no_signal

Caption: Inhibitory pathway of this compound on mechanosensitive ion channels.

References

Preventing NMB-1 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMB-1

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the novel kinase inhibitor this compound. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to prevent the degradation of this compound in solution and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is anhydrous, sterile-filtered dimethyl sulfoxide (B87167) (DMSO) with a purity of ≥99.9%.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots in tightly sealed vials at -80°C, protected from light.[1][3] For short-term storage (up to one month), -20°C is acceptable.[2][3]

Q2: How stable is this compound in aqueous buffers for working solutions?

A2: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation.[4][5] Its stability is highly dependent on the pH, temperature, and presence of oxidizing agents. In standard phosphate-buffered saline (PBS) at pH 7.4, this compound shows noticeable degradation within hours at room temperature. For optimal results, it is crucial to prepare fresh working solutions from a DMSO stock immediately before each experiment. If a working solution must be prepared in advance, it should be kept on ice and used within 1-2 hours.

Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?

A3: It is strongly advised to avoid repeated freeze-thaw cycles for this compound stock solutions.[1][6] Each cycle increases the risk of moisture absorption by the hygroscopic DMSO, which can lead to compound precipitation and accelerate hydrolysis.[1] Aliquoting the stock solution into single-use volumes after initial preparation is the best practice to maintain compound integrity.[2][3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photosensitive. Exposure to light, particularly UV radiation, can induce photodegradation, leading to a loss of potency and the formation of potentially interfering byproducts.[7][8][9] This process can be initiated by the absorption of light, which excites the molecule and can lead to bond cleavage or reaction with oxygen.[5] Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.[4] Perform experimental manipulations in a timely manner, avoiding prolonged exposure to ambient light.

Q5: What is the optimal pH range for working with this compound in solution?

A5: this compound exhibits maximum stability in a slightly acidic pH range of 5.5 to 6.5. The rate of hydrolysis is significantly accelerated under both acidic (pH < 4) and, more severely, basic (pH > 7.5) conditions.[10][11][12] When designing experiments, if the biological system allows, consider using a buffer within the optimal pH range to minimize degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values or variable results between experiments. [13]1. This compound Degradation: The compound in the working solution degraded during the experiment. 2. Inaccurate Dilutions: Compound precipitated during dilution from DMSO stock into aqueous buffer.[13] 3. Cell Culture Variability: Inconsistent cell seeding density or passage number.[13][14]1. Prepare fresh working solutions for each experiment and use them immediately. Keep solutions on ice. 2. Perform serial dilutions in a stepwise manner. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity and solubility issues.[3] Visually inspect for precipitates. 3. Standardize cell culture protocols, including seeding density and passage number range.[13]
Loss of this compound activity over the course of a long-term (e.g., >24h) cell culture experiment. Compound Instability: this compound is degrading in the culture medium over time due to hydrolysis, oxidation, or interaction with media components at 37°C.For long-term experiments, consider replenishing the culture medium with freshly diluted this compound every 12-24 hours to maintain a consistent active concentration.
Appearance of unexpected peaks in HPLC/LC-MS analysis of the this compound solution. Compound Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.[5]1. Review Handling Procedures: Ensure the solution was protected from light and prepared fresh at the correct pH. 2. Use Inert Gas: For sensitive applications, degas aqueous buffers and overlay this compound solutions with an inert gas like argon or nitrogen to prevent oxidation.[15][16] 3. Add Antioxidants: If compatible with the experimental system, consider adding a small amount of an antioxidant like ascorbic acid to the buffer.[17]

Data Presentation: this compound Stability

The following tables summarize the degradation data for this compound under various conditions. This data was generated by incubating this compound at a starting concentration of 10 µM and analyzing the remaining percentage of the parent compound by HPLC at specified time points.

Table 1: this compound Degradation in PBS (pH 7.4) at Different Temperatures

Time% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0 hr100%100%100%
2 hr99%95%88%
6 hr97%85%71%
12 hr95%72%55%
24 hr91%53%30%

Table 2: Effect of pH on this compound Stability at 25°C in Buffered Solutions

Time% Remaining at pH 5.5% Remaining at pH 7.4% Remaining at pH 8.5
0 hr100%100%100%
2 hr99%95%89%
6 hr98%85%73%
12 hr96%72%51%
24 hr94%53%27%

Visualizations and Diagrams

cluster_pathways Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Catalyzed by H⁺ or OH⁻) cluster_oxidation Oxidation (Requires O₂) cluster_photo Photodegradation (Requires Light/UV) NMB1 This compound (Active Compound) H_Product1 Hydrolytic Product 1 (Inactive) NMB1->H_Product1 Ester/Amide Cleavage O_Product Oxidized Product (Inactive) NMB1->O_Product Electron Loss P_Product Photolytic Product (Inactive) NMB1->P_Product Photon Absorption H_Product2 Hydrolytic Product 2 (Inactive)

Caption: Major degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow: this compound Stability Assessment prep 1. Prepare this compound Stock (10 mM in Anhydrous DMSO) dilute 2. Dilute to 10 µM in Test Buffers (pH 5.5, 7.4, 8.5) prep->dilute aliquot 3. Aliquot Samples for Time Points (T=0, 2, 6, 12, 24 hr) dilute->aliquot incubate 4. Incubate Aliquots (4°C, 25°C, 37°C) Protect from light aliquot->incubate analyze 5. Analyze by HPLC (Quantify % this compound Remaining) incubate->analyze data 6. Plot Data & Determine Degradation Rate analyze->data

Caption: Workflow for conducting a stability study on this compound.

cluster_troubleshooting Troubleshooting Logic for Inconsistent this compound Activity start Inconsistent Results Observed q1 Was the working solution prepared fresh and used immediately? start->q1 a1_no Action: Prepare fresh solutions for every experiment. Keep on ice. q1->a1_no No q2 Was the final DMSO concentration <0.5%? q1->q2 Yes a1_no->q2 a2_no Action: Adjust dilution scheme to lower DMSO concentration. Check for precipitation. q2->a2_no No q3 Were solutions protected from light during preparation and incubation? q2->q3 Yes a2_no->q3 a3_no Action: Use amber vials or foil. Minimize light exposure. q3->a3_no No end If issues persist, check cell health and assay protocol. q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting this compound experiments.

Experimental Protocols

Protocol 1: Standard Protocol for Assessing this compound Stability in Aqueous Solution

This protocol outlines a method to determine the stability of this compound under various pH and temperature conditions.[18]

1. Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Buffers: 0.1 M Citrate-Phosphate (pH 5.5), 0.1 M PBS (pH 7.4), 0.1 M Tris-HCl (pH 8.5)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Working Solution Preparation:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution in each of the three test buffers (pH 5.5, 7.4, 8.5) to achieve a final this compound concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Sample Incubation:

    • For each pH condition, dispense 100 µL aliquots of the working solution into separate, clearly labeled amber microcentrifuge tubes for each time point and temperature.

    • Immediately take the T=0 sample for each pH and store it at -20°C until analysis.

    • Place the remaining tubes for incubation at the three different temperatures: 4°C (refrigerator), 25°C (benchtop), and 37°C (incubator).

  • Time Point Collection:

    • At each designated time point (e.g., 2, 6, 12, and 24 hours), remove one tube from each temperature/pH condition.

    • Immediately freeze the collected samples at -20°C to halt further degradation until all samples can be analyzed together.

  • HPLC Analysis:

    • Thaw all collected samples (including T=0).

    • Analyze each sample by a validated, stability-indicating HPLC method.

    • Quantify the peak area of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for that specific condition.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation kinetics.

References

Troubleshooting unexpected NMB-1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMB-1. Our goal is to help you navigate unexpected experimental results and provide clarity on underlying protocols and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by Neuromedin B (NMB)?

Neuromedin B (NMB) has been shown to activate the NF-κB signaling pathway. This can lead to the phosphorylation of p65 at the S536 site.[1] In some cellular contexts, NMB may also play a role in regulating intracytoplasmic calcium (Ca2+) levels, which can influence processes like chondrogenesis.[2]

Q2: Are there other signaling pathways associated with NMB-related proteins?

Yes, Glycoprotein (B1211001) NMB (GPNMB), a transmembrane protein, has been implicated in the Wnt/β-catenin signaling pathway in certain cancer models.[3]

Q3: What are common causes of high background in an NMB ELISA?

High background in an ELISA can stem from several factors, including insufficient washing, the use of overly concentrated detection reagents, or non-specific binding of antibodies. It is also important to ensure that tissue samples with high endogenous peroxidase activity are properly treated, for instance with a 1% H2O2 solution, to prevent false positive results.[4]

Q4: My sample values are out of the standard curve range in my NMB ELISA. What should I do?

If your sample concentrations are too high, you will need to dilute your samples and re-run the assay. Conversely, if the concentrations are too low, you may need to concentrate your sample or use a more sensitive detection system. It is crucial to perform pilot experiments to determine the optimal sample dilution.

Q5: What could cause a lack of signal in my Western blot for phosphorylated p65 after NMB stimulation?

Several factors could contribute to a weak or absent signal. These include problems with the primary antibody (concentration, activity), insufficient protein loading, issues with the transfer process, or the use of inappropriate buffers. Ensure that your cell lysates are prepared correctly and that the NMB stimulation was sufficient to induce p65 phosphorylation.

Troubleshooting Guides

NMB ELISA Assays

Problem: Inconsistent or unexpected absorbance readings in your NMB ELISA.

Below is a table summarizing potential causes and solutions.

Potential CauseRecommended Solution
Pipetting Errors Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample.
Improper Washing Wash plates thoroughly according to the kit protocol to remove unbound reagents. Ensure all wells are filled and emptied completely during each wash step.[4][5]
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.[4][5]
Reagent Contamination Use fresh, uncontaminated reagents. Avoid cross-contamination between wells.
Sample Preparation Issues Ensure proper sample collection and storage. For tissue homogenates, ensure complete lysis and clarification.[4][5] For plasma, use the recommended anticoagulant and centrifuge as specified.[4]
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and ensure they have been stored at the correct temperature.[6]
High Background This can be caused by overly concentrated antibodies or detection reagents. Consider further dilution of these components. For tissue samples, high endogenous peroxidase can cause false positives; pretreatment with 1% H2O2 for 15 minutes may be necessary.[4]
Western Blot for NMB-Induced NF-κB Signaling

Problem: Difficulty detecting phosphorylated p65 (at S536) following NMB treatment.

Potential CauseRecommended Solution
Suboptimal NMB Stimulation Optimize the concentration and duration of NMB treatment. Perform a time-course and dose-response experiment to determine the peak of p65 phosphorylation.
Poor Antibody Quality Use a high-quality, validated antibody specific for phospho-p65 (S536). Titrate the antibody to find the optimal concentration.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Ensure complete cell lysis.
Issues with Gel Electrophoresis and Transfer Verify the integrity of your protein samples by running a total protein stain (e.g., Ponceau S) on the membrane after transfer. Ensure proper gel percentage for the size of your protein and optimize transfer conditions.
Insufficient Blocking Block the membrane with an appropriate blocking agent (e.g., 5% BSA or non-fat milk in TBST) for a sufficient amount of time to prevent non-specific antibody binding.

Experimental Protocols

NMB Sandwich ELISA Protocol (General)

This protocol is a generalized procedure based on common ELISA kit instructions. Always refer to the specific manual provided with your kit.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard/Sample Addition : Add 100µL of standard or sample to each well. Seal the plate and incubate for 90 minutes at 37°C.[4]

  • Washing : Aspirate the liquid from each well and wash the plate twice with the provided wash buffer.[4]

  • Detection Antibody Addition : Add 100µL of biotin-labeled antibody working solution to each well. Seal the plate and incubate for 60 minutes at 37°C.[4]

  • Washing : Aspirate and wash the plate three times.[4]

  • SABC Working Solution Addition : Add 100µL of SABC (Streptavidin-Biotin Complex) working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.[4]

  • Washing : Aspirate and wash the plate five times.[5]

  • Substrate Addition : Add 90µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[5]

  • Stop Reaction : Add 50µL of stop solution to each well.

  • Read Plate : Immediately read the absorbance at 450 nm using a microplate reader.[5]

Sample Preparation for NMB ELISA
Sample TypeProtocol
Serum Allow whole blood to clot at room temperature for 2 hours or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[4]
Plasma Use EDTA-Na2 as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[4]
Tissue Homogenates Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS with protease inhibitors. Centrifuge the homogenate for 5 minutes at 5000 x g and collect the supernatant.[4]
Cell Culture Supernatants Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Collect the supernatant.[5]

Signaling Pathway Diagrams

NMB_NFkB_Signaling cluster_cytoplasm Cytoplasm NMB Neuromedin B (NMB) NMBR NMB Receptor NMB->NMBR Binds IKK IKK Complex NMBR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB p_p65 Phosphorylated p65 NFkB->p_p65 Phosphorylation of p65 (S536) Nucleus Nucleus p_p65->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Promotes

Caption: NMB-induced NF-κB signaling pathway.

NMB_Calcium_Signaling NMB Neuromedin B (NMB) NMBR NMB Receptor NMB->NMBR PLC Phospholipase C NMBR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Calcineurin Calcineurin Ca2_cyto->Calcineurin Activates Downstream Downstream Effects Calcineurin->Downstream

Caption: NMB-mediated calcium signaling pathway.

Experimental_Workflow_Troubleshooting cluster_checks Initial Checks cluster_analysis Deeper Analysis start Start: Unexpected Result check_protocol Review Protocol Steps start->check_protocol check_reagents Check Reagent Quality (Storage, Expiration) check_protocol->check_reagents check_samples Verify Sample Integrity (Collection, Storage) check_reagents->check_samples check_equipment Confirm Equipment Calibration & Function check_samples->check_equipment data_analysis Re-evaluate Data Analysis check_equipment->data_analysis consult_lit Consult Literature for Similar Findings data_analysis->consult_lit contact_support Contact Technical Support consult_lit->contact_support

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Assays for N-myc and STAT Interactor (NMI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting assays involving the N-myc and STAT interactor (NMI) protein.

Frequently Asked Questions (FAQs)

Q1: What is the function of the NMI protein?

A1: N-myc and STAT interactor (NMI) is a protein that plays a crucial role in regulating the activity of various transcription factors, including N-myc, c-Myc, and STATs (Signal Transducer and Activator of Transcription proteins)[1][2]. It is involved in diverse cellular processes such as cell growth, differentiation, and apoptosis.[1] Research has implicated NMI in the progression of certain cancers and in cellular responses to DNA damage.[1][2]

Q2: Which cellular signaling pathways involve NMI?

A2: NMI is known to impact several key signaling pathways. It can modulate the TGF-β and Wnt signaling pathways, which are critical in embryonic development and cancer.[3] Additionally, as an interactor of STAT proteins, it plays a role in the JAK/STAT signaling pathway, which is essential for cytokine signaling.[4]

Q3: What types of assays are commonly used to study NMI?

A3: Common assays to study NMI and its interactions include co-immunoprecipitation (Co-IP) to identify binding partners, Western blotting to determine protein expression levels, and various immunoassays like ELISA to quantify the protein.[5][6] Cell-based assays are also used to investigate the functional effects of NMI on cellular processes like cell viability and reporter gene expression.[5]

Q4: Why is optimizing incubation time important for NMI assays?

A4: Optimizing incubation times is critical for achieving reliable and reproducible results in NMI assays. Insufficient incubation can lead to weak signals and false negatives, while excessive incubation may result in high background and non-specific binding, leading to false positives.[7][8] The optimal time depends on factors such as the specific assay format, the affinity of antibodies, the concentration of reactants, and the temperature.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no signal in a Co-IP experiment for NMI interaction. 1. Suboptimal incubation time with the antibody: The primary antibody may not have had enough time to bind to NMI. 2. Harsh lysis buffer: The buffer used to lyse the cells may be disrupting the protein-protein interaction between NMI and its binding partner.[6] 3. Low expression of NMI or its binding partner: The proteins of interest may not be sufficiently abundant in the cell lysate.[6]1. Optimize antibody incubation time: Perform a time-course experiment (e.g., 4°C for 2h, 4h, overnight). 2. Use a milder lysis buffer: Consider a non-denaturing lysis buffer for Co-IP experiments.[6] 3. Confirm protein expression: Check the expression levels of both proteins in the input lysate via Western blot.[6]
High background in an NMI ELISA. 1. Excessive incubation with detection antibody: Prolonged incubation can lead to non-specific binding. 2. Insufficient washing: Inadequate washing between steps can leave unbound reagents that contribute to background signal. 3. Blocking buffer is ineffective: The blocking agent may not be adequately preventing non-specific antibody binding.[10]1. Reduce incubation time: Titrate the detection antibody and shorten the incubation period. 2. Increase washing stringency: Increase the number of washes and/or the duration of each wash. Consider adding a mild detergent like Tween-20 to the wash buffer.[10] 3. Try a different blocking agent: Test alternative blocking buffers, such as bovine serum albumin (BSA) or non-fat dry milk.[10]
Inconsistent results in a cell-based NMI functional assay. 1. Variable incubation time with treatment: Inconsistent exposure time to a drug or stimulus can lead to variable cellular responses.[11] 2. Cell density variation: Differences in the number of cells seeded per well can affect the outcome of the assay.[12] 3. Reagent degradation: Reagents may lose activity if not stored properly or if they are subjected to multiple freeze-thaw cycles.1. Standardize treatment incubation time: Use a precise timer and a consistent protocol for all experimental replicates.[11] 2. Optimize and standardize cell seeding density: Perform a cell titration experiment to find the optimal seeding density and ensure uniform seeding across all wells.[12] 3. Ensure reagent quality: Aliquot reagents and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide examples of data from hypothetical experiments to optimize incubation times for NMI assays.

Table 1: Optimization of Primary Antibody Incubation Time for NMI Co-Immunoprecipitation

Incubation Time (at 4°C)NMI Pulldown (Relative Densitometry Units)Co-precipitated Partner (Relative Densitometry Units)Signal-to-Noise Ratio
2 hours1.20.52.4
4 hours2.51.15.2
Overnight (16 hours) 4.8 2.3 10.5
24 hours4.92.48.7 (increased background)

Table 2: Optimization of Substrate Incubation Time for NMI ELISA

Substrate Incubation Time (at Room Temperature)Absorbance (450 nm) - Positive ControlAbsorbance (450 nm) - Negative ControlSignal-to-Background Ratio
5 minutes0.450.059
10 minutes0.920.0811.5
20 minutes 1.85 0.12 15.4
30 minutes2.500.357.1 (high background)

Experimental Protocols

Protocol: Optimizing Incubation Time for NMI Co-Immunoprecipitation

This protocol provides a framework for optimizing the primary antibody incubation time for a co-immunoprecipitation experiment to identify NMI-interacting proteins.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[6]

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation (Time Course):

    • Divide the pre-cleared lysate into four equal aliquots.

    • To each aliquot, add the anti-NMI antibody.

    • Incubate each aliquot for a different duration (e.g., 2 hours, 4 hours, overnight, 24 hours) at 4°C on a rotator.

    • As a negative control, incubate one aliquot with an isotype control IgG for the longest time point.

  • Immune Complex Capture:

    • Add fresh protein A/G beads to each tube.

    • Incubate for 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Analyze the eluted proteins by Western blotting using antibodies against NMI and the putative interacting protein.

Visualizations

nmi_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization NMI NMI Gene Target Gene NMI->Gene Modulation STAT_dimer->NMI 5. Interaction STAT_dimer->Gene 6. Translocation & DNA Binding Transcription Transcription Gene->Transcription

Caption: Simplified NMI role in the JAK/STAT signaling pathway.

incubation_optimization_workflow start Start: Define Assay prepare_reagents Prepare Cells and Reagents start->prepare_reagents time_course Perform Time-Course (e.g., 0.5h, 1h, 2h, 4h) prepare_reagents->time_course measure_signal Measure Signal and Background time_course->measure_signal analyze_data Calculate Signal-to-Noise Ratio measure_signal->analyze_data optimal_time Optimal Time Found? analyze_data->optimal_time end End: Use Optimal Time optimal_time->end Yes refine_range Refine Time Range (e.g., shorter or longer intervals) optimal_time->refine_range No refine_range->time_course

References

How to control for off-target effects of NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on the available scientific literature for potent and selective inhibitors of RIO Kinase 2 (RIOK2). While this guide uses the designation "NMB-1," researchers should verify the specific on-target and off-target profile of their particular compound, as inhibitor selectivity can vary. The principles and protocols described herein provide a general framework for controlling for off-target effects of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its function?

A1: this compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase that is essential for the maturation of the 40S ribosomal subunit, a critical component of the cell's protein synthesis machinery.[1][2] It plays a key role in the final cytoplasmic steps of ribosome biogenesis.[1] Due to its involvement in cell growth and proliferation, RIOK2 is a target of interest in cancer research.[3][4][5]

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects occur when an inhibitor binds to and modulates kinases other than its intended target.[6][7] For RIOK2 inhibitors, even highly selective ones, off-target interactions can occur due to the conserved nature of the ATP-binding pocket across the kinome.[6] For example, some selective RIOK2 inhibitors have been shown to interact with a small number of other kinases, such as certain FLT3 mutants.[8] Off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[6][9]

Q3: How can I be sure that the cellular phenotype I observe is due to RIOK2 inhibition?

Q4: What is a recommended starting concentration for this compound in cell-based assays?

A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the target's activity). A starting point for such an experiment could be a range from 10 nM to 10 µM. Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death, even at low concentrations of this compound. The inhibitor may have potent off-target effects on kinases essential for cell survival.[6]1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits RIOK2 without causing excessive toxicity. 2. Perform a kinase profile: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[6][10] 3. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.
The observed phenotype is inconsistent with the known function of RIOK2. 1. Off-target effects: this compound may be inhibiting other signaling pathways. 2. Pathway cross-talk or retroactivity: Inhibition of RIOK2 may lead to feedback effects on other pathways.[6][11]1. Validate with a different tool: Use a structurally unrelated RIOK2 inhibitor or a genetic knockdown approach (siRNA/CRISPR).[6] 2. Perform phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways. 3. Consult off-target databases: Check if this compound is known to target other kinases at the concentrations you are using.
Inconsistent results between experiments or different cell lines. 1. Biological variability: Different cell lines may have varying expression levels of on- and off-target kinases. 2. Compound stability: this compound may be degrading in your experimental conditions.1. Characterize your cell line: Confirm the expression level of RIOK2 in your cell line(s). 2. Ensure proper compound handling: Follow the manufacturer's instructions for storage and handling of this compound. Prepare fresh stock solutions regularly.

Quantitative Data Summary

Table 1: Selectivity Profile of Representative RIOK2 Inhibitors

CompoundPrimary TargetOn-Target Kd (nM)Key Off-Targets (Kd or IC50)Reference
Compound 4 (Naphthyl-pyridine-based) RIOK216011 kinases with Kd < 3 µM[4]
CQ211 RIOK26.1FLT3-ITD-D835V, FLT3-ITD-F691L, FLT3-D835V[8]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Biochemical (ATPase) Assay 0.1 nM - 10 µMTo determine the direct inhibitory effect on RIOK2 activity.[8]
Cell-Based Proliferation Assay 10 nM - 50 µMIC50 values can vary significantly between cell lines.[8]
Target Engagement (e.g., NanoBRET) 1 nM - 30 µMTo confirm this compound binds to RIOK2 in intact cells.[3]

Experimental Protocols

Protocol 1: Orthogonal Validation using a Structurally Unrelated Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of RIOK2 and not a unique off-target effect of this compound.

Methodology:

  • Select a second, structurally distinct RIOK2 inhibitor with a known selectivity profile.

  • Perform a dose-response experiment with both this compound and the alternative inhibitor in your cell line of interest to determine their respective IC50 values for the phenotype being studied (e.g., cell proliferation).

  • Compare the phenotypes induced by both inhibitors at equipotent concentrations (e.g., at their IC50 or 2x IC50).

  • If both structurally unrelated inhibitors produce the same phenotype, it provides strong evidence for an on-target effect.

Protocol 2: Genetic Validation using siRNA-mediated Knockdown of RIOK2

Objective: To verify that the phenotype observed with this compound is specifically due to the loss of RIOK2 function.

Methodology:

  • Transfect your cells with at least two different siRNAs targeting RIOK2 and a non-targeting control siRNA.

  • After 48-72 hours, confirm the knockdown of RIOK2 protein levels by Western blotting.

  • Assess the phenotype of interest (e.g., cell viability, protein synthesis) in the RIOK2-knockdown cells and compare it to the control siRNA-treated cells.

  • In a parallel experiment, treat the control siRNA-transfected cells with this compound.

  • If the phenotype of the RIOK2-knockdown cells phenocopies the effect of this compound treatment, this supports an on-target mechanism.[6]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to RIOK2 in intact cells.

Methodology:

  • Culture cells to the desired confluency and treat them with either this compound or a vehicle control for a specified time.

  • After treatment, wash and resuspend the cells in a buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble RIOK2 protein remaining at each temperature using Western blotting.

  • Binding of this compound to RIOK2 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

RIOK2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_rRNA pre-rRNA pre_40S pre-40S particle pre_rRNA->pre_40S Assembly RIOK2_n RIOK2 pre_40S->RIOK2_n Binding pre_40S_exported Exported pre-40S pre_40S->pre_40S_exported Export RIOK2_c RIOK2 mature_40S Mature 40S subunit RIOK2_c->mature_40S Maturation & Release pre_40S_exported->RIOK2_c Binding protein_synthesis Protein Synthesis mature_40S->protein_synthesis cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation NMB1 This compound NMB1->RIOK2_c Inhibition Experimental_Workflow cluster_validation On-Target Validation cluster_off_target Off-Target Investigation start Observe Phenotype with this compound dose_response Dose-Response Analysis start->dose_response structurally_unrelated Test Structurally Unrelated Inhibitor dose_response->structurally_unrelated genetic_knockdown siRNA/CRISPR Knockdown of RIOK2 dose_response->genetic_knockdown kinase_profiling Broad Kinase Profiling structurally_unrelated->kinase_profiling phenocopy Does genetic knockdown phenocopy this compound treatment? genetic_knockdown->phenocopy phenocopy->kinase_profiling No conclusion_on High Confidence On-Target Effect phenocopy->conclusion_on Yes cetsa CETSA for Target Engagement kinase_profiling->cetsa identify_off_targets Identify Potential Off-Targets cetsa->identify_off_targets identify_off_targets->conclusion_on No conclusion_off Potential Off-Target Contribution identify_off_targets->conclusion_off Yes Troubleshooting_Logic rect_node rect_node start Unexpected or Inconsistent Results with this compound q1 Is the phenotype consistent with RIOK2's known function? start->q1 q2 Does a structurally unrelated inhibitor give the same result? q1->q2 No q4 Is the inhibitor concentration significantly higher than the on-target IC50? q1->q4 Yes q3 Does genetic knockdown of RIOK2 reproduce the phenotype? q2->q3 Yes a2 Strongly suggests off-target effects specific to this compound. q2->a2 No a1 Consider off-target effects or pathway cross-talk. q3->a1 No a3 Strongly suggests an on-target effect. q3->a3 Yes a4 High probability of off-target effects. Lower the concentration. q4->a4 Yes a5 Proceed with further validation. q4->a5 No

References

NMB-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of NMB-1, a conopeptide analogue that selectively inhibits sustained mechanically activated currents in sensory neurons.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for lyophilized this compound?

A1: For short-term storage, lyophilized this compound should be kept in a cool, dark place. While it can be stable at room temperature for days to weeks, refrigeration at 4°C is recommended for better preservation.[1]

Q2: What is the optimal long-term storage condition for lyophilized this compound?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1] This minimizes degradation and preserves the peptide's integrity over time.

Q3: How should I handle the lyophilized this compound powder upon receipt and during use?

A3: When you receive the lyophilized peptide, store it under the recommended conditions immediately. Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can significantly reduce the stability of the solid peptide.[1] After taking the desired amount, it is best practice to reseal the container under an inert gas like dry nitrogen to minimize oxidation.[1]

Q4: What are the best practices for storing this compound in solution?

A4: The shelf-life of peptides in solution is limited. If storage in solution is necessary, it is recommended to use a buffer at pH 5-6, aliquot the solution into single-use volumes, and store them at -20°C.[2] This helps to avoid repeated freeze-thaw cycles which can lead to degradation.[2]

Q5: Which amino acid residues in a peptide sequence might affect its stability?

A5: Peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) are susceptible to oxidation.[2] Those with asparagine (Asn) or glutamine (Gln) can undergo deamidation. Furthermore, sequences with aspartic acid (Asp), glutamic acid (Glu), lysine (B10760008) (Lys), arginine (Arg), or histidine (His) are prone to absorbing moisture.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity Peptide degradation due to improper storage or handling.- Ensure the peptide has been stored at the correct temperature (-20°C or -80°C for long-term).- Avoid repeated freeze-thaw cycles by using aliquots.- Check the pH of the solution; for storage, a pH of 5-6 is recommended.[2]- Perform a stability analysis using a method like HPLC to check for degradation products.
Difficulty dissolving the peptide The peptide may have specific solubility requirements.- Refer to the Certificate of Analysis (COA) for recommended solvents.- If the COA is unavailable, test solubility in a small amount of sterile water or a buffer at a slightly acidic pH.
Inconsistent experimental results Variability in peptide concentration due to moisture absorption or degradation.- Always allow the lyophilized powder to reach room temperature before opening the vial to prevent moisture contamination.[1]- Prepare fresh solutions for each experiment from a new aliquot.- Quantify the peptide concentration in your stock solution using a reliable method.

Experimental Protocols

General Protocol for Peptide Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound in a specific formulation or solution.

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in the desired buffer (e.g., PBS, pH 7.4) to a known concentration.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

    • Aliquot the solution into sterile, tightly sealed vials.

  • Stability Study Setup:

    • Long-Term Stability: Store aliquots at the intended long-term storage temperature (e.g., -20°C or 4°C).

    • Accelerated Stability: To predict long-term stability, store aliquots at elevated temperatures (e.g., 25°C or 40°C).

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature for 3-5 cycles).

  • Time Points for Analysis:

    • Analyze samples at initial time point (T=0) and at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated studies; and 0, 3, 6, 12, 24 months for long-term studies).

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of this compound and detect any degradation products.

    • The HPLC method should be capable of separating the intact this compound from its potential degradation products.[3]

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point relative to the initial concentration.

    • Determine the degradation kinetics and estimate the shelf-life of the this compound solution under the tested conditions.

Summary of ICH Stability Testing Conditions

For researchers in drug development, adherence to ICH guidelines is crucial. The following table summarizes the recommended long-term stability testing conditions for different climatic zones.

Climatic ZoneDescriptionLong-Term Testing Conditions
ITemperate21°C / 45% RH
IISubtropical and Mediterranean25°C / 60% RH
IIIHot, dry30°C / 35% RH
IVaHot, humid30°C / 65% RH
IVbHot, very humid30°C / 75% RH

Data from various sources providing ICH stability testing conditions.[4][5]

Visualizations

Logical Workflow for Handling and Storing this compound

G A Receipt of Lyophilized this compound B Short-term Storage (Cool, dark, 4°C) A->B Days to Weeks C Long-term Storage (-20°C or -80°C) A->C Weeks to Years D Equilibrate to Room Temperature Before Opening B->D C->D E Weigh Desired Amount D->E F Reseal Under Inert Gas E->F G Reconstitute in Buffer (pH 5-6 for storage) E->G F->C Return to Storage H Aliquot into Single-Use Vials G->H I Store Solution at -20°C H->I J Use in Experiment I->J

Caption: Workflow for proper handling and storage of this compound.

Signaling Pathway of Mechanosensitive Ion Channels

This compound is an inhibitor of mechanosensitive ion channels. Mechanical stimuli can activate these channels, leading to an influx of ions like Ca2+, which in turn triggers various downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Mechanical Stimulus Mechanical Stimulus Mechanosensitive Ion Channel\n(e.g., Piezo1) Mechanosensitive Ion Channel (e.g., Piezo1) Mechanical Stimulus->Mechanosensitive Ion Channel\n(e.g., Piezo1) Ca2+ Influx Ca2+ Influx Mechanosensitive Ion Channel\n(e.g., Piezo1)->Ca2+ Influx This compound This compound This compound->Mechanosensitive Ion Channel\n(e.g., Piezo1) Downstream Signaling\n(e.g., MAPK, NF-κB) Downstream Signaling (e.g., MAPK, NF-κB) Ca2+ Influx->Downstream Signaling\n(e.g., MAPK, NF-κB) Cellular Response\n(e.g., Gene Expression, Proliferation) Cellular Response (e.g., Gene Expression, Proliferation) Downstream Signaling\n(e.g., MAPK, NF-κB)->Cellular Response\n(e.g., Gene Expression, Proliferation)

Caption: this compound inhibits mechanosensitive ion channels.

References

Overcoming low signal-to-noise ratio with NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . Here you will find comprehensive resources, including troubleshooting guides and frequently asked questions (FAQs), to help you overcome low signal-to-noise ratios in your experiments using our proprietary NMB-1 signal enhancement solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel, non-enzymatic signal amplification solution designed for use in various assay formats, including ELISA, Western Blot, and Immunohistochemistry. Its proprietary mechanism involves a catalyst-based system that selectively enhances the signal output of horseradish peroxidase (HRP) and alkaline phosphatase (AP) conjugated secondary antibodies while simultaneously quenching non-specific background signals. This dual action significantly improves the signal-to-noise ratio, allowing for the detection of low-abundance targets.

Q2: In which applications can I use this compound?

This compound is compatible with any HRP- or AP-based detection system. It is ideal for researchers working with challenging samples, low-affinity antibodies, or when the target protein is expressed at very low levels.

Q3: How much improvement in signal-to-noise ratio can I expect?

The degree of signal enhancement and background reduction can vary depending on the specific assay conditions, antibody quality, and sample type. However, users typically observe a 5 to 20-fold improvement in the signal-to-noise ratio compared to standard detection reagents.

Q4: Is this compound compatible with my existing antibodies and substrates?

Yes, this compound is designed to be a universal enhancer for most commercially available HRP and AP substrates and does not require any special antibodies. It is a simple "add-on" solution to your existing protocol.

Q5: How do I optimize the concentration of this compound for my experiment?

We recommend starting with the suggested concentration in the protocol and performing a titration to find the optimal concentration for your specific assay. Please refer to the detailed experimental protocol section for guidance on optimization.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High Background 1. This compound concentration too high.2. Inadequate blocking.3. Insufficient washing.4. Primary or secondary antibody concentration too high.1. Titrate this compound concentration downwards (e.g., 1:500, 1:1000, 1:2000).2. Increase blocking time or use a different blocking agent.3. Increase the number and duration of wash steps.4. Optimize antibody concentrations.
Weak or No Signal 1. This compound concentration too low.2. Inactive enzyme on the secondary antibody.3. Insufficient incubation time with this compound.4. Problem with primary antibody or antigen.1. Titrate this compound concentration upwards (e.g., 1:200, 1:100).2. Use a fresh or different batch of conjugated secondary antibody.3. Increase incubation time with this compound as recommended in the protocol.4. Verify the integrity and activity of your primary antibody and antigen.
High Well-to-Well Variability 1. Inconsistent pipetting of this compound.2. Uneven temperature during incubation.3. Edge effects in the microplate.1. Use calibrated pipettes and ensure thorough mixing.2. Ensure uniform temperature across the plate during all incubation steps.3. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber.
Signal Fades Quickly 1. Substrate instability.2. Photobleaching (for fluorescent substrates).1. Read the plate immediately after adding the stop solution.2. Protect the plate from light after substrate addition. This compound is not designed to stabilize the signal over extended periods.

Data Presentation

Table 1: Effect of this compound on Signal-to-Noise Ratio in a Low-Abundance Protein ELISA

Condition Signal (OD450) Noise (OD450) Signal-to-Noise Ratio
Standard HRP Substrate0.1520.0781.95
This compound (1:1000)0.8950.06513.77
This compound (1:500)1.5340.07121.61
This compound (1:200)2.1050.10220.64

Table 2: Comparison of this compound with a Competitor Product in Western Blotting

Parameter This compound Competitor X Standard ECL
Limit of Detection (pg) 0.52.510
Signal Intensity (Arbitrary Units) 98,50045,20015,800
Background Intensity (Arbitrary Units) 1,2002,8003,500
Signal-to-Noise Ratio 82.116.14.5

Experimental Protocols

Protocol 1: ELISA Signal Enhancement with this compound

  • Perform your standard ELISA protocol up to the secondary antibody incubation step.

  • After the final wash step following secondary antibody incubation, prepare the this compound working solution by diluting the stock solution in the provided dilution buffer. A starting dilution of 1:500 is recommended.

  • Add 100 µL of the this compound working solution to each well.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Without washing, add 100 µL of your chosen HRP substrate to each well.

  • Incubate for the recommended time for your substrate.

  • Add 50 µL of stop solution and read the absorbance at the appropriate wavelength.

Protocol 2: Western Blot Signal Enhancement with this compound

  • Perform your standard Western Blot protocol up to the secondary antibody incubation step.

  • After the final wash step, prepare the this compound working solution by diluting the stock solution 1:1000 in your wash buffer (e.g., TBST).

  • Incubate the membrane in the this compound working solution for 10 minutes at room temperature with gentle agitation.

  • Briefly rinse the membrane with wash buffer (2 x 5 seconds).

  • Prepare and apply your ECL substrate according to the manufacturer's instructions.

  • Image the blot using a chemiluminescence imager.

Mandatory Visualizations

NMB1_Mechanism cluster_assay Assay Surface cluster_solution Solution Phase Target Target Protein PrimaryAb Primary Antibody Target->PrimaryAb Binds SecondaryAb Secondary Antibody-HRP PrimaryAb->SecondaryAb Binds NMB1 This compound Catalyst SecondaryAb->NMB1 Activates Substrate Substrate NMB1->Substrate Catalyzes Signal Enhanced Signal Substrate->Signal Generates Noise Non-specific Binding QuenchedNoise Quenched Noise Noise->QuenchedNoise Quenched by this compound

Caption: Hypothetical mechanism of this compound signal enhancement and noise quenching.

ELISA_Workflow Start Standard ELISA Protocol (Coating, Blocking, Sample Incubation) PrimaryAb Add Primary Antibody Incubate & Wash Start->PrimaryAb SecondaryAb Add Secondary Antibody-HRP Incubate & Wash PrimaryAb->SecondaryAb Add_NMB1 Add this compound Working Solution Incubate 15 min SecondaryAb->Add_NMB1 Add_Substrate Add HRP Substrate Incubate Add_NMB1->Add_Substrate Stop_Read Add Stop Solution Read Plate Add_Substrate->Stop_Read

Caption: ELISA workflow incorporating the this compound signal enhancement step.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_Signal Is the signal weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Increase_NMB1 Increase this compound Concentration Check_Signal->Increase_NMB1 Yes Decrease_NMB1 Decrease this compound Concentration Check_Background->Decrease_NMB1 Yes Optimize_Ab Optimize Antibody Concentrations Check_Background->Optimize_Ab No Success Improved S/N Ratio Increase_NMB1->Success Optimize_Wash Optimize Washing/ Blocking Steps Decrease_NMB1->Optimize_Wash Optimize_Ab->Success Optimize_Wash->Success

Caption: Troubleshooting logic for optimizing signal-to-noise ratio with this compound.

Technical Support Center: NMB-1 and Mechanosensitive Currents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with NMB-1 not blocking mechanosensitive currents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (Noxious Mechanosensation Blocker-1) is a synthetic peptide analogue of a cone snail toxin.[1] Its primary role is to selectively inhibit sustained, high-threshold mechanosensitive currents, particularly slowly adapting (SA) currents.[1][2] The main molecular target of this compound is the mechanosensitive ion channel Tentonin 3 (TTN3/TMEM150C), which is known to generate slowly-adapting mechanosensitive currents in sensory neurons.[3][4]

Q2: I am not seeing any blocking effect of this compound on my recorded mechanosensitive currents. Why might this be?

There are several potential reasons why this compound may not be blocking your observed mechanosensitive currents. These can be broadly categorized as issues with the compound itself, the specific type of current you are recording, or the experimental conditions. This guide will walk you through troubleshooting these possibilities.

Q3: Is this compound expected to block all types of mechanosensitive currents?

No, this compound is a selective inhibitor. It has been shown to have a strong preference for slowly adapting (SA) currents, with approximately 30-fold selectivity for SA currents over rapidly adapting (RA) currents.[2] If your experimental preparation predominantly expresses RA currents, which are often mediated by channels like PIEZO2, you should not expect to see a significant block with this compound at its optimal concentration for SA currents.[3]

Q4: What is the recommended working concentration for this compound?

The half-maximal inhibitory concentration (IC50) for this compound on SA currents is approximately 1.0 µM.[1] It is advisable to perform a dose-response curve in your specific experimental system to determine the optimal concentration, but 1 µM is a standard starting point.

Q5: How should I prepare and store this compound?

This compound is a peptide and should be handled with care to maintain its activity. Lyophilized this compound should be stored desiccated at -20°C.[5][6] For creating a stock solution, it is recommended to reconstitute the peptide in a sterile buffer (e.g., with a pH of around 5-6) or water.[6] It is best to prepare fresh solutions for each experiment or to prepare aliquots of the stock solution and store them at -20°C for a limited time (generally usable for up to one month).[5] Avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[6]

Troubleshooting Guide

Problem 1: No observable block of mechanosensitive currents with this compound application.

This is a common issue that can arise from several factors. Follow these steps to diagnose the problem.

cluster_compound Compound Integrity Checks cluster_current Current Type Identification cluster_conditions Experimental Condition Review start Start: this compound not blocking currents check_compound 1. Verify this compound Integrity start->check_compound check_current_type 2. Identify Mechanosensitive Current Type check_compound->check_current_type Compound OK storage Proper storage? (-20°C, desiccated) check_compound->storage check_experimental_conditions 3. Review Experimental Conditions check_current_type->check_experimental_conditions Current Type Identified kinetics Analyze current kinetics (RA vs. SA) check_current_type->kinetics consider_alternatives 4. Consider Alternative Blockers check_experimental_conditions->consider_alternatives Conditions Optimized ph Check pH of external solution check_experimental_conditions->ph solution Solution Found consider_alternatives->solution solubility Correct solvent and concentration? storage->solubility freshness Freshly prepared solution? solubility->freshness pharmacology Test with other blockers (e.g., GsMTx4) kinetics->pharmacology voltage Is the holding potential optimal? ph->voltage cell_type Consider cell type and channel expression voltage->cell_type prep_cells Prepare Cells on Coverslip pull_pipette Pull Glass Pipette (3-7 MΩ) prep_cells->pull_pipette fill_pipette Fill Pipette with Internal Solution pull_pipette->fill_pipette approach_cell Approach Cell with Positive Pressure fill_pipette->approach_cell form_seal Form GΩ Seal approach_cell->form_seal whole_cell Rupture Membrane for Whole-Cell form_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_stimulus Apply Mechanical Stimulus record_baseline->apply_stimulus apply_nmb1 Apply this compound apply_stimulus->apply_nmb1 record_block Record in Presence of this compound apply_nmb1->record_block washout Washout this compound record_block->washout cluster_channel TTN3 Channel cluster_nmb1 This compound Peptide TTN3 Tentonin 3 (TTN3) pore Ion Pore TTN3->pore glu126 Glu126 (Negative Charge) pore->glu126 NMB1 This compound pos_charge Positive Charge NMB1->pos_charge pos_charge->glu126 Electrostatic Interaction (Pore Block)

References

Cell viability problems with NMB-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel GPNMB inhibitor, NMB-1.

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Death or Low Viability After this compound Treatment

Researchers may observe a significant decrease in cell viability that is inconsistent with expected dose-response curves or previous experiments.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect this compound Concentration Verify calculations for stock solution and final dilutions. If possible, confirm the concentration of the stock solution using a spectrophotometer or other analytical method.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. If using a new cell line, perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
Contamination Visually inspect cultures for signs of bacterial, fungal, or yeast contamination. If contamination is suspected, discard the cells and reagents, and thoroughly decontaminate the incubator and biosafety cabinet.[1][2]
Sub-optimal Cell Health Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.[3][4]
Interaction with Media Components Certain components in the cell culture media or serum may interact with this compound. If possible, test the effect of this compound in different media formulations or with different lots of serum.
Problem 2: Inconsistent or Non-Reproducible Cell Viability Results

Variability between replicate wells, plates, or experiments is a common challenge in cell-based assays.

Possible Causes and Solutions:

Possible Cause Recommended Action
Uneven Cell Seeding Ensure a single-cell suspension before seeding by gently pipetting to break up clumps. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS or media.
Inaccurate Pipetting Calibrate pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the media and dispense slowly to avoid bubbles and ensure proper mixing.
Incubation Conditions Verify that the incubator has stable temperature and CO2 levels. Uneven temperature distribution can lead to variability in cell growth across the plate.[3]
Assay Timing The timing of reagent addition and reading the results of viability assays (e.g., MTT, CellTiter-Glo®) is critical. Ensure consistent timing for all plates and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Glycoprotein (B1211001) NMB (GPNMB), a type I transmembrane protein. GPNMB is overexpressed in several cancers and is implicated in promoting tumor growth, invasion, and metastasis. By inhibiting GPNMB, this compound is thought to disrupt key signaling pathways involved in cell survival and proliferation, such as the NF-κB and Wnt signaling pathways.[5][6]

Q2: How does this compound induce cell death?

A2: this compound treatment has been shown to induce apoptosis in cancer cells. Inhibition of GPNMB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases, key mediators of apoptosis.[7][8] This process involves the mitochondrial or intrinsic pathway of apoptosis, characterized by the release of cytochrome c.[8][9]

Q3: Which cell viability assay is recommended for use with this compound?

A3: Several viability assays are suitable for assessing the effects of this compound. The choice of assay may depend on the specific research question and cell line.

  • MTT or XTT assays: These colorimetric assays measure metabolic activity and are widely used.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels and is generally more sensitive than colorimetric assays.

  • Trypan Blue Exclusion Assay: This method directly counts viable and non-viable cells and can provide information on cell number.

  • Annexin V/PI Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.

Q4: What are the expected IC50 values for this compound in common cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. Below is a table of representative IC50 values determined after a 72-hour treatment period.

Cell LineCancer TypeGPNMB ExpressionIC50 (µM)
MDA-MB-231Breast CancerHigh0.5
B16-F10MelanomaHigh1.2
H460Lung CancerModerate5.8
MCF-7Breast CancerLow> 50

Note: These values are for guidance only and should be determined empirically for your specific experimental conditions.

Q5: Can this compound be combined with other therapeutic agents?

A5: Yes, preliminary studies suggest that this compound may have synergistic effects when combined with other anti-cancer agents, particularly those that target parallel survival pathways. For example, combining this compound with an inhibitor of the PI3K/Akt pathway has shown enhanced cytotoxicity in some models. Researchers should perform combination index studies to determine if a combination is synergistic, additive, or antagonistic.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the this compound dilutions. Include appropriate controls (untreated and solvent-only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

NMB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPNMB_Receptor GPNMB This compound->GPNMB_Receptor Inhibits GPNMB GPNMB NFkB NF-κB Pathway GPNMB_Receptor->NFkB Activates Wnt Wnt/β-catenin Pathway GPNMB_Receptor->Wnt Activates Apoptosis Apoptosis NFkB->Apoptosis Inhibits Proliferation Proliferation NFkB->Proliferation Wnt->Apoptosis Inhibits Wnt->Proliferation

Caption: Proposed mechanism of this compound action on GPNMB signaling.

Troubleshooting_Workflow Start Low Cell Viability Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Assess Solvent Toxicity Check_Concentration->Check_Solvent Concentration OK Check_Cells Evaluate Cell Health & Density Check_Solvent->Check_Cells Solvent OK Check_Contamination Screen for Contamination Check_Cells->Check_Contamination Cells Healthy End Problem Resolved Check_Contamination->End No Contamination

Caption: Troubleshooting workflow for low cell viability.

References

Technical Support Center: Improving the Specificity of NMB-1 Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the binding specificity of NMB-1 (Neuromedin B Receptor).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound, or the Neuromedin B receptor (NMBR), is a G protein-coupled receptor (GPCR).[1][2] Neuromedin B (NMB), a bombesin-related peptide, is its endogenous ligand.[1][3] The NMB/NMB-1 pathway is involved in a variety of physiological processes, including the regulation of exocrine and endocrine secretions, cell growth, body temperature, blood pressure, and glucose levels.[1]

Q2: What are the common off-target receptors for this compound ligands?

A2: The most common off-target receptors for this compound ligands are other members of the bombesin (B8815690) receptor family, particularly the Gastrin-Releasing Peptide Receptor (GRPR). This compound and GRPR share structural similarities, which can lead to cross-reactivity of ligands.[2]

Q3: How can I experimentally assess the specificity of my this compound ligand?

A3: To evaluate the specificity of an this compound ligand, a combination of binding and functional assays is recommended:

  • Competitive Binding Assays: These assays measure the ability of your unlabeled ligand to displace a radiolabeled ligand from this compound, GRPR, and other related receptors. A significantly higher affinity for this compound over other receptors indicates good specificity.[4][5]

  • Functional Assays: Cell-based functional assays, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assays, should be performed on cell lines individually expressing this compound and potential off-target receptors.[6][7] This will determine if your ligand activates signaling pathways through these other receptors.

Troubleshooting Guides

Issue 1: My ligand shows high affinity for both this compound and GRPR in binding assays.

  • Possible Cause: The chemical scaffold of your ligand may interact with conserved residues in the binding pockets of both this compound and GRPR.

  • Troubleshooting Steps:

    • Structural Modification: If the structure of this compound and GRPR are known, computational docking studies can help identify key residues that differ between the two receptors. Modify your ligand to introduce moieties that sterically or electrostatically favor interaction with this compound-specific residues or clash with those in the GRPR binding pocket.

    • Explore Allosteric Modulation: Instead of targeting the highly conserved orthosteric binding site, consider designing ligands that bind to less conserved allosteric sites.[8] Allosteric modulators can alter the affinity or efficacy of the endogenous ligand in a more receptor-specific manner.

    • Antibody-Ligand Conjugates: For highly specific targeting, consider conjugating your ligand to an antibody that is specific for an extracellular loop of this compound. This can dramatically improve target specificity.[9]

Issue 2: High background signal in my calcium mobilization assay is obscuring the this compound specific response.

  • Possible Cause: High background can be caused by several factors including cell health, dye loading issues, or compound autofluorescence.

  • Troubleshooting Steps:

    • Optimize Cell Conditions: Ensure cells are healthy and not over-confluent. Use cells at a consistent and low passage number.

    • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time. Incomplete de-esterification of the AM ester can lead to compartmentalization of the dye and a high background.[6]

    • Control for Autofluorescence: Test your compound in a buffer-only plate to check for intrinsic fluorescence at the excitation and emission wavelengths used in the assay.

    • Use of Antagonists: To confirm the signal is this compound specific, pre-incubate the cells with a known selective this compound antagonist before adding your ligand. A reduction in the signal will confirm it is this compound mediated.

Data Presentation

Table 1: Hypothetical Binding Affinity and Selectivity Profile of a Novel this compound Ligand (Compound X)

This table illustrates how to present data from competitive binding assays to assess ligand specificity. The inhibition constant (Ki) is a measure of binding affinity, where a lower value indicates higher affinity. Selectivity is calculated as the ratio of Ki values for off-target receptors to the Ki for the target receptor (this compound).

CompoundThis compound Ki (nM)GRPR Ki (nM)Selectivity (GRPR/NMB-1)
Neuromedin B1.2350292
Compound X5.81250216

Table 2: Functional Potency of Compound X in a Calcium Mobilization Assay

This table shows the half-maximal effective concentration (EC50) of Compound X in activating this compound and GRPR. A higher EC50 value indicates lower potency.

CompoundThis compound EC50 (nM)GRPR EC50 (nM)
Compound X15.4>10,000

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer. Determine the protein concentration.[10]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of the unlabeled competitor ligand (your compound).[5]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature will depend on the specific receptor and ligands.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to fit the data and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[10]

Protocol 2: Calcium Mobilization Assay

  • Cell Seeding: Seed cells stably expressing the receptor of interest into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.[6]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate to allow the dye to enter the cells and be cleaved to its active form.[6][11]

  • Compound Addition: Wash the cells to remove excess dye. Use a fluorescence plate reader with an integrated liquid handler to add your test compounds at various concentrations.[6]

  • Signal Measurement: Measure the fluorescence intensity before and immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.[7]

  • Data Analysis: Plot the change in fluorescence against the log concentration of your compound. Fit the data with a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualizations

Gq_Signaling_Pathway Ligand NMB Ligand NMBR This compound Receptor (GPCR) Ligand->NMBR Binds Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound receptor activation of the Gq signaling pathway leading to calcium release.

Competitive_Binding_Workflow cluster_setup Assay Setup cluster_process Process cluster_analysis Data Analysis Receptor Receptor (this compound) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (Constant Conc.) Radioligand->Incubation Competitor Unlabeled Competitor (Variable Conc.) Competitor->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Detection Measure Radioactivity Filtration->Detection Curve_Fit Generate Competition Curve Detection->Curve_Fit Ki_Calc Calculate Ki Curve_Fit->Ki_Calc

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Specificity Start Poor Ligand Specificity (High Off-Target Binding) Check_SAR Analyze Structure-Activity Relationship (SAR) Start->Check_SAR Computational_Docking Perform Computational Docking Studies Check_SAR->Computational_Docking Data Available Consider_Allosteric Investigate Allosteric Modulation Sites Check_SAR->Consider_Allosteric Orthosteric Site Highly Conserved Modify_Ligand Modify Ligand to Enhance This compound Specific Interactions Computational_Docking->Modify_Ligand Test_New_Ligands Synthesize & Test New Ligand Variants Modify_Ligand->Test_New_Ligands Consider_Allosteric->Test_New_Ligands Test_New_Ligands->Check_SAR Unsuccessful Improved_Specificity Improved Specificity Achieved Test_New_Ligands->Improved_Specificity Successful

References

Validation & Comparative

A Comparative Analysis of NMB-1 Efficacy in Mechanosensitive Ion Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of NMB-1, a novel conopeptide analogue, with other established mechanosensitive ion channel blockers. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of mechanotransduction and associated pathologies.

Introduction

Mechanosensitive ion channels are critical transducers of physical stimuli into cellular signals, playing pivotal roles in a myriad of physiological processes including touch, pain, and proprioception. The dysregulation of these channels is implicated in various channelopathies, making them a significant target for therapeutic intervention. This compound (Noxious Mechanosensation Blocker-1) has emerged as a selective inhibitor of slowly adapting (SA) mechanically activated currents, primarily targeting the Tentonin 3/TMEM150C (TTN3) ion channel. This guide presents a comparative efficacy analysis of this compound against other known mechanosensitive channel blockers: GsMTx-4, FM1-43, and Ruthenium Red.

Data Presentation: Comparative Efficacy of Mechanosensitive Ion Channel Blockers

The following table summarizes the quantitative efficacy of this compound and its comparators on slowly adapting (SA) mechanosensitive currents in dorsal root ganglion (DRG) neurons.

BlockerTarget ChannelsEfficacy on SA Currents in DRG Neurons (IC50)Notes
This compound TTN3 (TMEM150C)~1 µMSelective for slowly adapting currents.
GsMTx-4 Piezo1, Piezo2, TRPC1, TRPC6Efficacy on native SA currents in DRG neurons is debated; some studies report no significant inhibition, while others show ~55% inhibition of Piezo2-mediated currents at 5 µM.[1]A spider venom peptide that acts as a gating modifier.
FM1-43 Mechanosensitive Channels (permeant blocker)~3 µM[2][3]A styryl dye that blocks rapidly, intermediately, and slowly adapting currents.[2][3]
Ruthenium Red Piezo1, some TRP channels~3.45 µMA polycationic dye with broad-spectrum channel blocking activity.

Experimental Protocols

The following is a generalized protocol for whole-cell patch-clamp recording of mechanically activated currents in cultured dorsal root ganglion (DRG) neurons, a standard method for assessing the efficacy of channel blockers like this compound.

DRG Neuron Culture Preparation
  • Dissection and Dissociation: Dorsal root ganglia are dissected from neonatal rodents and collected in a chilled buffer solution. The ganglia are then enzymatically digested (e.g., with collagenase and trypsin) to dissociate the neurons.

  • Plating: Dissociated neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and antibiotics) for 24-48 hours before recording.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 and osmolarity to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 4 ATP-Mg, with pH adjusted to 7.2 and osmolarity to ~290 mOsm.

  • Patch Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: A patch pipette is brought into contact with the membrane of a DRG neuron. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to achieve the whole-cell configuration.

  • Mechanical Stimulation: A fire-polished glass probe, controlled by a piezoelectric actuator, is positioned to indent the cell membrane. A series of voltage steps are applied to the cell, and mechanical stimuli of controlled displacement and velocity are delivered.

  • Data Acquisition: Mechanically activated currents are recorded using a patch-clamp amplifier and digitized for analysis. The current-voltage relationship and the kinetics of activation and inactivation are measured.

Drug Application
  • A baseline of mechanically activated currents is established.

  • The channel blocker (e.g., this compound) is applied to the external solution at varying concentrations.

  • The effect of the blocker on the amplitude and kinetics of the mechanically activated currents is recorded.

  • Concentration-response curves are generated to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Mechanosensitive Ion Channels in Sensory Neurons

Mechanosensitive_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MS_Channel Mechanosensitive Channel (e.g., TTN3, Piezo) Ion_Influx Cation Influx (Ca²⁺, Na⁺) MS_Channel->Ion_Influx Mechanical_Stimulus Mechanical Stimulus (Pressure, Stretch) Mechanical_Stimulus->MS_Channel Activation MAPK_Pathway MAPK/ERK Pathway Ion_Influx->MAPK_Pathway Activation Neuronal_Excitability Modulation of Neuronal Excitability Ion_Influx->Neuronal_Excitability Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression

Caption: Downstream signaling cascade following mechanosensitive ion channel activation.

Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow A DRG Neuron Culture B Whole-Cell Patch-Clamp Setup A->B C Record Baseline Mechanically Activated Currents B->C D Apply Channel Blocker (e.g., this compound) C->D E Record Blocked Mechanically Activated Currents D->E F Data Analysis: Calculate % Inhibition E->F G Generate Concentration-Response Curve F->G H Determine IC50 G->H

Caption: Workflow for determining the IC50 of a mechanosensitive channel blocker.

References

A Head-to-Head Comparison of NMB-1 and GsMTx4 in Mechanosensation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the complex world of mechanosensation, the choice of pharmacological tools is critical. This guide provides an objective comparison of two prominent peptide toxins, NMB-1 and GsMTx4, used to probe the function of mechanosensitive ion channels. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to inform the selection of the most appropriate tool for your research needs.

Executive Summary

This compound and GsMTx4 are both valuable inhibitors of mechanosensitive ion channels, yet they exhibit distinct pharmacological profiles. This compound demonstrates remarkable selectivity for slowly adapting mechanosensitive currents, primarily targeting the Tentonin 3 (TTN3/TMEM150C) channel. In contrast, GsMTx4 is a broader-spectrum inhibitor, affecting a range of cationic mechanosensitive channels, including the well-studied Piezo and TRPC families, through a unique membrane-partitioning mechanism. This fundamental difference in their mechanism and target profile makes them suitable for dissecting different aspects of mechanotransduction.

Performance and Specificity: A Data-Driven Comparison

The following tables summarize the key quantitative data for this compound and GsMTx4, highlighting their distinct inhibitory profiles.

Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) Values

ToxinTarget Channel/CurrentIC50 / KdCell TypeReference
This compound Slowly Adapting (SA) Currents~1.0 µM (IC50)Cultured Dorsal Root Ganglion (DRG) Neurons[1]
Tentonin 3 (TTN3/TMEM150C)Potent Inhibition (exact IC50 not specified)HEK293 cells expressing TTN3
GsMTx4 Piezo1~0.155 µM (Kd)HEK293 cells
Piezo15 µM reduces charge transfer to 38%HEK293 cells[2]
Piezo25 µM inhibits ~80-90% of currentQGP-1 and HEK293 cells[3]
Stretch-Activated Channels (SACs)~0.630 µM (Kd)Rat Astrocytes[4]
TRPC1 & TRPC6InhibitsVarious

Table 2: Selectivity Profile

ToxinKnown TargetsKnown Non-TargetsReference
This compound Slowly Adapting (SA) and Intermediately Adapting (IA) Mechanosensitive Currents, Tentonin 3 (TTN3/TMEM150C)Rapidly Adapting (RA) Mechanosensitive Currents, Voltage-gated sodium and calcium channels, Acid-sensing ion channels (ASICs), TRPA1[5]
GsMTx4 Piezo1, Piezo2, TRPC1, TRPC6, Cationic Stretch-Activated Channels (SACs), TACANTREK-1[6]

Mechanism of Action

The disparate mechanisms of action of this compound and GsMTx4 are central to their differential effects.

This compound is thought to act as a direct channel blocker. Evidence suggests it interacts with the Tentonin 3 (TTN3/TMEM150C) channel via electrostatic interactions near the channel pore, thereby physically occluding ion flow in response to sustained mechanical stimuli.

GsMTx4 , on the other hand, employs a more indirect, membrane-mediated mechanism. This amphipathic peptide inserts into the outer leaflet of the lipid bilayer. Upon membrane stretch, GsMTx4 is proposed to buffer the tension in the vicinity of the ion channel, making it less likely to open. This "gating modifier" action does not involve direct binding to the channel pore and explains its lack of stereospecificity.[6]

cluster_NMB1 This compound Mechanism cluster_GsMTx4 GsMTx4 Mechanism NMB1 This compound Peptide Pore Channel Pore NMB1->Pore Electrostatic Interaction & Direct Blockade TTN3 Tentonin 3 (TTN3) Channel GsMTx4 GsMTx4 Peptide Membrane Lipid Bilayer GsMTx4->Membrane Partitions into Outer Leaflet Piezo Piezo/TRP Channel Membrane->Piezo Alters Local Membrane Tension

Figure 1. Simplified schematic comparing the proposed mechanisms of action for this compound and GsMTx4.

Signaling Pathways in Mechanosensation

Both this compound and GsMTx4 are utilized to interrogate the signaling pathways downstream of mechanosensitive ion channel activation in sensory neurons. Mechanical stimuli are transduced into electrical signals, leading to calcium influx and subsequent cellular responses, including the generation of action potentials that transmit sensory information to the central nervous system.

Mechanical_Stimulus Mechanical Stimulus (Touch, Pressure) MS_Channel Mechanosensitive Ion Channel (e.g., TTN3, Piezo, TRP) Mechanical_Stimulus->MS_Channel Depolarization Membrane Depolarization MS_Channel->Depolarization NMB1 This compound NMB1->MS_Channel Inhibits SA Currents GsMTx4 GsMTx4 GsMTx4->MS_Channel Inhibits Cationic MSCs Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Action_Potential Action Potential Generation Ca_Influx->Action_Potential Neuronal_Response Neuronal Response (Neurotransmitter Release) Action_Potential->Neuronal_Response

Figure 2. General signaling pathway of mechanotransduction in sensory neurons and points of inhibition by this compound and GsMTx4.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize this compound and GsMTx4.

Electrophysiology: Patch-Clamp Recording of Mechanosensitive Currents in DRG Neurons

This protocol is adapted from methodologies described for recording mechanically activated currents in cultured dorsal root ganglion (DRG) neurons.

  • Cell Preparation:

    • Isolate DRGs from neonatal or adult rodents and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase and trypsin).

    • Plate the neurons on coated coverslips (e.g., poly-L-lysine and laminin) and culture for 24-48 hours.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Mount the coverslip with adherent neurons onto the recording chamber of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).

    • Prepare patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, and 4 ATP, pH 7.2).

  • Mechanical Stimulation:

    • Use a fire-polished glass probe (tip diameter ~2-3 µm) positioned by a piezoelectric microstimulator.

    • Apply mechanical steps of increasing indentation depth to the cell soma to evoke inward currents.

  • Data Acquisition and Analysis:

    • Record whole-cell currents in voltage-clamp mode, holding the membrane potential at -60 mV.

    • Apply this compound (e.g., 1 µM) or GsMTx4 (e.g., 5 µM) via the perfusion system and record the inhibition of mechanically activated currents.

    • Analyze the current amplitude, activation threshold, and inactivation kinetics before and after toxin application.

Calcium Imaging of Mechanosensation in DRG Neurons

This protocol outlines a method for measuring intracellular calcium changes in response to mechanical stimulation.

  • Cell Preparation and Dye Loading:

    • Culture DRG neurons as described for electrophysiology.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's instructions.

  • Imaging Setup:

    • Use a fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

    • Mount the coverslip in a perfusion chamber.

  • Mechanical Stimulation:

    • Employ a glass micropipette to deliver a brief mechanical stimulus to individual neurons.

  • Data Acquisition and Analysis:

    • Record fluorescence intensity changes over time before, during, and after mechanical stimulation.

    • Apply this compound or GsMTx4 to the bath and repeat the stimulation to assess their effect on the calcium response.

    • Calculate the change in fluorescence ratio (for ratiometric dyes like Fura-2) or the relative change in fluorescence (ΔF/F for single-wavelength indicators) to quantify the intracellular calcium concentration changes.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This in vivo assay assesses mechanical sensitivity in rodents.

  • Animal Acclimatization:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.

  • Stimulation:

    • Use a set of calibrated von Frey filaments, which apply a specific force when bent.

    • Apply the filaments perpendicularly to the plantar surface of the hind paw.

  • Response Measurement:

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method. Start with a mid-range filament and increase or decrease the force based on the animal's response.

  • Drug Administration:

    • Administer this compound or GsMTx4 (e.g., via intraplantar or systemic injection) and perform the von Frey test at different time points to evaluate their analgesic effects.

start Start: Mechanosensation Experiment cell_prep Cell/Animal Preparation start->cell_prep electrophysiology Electrophysiology (Patch-Clamp) cell_prep->electrophysiology ca_imaging Calcium Imaging cell_prep->ca_imaging behavioral Behavioral Assay (von Frey) cell_prep->behavioral baseline Record Baseline Response electrophysiology->baseline ca_imaging->baseline behavioral->baseline toxin_app Apply Toxin (this compound or GsMTx4) baseline->toxin_app post_toxin Record Post-Toxin Response toxin_app->post_toxin analysis Data Analysis and Comparison post_toxin->analysis conclusion Conclusion analysis->conclusion

Figure 3. A generalized experimental workflow for comparing the effects of this compound and GsMTx4 in mechanosensation research.

Conclusion: Choosing the Right Tool for the Job

The selection between this compound and GsMTx4 hinges on the specific research question.

  • This compound is the tool of choice for studies focused on slowly adapting mechanosensitive currents and the role of Tentonin 3 (TTN3/TMEM150C) in mechanotransduction. Its high selectivity allows for the precise dissection of pathways involving this specific channel type, particularly in the context of sensory neuron subtypes.

  • GsMTx4 is a versatile inhibitor for investigating the broader roles of cationic mechanosensitive channels , including the widely expressed Piezo and TRPC families . Its unique membrane-mediated mechanism also makes it a valuable tool for studying the influence of the lipid bilayer on ion channel gating.

By understanding their distinct properties and employing rigorous experimental designs, researchers can leverage both this compound and GsMTx4 to unravel the intricate mechanisms of mechanosensation in health and disease.

References

Validating NMB-1's Inhibitory Effect on Specific Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise inhibitory effects of novel compounds on ion channels is paramount. This guide provides an objective comparison of NMB-1, a conopeptide analogue, with GsMTx-4, a well-known mechanosensitive ion channel inhibitor. The data presented herein is supported by experimental findings to validate the inhibitory action of this compound on specific ion currents.

Comparative Analysis of Inhibitor Specificity and Potency

This compound has demonstrated a notable selectivity for slowly adapting (SA) and intermediately adapting (IA) mechanosensitive currents, with its primary target identified as the Tentonin 3 (TTN3/TMEM150C) ion channel. In contrast, GsMTx-4 exhibits a broader spectrum of activity, inhibiting a variety of mechanosensitive channels, including those from the Piezo and TRP families.

InhibitorTarget Channels/CurrentsIC50 / Effective ConcentrationSelectivity Profile
This compound Tentonin 3 (TTN3/TMEM150C) / Slowly Adapting (SA) and Intermediately Adapting (IA) Mechanosensitive Currents~1.0 µM for SA currents[1]Highly selective for SA and IA currents; does not inhibit rapidly adapting (RA) currents.[1]
GsMTx-4 Piezo1, Piezo2, TRPC1, TRPC6, and other stretch-activated channelsKd of ~0.5 µM for stretch-activated channels.[2] At 5 µM, reduces Piezo1-mediated charge transfer to 38% and inhibits stretch-induced cation currents by 40-60%.[3]Broad-spectrum inhibitor of mechanosensitive ion channels.[4]

Experimental Protocols

The validation of this compound's inhibitory effect is primarily achieved through electrophysiological techniques, specifically whole-cell patch-clamp recordings from dorsal root ganglion (DRG) neurons or heterologous expression systems.

Detailed Protocol for Whole-Cell Patch-Clamp Assay of Mechanosensitive Currents:

  • Cell Preparation:

    • Culture primary DRG neurons or a cell line (e.g., HEK293) expressing the target ion channel (e.g., Tentonin 3/TMEM150C).

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 ATP-Mg, and 0.4 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Mechanical Stimulation:

    • Apply mechanical stimuli to the cell using one of the following methods:

      • Fluid Jet: A brief pulse of external solution is applied to the cell from a nearby pipette, creating membrane stretch.

      • Fire-Polished Glass Probe: A probe is moved by a piezo-electric actuator to indent the cell membrane in a controlled manner.

      • Negative Pressure: Suction is applied to the recording pipette to stretch the membrane patch.

    • Calibrate the stimulus intensity to elicit reproducible mechanosensitive currents.

  • Inhibitor Application:

    • Record baseline mechanosensitive currents in response to repeated mechanical stimuli.

    • Perfuse the external solution containing the desired concentration of this compound or the alternative inhibitor (e.g., GsMTx-4).

    • After a sufficient incubation period, record the currents again in the presence of the inhibitor.

    • Perform a washout step by perfusing with the control external solution to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the mechanosensitive currents before, during, and after inhibitor application.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Construct a concentration-response curve and determine the IC50 value by fitting the data with the Hill equation.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of this compound and its comparison with GsMTx-4, the following diagrams depict the experimental workflow and the signaling pathway of mechanosensitive ion channels.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_inhibition Inhibition Assay cluster_analysis Data Analysis CellCulture Culture DRG Neurons or Transfected Cell Line PatchClamp Whole-Cell Patch-Clamp CellCulture->PatchClamp MechStim Mechanical Stimulation (Fluid Jet / Probe / Suction) PatchClamp->MechStim Baseline Record Baseline Currents MechStim->Baseline InhibitorApp Apply this compound or Alternative Inhibitor Baseline->InhibitorApp RecordInhibited Record Inhibited Currents InhibitorApp->RecordInhibited Washout Washout RecordInhibited->Washout DataAnalysis Calculate % Inhibition Determine IC50 Washout->DataAnalysis

Experimental workflow for validating inhibitory effects.

Signaling_Pathway cluster_membrane Cell Membrane MS_Channel Mechanosensitive Ion Channel (e.g., Tentonin 3, Piezo) IonInflux Cation Influx (Ca²⁺, Na⁺) MS_Channel->IonInflux Opens NMB1 This compound NMB1->MS_Channel Inhibits (Selective) GsMTx4 GsMTx-4 GsMTx4->MS_Channel Inhibits (Broad-Spectrum) MechanicalStimulus Mechanical Stimulus (Stretch, Pressure) MechanicalStimulus->MS_Channel Activates Downstream Downstream Signaling (e.g., CaMKII, ERK) IonInflux->Downstream CellularResponse Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->CellularResponse

References

Neuromedin B: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a ligand is paramount. This guide provides an objective comparison of Neuromedin B (NMB) binding and functional activity across its primary receptor, the Neuromedin B receptor (NMBR), and the closely related Gastrin-Releasing Peptide Receptor (GRPR). The data presented herein, supported by detailed experimental protocols, offers a comprehensive overview of NMB's cross-reactivity profile.

Neuromedin B is a member of the bombesin-like peptide family and plays a crucial role in various physiological processes, including the regulation of smooth muscle contraction, gastrointestinal hormone secretion, and neural activity.[1] Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, NMBR.[2] However, due to the homology between bombesin-like peptides and their receptors, the potential for cross-reactivity with other family members, such as GRPR, is a critical consideration in research and therapeutic development.

Quantitative Comparison of Neuromedin B Receptor Binding Affinity

The following table summarizes the binding affinities of Neuromedin B for NMBR and GRPR, presented as IC50 values obtained from competitive radioligand binding assays.

LigandReceptorIC50 (nM)Fold Selectivity (NMBR vs. GRPR)
Neuromedin BNMBR1115
Neuromedin BGRPR115

Data compiled from studies utilizing radioligand binding assays with transfected cell lines.

Signaling Pathways and Functional Consequences

NMBR activation by Neuromedin B initiates a cascade of intracellular events through the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This signaling pathway is integral to the diverse physiological functions attributed to NMB. While NMB exhibits significantly lower affinity for GRPR, its cross-reactivity at high concentrations can lead to the activation of similar downstream signaling events, a factor that requires careful consideration in experimental design and interpretation.

NMB_Signaling_Pathway NMB Neuromedin B NMBR NMBR NMB->NMBR High Affinity GRPR GRPR (low affinity) NMB->GRPR Low Affinity Gq Gq protein NMBR->Gq GRPR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

NMBR Signaling Pathway

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. Below are outlines for key assays used to characterize the binding and functional activity of Neuromedin B.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of a test compound (unlabeled NMB) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NMBR or GRPR Incubate Incubate membranes, radioligand, and NMB Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., ¹²⁵I-[Tyr⁴]Bombesin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of unlabeled Neuromedin B Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Generate competition curves and calculate IC₅₀/Ki Count->Analyze

Radioligand Binding Assay Workflow

Detailed Method:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing either human NMBR or GRPR are prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin), and varying concentrations of unlabeled Neuromedin B.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a quantitative measure of agonist potency (EC50).

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Receptor Stimulation cluster_detection Detection & Analysis Seed_Cells Seed cells expressing NMBR or GRPR in a microplate Load_Dye Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Add_NMB Add varying concentrations of Neuromedin B Load_Dye->Add_NMB Measure_Fluorescence Measure changes in fluorescence intensity Add_NMB->Measure_Fluorescence Analyze_Data Generate dose-response curves and calculate EC₅₀ Measure_Fluorescence->Analyze_Data

References

Reproducibility of Neuromedin B (NMB) Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the reported effects of Neuromedin B (NMB), a bombesin-like peptide, with a focus on the reproducibility and variability of its functions across different experimental contexts. Intended for researchers, scientists, and drug development professionals, this document summarizes key findings, presents detailed experimental protocols, and visualizes associated signaling pathways to foster a deeper understanding of NMB's complex roles in physiology and disease.

Executive Summary

Neuromedin B (NMB) is a peptide hormone with diverse biological functions, including roles in appetite regulation, smooth muscle contraction, and nociception.[1] In the context of disease, NMB has been implicated in various cancers and neurological disorders. However, a review of the existing literature reveals considerable variability in its reported effects, underscoring the challenges in reproducing findings across different laboratories and experimental systems. This guide aims to objectively present these varied findings, providing a resource for researchers designing new studies or interpreting existing data on NMB.

Comparative Analysis of NMB Effects

The reported effects of NMB can differ significantly depending on the biological context, such as the cell type or animal model used. This variability highlights a key challenge in the reproducibility of preclinical research. Below, we summarize the diverse findings related to NMB's role in cancer and metabolism.

Role in Cancer Progression

The effect of NMB on cancer progression appears to be highly context-dependent, with studies reporting both tumor-suppressive and pro-tumorigenic roles. This discrepancy suggests that the net effect of NMB may be influenced by the specific cancer type, the tumor microenvironment, and the experimental model.

Cancer TypeCell Line(s)Observed Effect of NMBKey Findings
Colorectal Cancer Various CRC cell linesPromotes progressionNMB expression is associated with the NF-κB signaling pathway, and knockdown of NMB reduces RAS and RAF protein expression.[2]
Melanoma BLM (highly metastatic)Reduces tumor growth and metastasisTransfection of NMB cDNA into a highly metastatic melanoma cell line resulted in slower tumor growth and reduced metastasis in a subset of transfectants.[3]
Glioblastoma Primary glioblastoma cellsAssociated with improved survivalHigh NMB expression correlates with improved survival outcomes, potentially by regulating immune metabolic reprogramming.[4]
Breast Cancer Breast cancer cell linesInduces stem cell-like propertiesGlycoprotein NMB (GPNMB), a related protein, is expressed on the surface of dormant breast cancer cells and can induce cancer stem cell properties.
Role in Metabolism and Appetite

The role of NMB in regulating metabolism and appetite is another area with conflicting reports. While initially identified as an anorexigenic peptide, subsequent studies have questioned its significance in body weight and glucose homeostasis.

Study FocusModel SystemObserved Effect of NMBKey Findings
Appetite Regulation Rodent modelsAnorexigenic effectsNMB is a member of the bombesin-like neuropeptide family that plays a role in appetite regulation.[2]
Body Weight and Glucose Homeostasis Neuron-specific NMB knockout miceNo significant effectNeuron-specific deletion of NMB did not affect food consumption, body weight, or glucose metabolism under standard or high-fat diets.
Energy Expenditure NMB receptor knockout miceIncreased energy expenditureFemale mice lacking the NMB receptor are resistant to diet-induced obesity, suggesting a role for NMB signaling in energy expenditure.

Signaling Pathways of Neuromedin B

NMB exerts its effects by binding to the Neuromedin B receptor (NMBR), a G protein-coupled receptor (GPCR).[5] Activation of NMBR initiates several downstream signaling cascades, most notably the phospholipase C (PLC) pathway. In various cancers, the NMB signal has been shown to intersect with key pathways like NF-κB and MAPK.

NMB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMB Neuromedin B (NMB) NMBR NMB Receptor (NMBR/BB1) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates MAPK_pathway MAPK Cascade (RAS/RAF/MEK/ERK) PKC->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Gene_exp Gene Expression (Proliferation, Survival, Inflammation) MAPK_pathway->Gene_exp Regulates NFkB_nuc->Gene_exp Regulates Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_insert Prepare Transwell Insert (Coat with Matrigel for invasion) seed_cells Seed Cells in Upper Chamber prep_insert->seed_cells prep_cells Prepare Cell Suspension (in serum-free medium) prep_cells->seed_cells prep_chemo Prepare Chemoattractant (in lower chamber) incubate Incubate (12-48 hours) prep_chemo->incubate seed_cells->incubate remove_cells Remove Non-migrated Cells incubate->remove_cells fix_stain Fix and Stain Migrated Cells remove_cells->fix_stain count_cells Count Cells (Microscopy) fix_stain->count_cells

References

NMB-1 as a Tool Compound for Target Validation of TMEM150C/Tentonin 3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the field of mechanobiology, the identification and validation of specific molecular targets are crucial for advancing our understanding of cellular responses to mechanical stimuli and for the development of novel therapeutics. The transmembrane protein 150C (TMEM150C), also known as Tentonin 3 (TTN3), has emerged as a key player in mechanotransduction, functioning as a mechanosensitive ion channel. Validating the function of TMEM150C and its role in various physiological processes requires specific and potent pharmacological tools. This guide provides a comprehensive comparison of NMB-1, a synthetic conopeptide analogue, as a tool compound for the target validation of TMEM150C, with a key alternative, GsMTx4.

Introduction to this compound

This compound is a synthetic analogue of the ρ-conotoxin ρ-TIA, developed to investigate slowly adapting mechanically activated currents in dorsal root ganglion (DRG) neurons. Subsequent research has identified TMEM150C as the primary target of this compound, establishing it as a valuable tool for studying the function of this specific mechanosensitive ion channel.

Mechanism of Action

This compound acts as a potent and specific blocker of the TMEM150C ion channel. It is understood to directly occlude the pore of the channel, thereby inhibiting the influx of ions in response to mechanical stimulation. This targeted action allows researchers to dissect the specific contributions of TMEM150C to cellular mechanosensitivity, distinguishing its role from that of other mechanosensitive channels.

Data Presentation: this compound vs. Alternatives

The selection of an appropriate tool compound is critical for the success of target validation studies. The following table summarizes the key characteristics of this compound and compares it with GsMTx4, a widely used but less specific inhibitor of mechanosensitive channels.

FeatureThis compoundGsMTx4
Target(s) TMEM150C (Tentonin 3) Piezo1, Piezo2, TRPC1, TRPC6, and other mechanosensitive channels
Mechanism Pore BlockerGating Modifier
Specificity High for TMEM150CBroad spectrum for mechanosensitive channels
Reported Effects Inhibition of slowly inactivating mechanosensitive currentsInhibition of various types of mechanosensitive currents
Association Constant (k_on) ~2.50 x 10⁴ M⁻¹s⁻¹ (for 1 µM on SA currents)Not specifically reported for TMEM150C
Dissociation Constant (k_off) ~0.03 s⁻¹ (for 1 µM on SA currents)Not specifically reported for TMEM150C
Use in Target Validation Ideal for specific validation of TMEM150C functionUseful for general studies of mechanosensation

Experimental Protocols

Robust and reproducible experimental protocols are essential for generating high-quality data. The following is a detailed methodology for a key experiment used to validate the inhibitory effect of this compound on TMEM150C: Whole-Cell Patch-Clamp Electrophysiology for Mechanosensitive Currents .

Objective:

To measure mechanically activated currents in cells expressing TMEM150C and to assess the inhibitory effect of this compound.

Materials:
  • Cell line expressing TMEM150C (e.g., HEK293T cells transfected with a TMEM150C expression vector)

  • This compound peptide

  • GsMTx4 peptide (for comparison)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Fire-polished glass micropipettes (2-5 MΩ)

  • High-speed pressure clamp system or a fire-polished glass probe for mechanical stimulation

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH adjusted to 7.2 with KOH)

Procedure:
  • Cell Preparation: Plate the TMEM150C-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Establishing Whole-Cell Configuration:

    • Lower the pipette onto a single cell and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Recording Mechanically Activated Currents:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply mechanical stimuli to the cell membrane using either a high-speed pressure clamp to deliver negative pressure pulses to the patch pipette or a fire-polished glass probe to indent the cell membrane.

    • Record the resulting inward currents.

  • Pharmacological Inhibition:

    • Establish a baseline recording of mechanically activated currents.

    • Perfuse the bath with the extracellular solution containing this compound at the desired concentration (e.g., 1-10 µM).

    • After a stable effect is reached, record the mechanically activated currents in the presence of this compound.

    • Wash out the this compound with the control extracellular solution and record the recovery of the current. .

  • Data Analysis:

    • Measure the peak amplitude of the mechanically activated currents before, during, and after the application of the inhibitor.

    • Calculate the percentage of inhibition for each compound.

    • Construct dose-response curves to determine the IC₅₀ value if multiple concentrations are tested.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Target Validation Workflow start Hypothesized Target (TMEM150C) tool Tool Compound (this compound) start->tool assay Functional Assay (Electrophysiology) tool->assay data Data Analysis (% Inhibition, IC50) assay->data validation Target Validated data->validation

Caption: Experimental workflow for TMEM150C target validation using this compound.

G cluster_1 TMEM150C Signaling and Inhibition stimulus Mechanical Stimulus tmem150c TMEM150C (Tentonin 3) stimulus->tmem150c Activates ion_flux Ion Influx (e.g., Ca2+, Na+) tmem150c->ion_flux Mediates cellular_response Cellular Response (e.g., Signaling Cascade, Action Potential) ion_flux->cellular_response nmb1 This compound nmb1->tmem150c Blocks

Caption: Signaling pathway of TMEM150C and its inhibition by this compound.

Conclusion

This compound serves as a highly specific and potent tool compound for the target validation of the mechanosensitive ion channel TMEM150C. Its targeted mechanism of action provides a distinct advantage over broader spectrum inhibitors like GsMTx4, enabling researchers to precisely elucidate the role of TMEM150C in various physiological and pathological processes. The use of this compound in conjunction with rigorous experimental protocols, such as whole-cell patch-clamp electrophysiology, will continue to be invaluable for advancing the field of mechanobiology.

Neuromedin B and its Analogues: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the pharmacological and structural comparisons of Neuromedin B and its synthetic analogues, supported by experimental data and pathway visualizations.

Neuromedin B (NMB) is a mammalian bombesin-like peptide that plays a significant role in a variety of physiological processes, making its receptor a compelling target for therapeutic intervention. This guide provides a comparative analysis of NMB and its synthetic analogues, focusing on their performance, the experimental methods used for their evaluation, and the signaling pathways they modulate.

Comparative Analysis of NMB and its Analogues

Neuromedin B exerts its effects by binding to the high-affinity Neuromedin B receptor (NMBR), a G-protein coupled receptor (GPCR) also known as BB1. The development of NMB analogues has primarily focused on creating antagonists to probe the function of the NMB/NMBR system and to explore their therapeutic potential in areas such as oncology and neuroscience.

This analysis compares the native ligand, NMB, with two classes of well-characterized antagonists: a non-peptide peptoid antagonist, PD168368 , and a substituted somatostatin (B550006) analogue, BIM-23127 .

Data Presentation

The following table summarizes the quantitative data for NMB and its antagonist analogues, focusing on their binding affinity for the Neuromedin B receptor (NMBR) and the related Gastrin-Releasing Peptide Receptor (GRPR) to assess selectivity.

CompoundTypeChemical ClassNMBR Affinity (Ki)GRPR Affinity (Ki)Selectivity (NMBR vs. GRPR)
Neuromedin B (NMB) Endogenous AgonistPeptideHigh (agonist)Lower than GRPPreferential for NMBR
PD168368 AntagonistNon-peptide Peptoid15-45 nM[1][2]~3500 nM[1]~30-60 fold[2]
BIM-23127 AntagonistSubstituted Somatostatin AnalogueHigh (antagonist)Lower than NMBRSelective for NMBR over GRPR[3]

Note: The affinity of the endogenous agonist NMB is high, leading to receptor activation. Quantitative Ki values for agonists are determined in competition binding assays and reflect their affinity for the receptor binding pocket.

Experimental Protocols

The characterization of NMB and its analogues relies on a variety of in vitro assays to determine their binding affinity and functional activity at the NMBR. As the NMBR is a Gq-coupled GPCR, its activation leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and a subsequent increase in intracellular calcium levels.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabelled compounds (like NMB analogues) by measuring their ability to displace a radiolabeled ligand from the NMBR.

Protocol Outline:

  • Membrane Preparation:

    • Cells or tissues expressing the NMBR are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method like the BCA assay.

  • Competitive Binding Incubation:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NMBR ligand (e.g., ¹²⁵I-[D-Tyr⁰]NMB).

    • Varying concentrations of the unlabeled competitor compound (NMB or its analogue) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NMB.

    • The mixture is incubated at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is then converted to the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NMBR.

Protocol Outline:

  • Cell Preparation:

    • Cells expressing the NMBR are seeded in a multi-well plate and cultured to form a confluent monolayer.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye is taken up by the cells and is cleaved to its active, calcium-sensitive form.

  • Compound Addition:

    • The plate is placed in a fluorescence plate reader with an integrated liquid handling system.

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • NMB or an agonist analogue is added to the wells to stimulate the receptor. For antagonists, they are pre-incubated with the cells before the addition of NMB.

  • Fluorescence Measurement:

    • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The data are typically presented as the peak fluorescence response. For agonists, dose-response curves are generated to determine the EC50 value. For antagonists, the IC50 value is determined by measuring their ability to inhibit the NMB-induced calcium response.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the Gq signaling pathway by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Protocol Outline:

  • Cell Preparation and Labeling:

    • Cells expressing the NMBR are typically labeled by incubating them with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Compound Stimulation:

    • The cells are washed to remove excess radiolabel and then incubated with the test compound (agonist or antagonist) in a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

  • Extraction and Separation of IPs:

    • The stimulation is stopped, and the cells are lysed.

    • The inositol phosphates are extracted and separated from other cellular components, often using anion-exchange chromatography.

  • Quantification:

    • The amount of radiolabeled inositol phosphates is quantified using a scintillation counter.

  • Data Analysis:

    • Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

Mandatory Visualization

NMBR Signaling Pathway

The binding of Neuromedin B to its receptor, NMBR, primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that is a hallmark of many GPCRs involved in cellular communication.

NMBR_Signaling_Pathway NMB Neuromedin B NMBR NMB Receptor (BB1) NMB->NMBR Gq Gq Protein NMBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Antagonist PD168368 or BIM-23127 Antagonist->NMBR blocks

Caption: NMBR Gq-mediated signaling pathway and antagonist inhibition.

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel NMBR antagonist involves a series of well-defined experimental steps to determine its potency and selectivity.

Antagonist_Workflow start Synthesize Analogue binding_assay Radioligand Binding Assay (NMBR & GRPR) start->binding_assay determine_ki Determine Ki & Selectivity binding_assay->determine_ki functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) determine_ki->functional_assay determine_ic50 Determine IC50 (Antagonist Potency) functional_assay->determine_ic50 in_vivo In Vivo Studies (e.g., feeding behavior) determine_ic50->in_vivo end Characterized Antagonist in_vivo->end

Caption: Experimental workflow for NMBR antagonist characterization.

References

NMB-1's Interaction with Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis reveals that the conopeptide analogue NMB-1 primarily targets mechanosensitive ion channels, exhibiting a notable selectivity for slowly adapting currents, while displaying no significant effect on voltage-gated ion channels. This guide provides a comprehensive comparison of this compound's activity with other ion channel modulators, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.

This compound: A Selective Modulator of Mechanosensitive Ion Channels

This compound, or Noxious Mechanosensation Blocker 1, has been identified as a selective inhibitor of sustained mechanically activated currents in a subset of sensory neurons, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[1][2][3] Crucially, experimental evidence demonstrates that this compound has no inhibitory effects on voltage-gated sodium and calcium channels, nor on ligand-gated channels such as acid-sensing ion channels or TRPA1 channels.[1] This specificity makes this compound a valuable pharmacological tool to distinguish and study the function of mechanosensitive ion channels, particularly those responsible for sustained responses to mechanical stimuli.

In contrast to the broad activity of some toxins, this compound exhibits a 30-fold selectivity for inhibiting slowly adapting (SA) mechanically activated currents over rapidly adapting (RA) ones.[4][5] This highlights its specific interaction with the molecular machinery underlying sustained mechanosensation.

Comparative Analysis with Other Ion Channel Modulators

To contextualize the activity of this compound, this guide compares its effects with those of GsMTx4, a known mechanosensitive channel blocker, and various conotoxins that selectively target voltage-gated ion channels.

Mechanosensitive Ion Channel Inhibitors
CompoundTarget Channel(s)IC50 / KDKey Characteristics
This compound Slowly Adapting Mechanosensitive Channels~ 1 µM (for SA currents)[1][2][3]Selective for sustained mechanosensitive currents; no effect on voltage-gated Na+ or Ca2+ channels.[1]
GsMTx4 Piezo1, Piezo2KD of ~155 nM on Piezo1A well-characterized inhibitor of mechanosensitive ion channels; its D-enantiomer also inhibits Piezo2.[6][7][8]
Voltage-Gated Ion Channel Inhibitors
Toxin FamilyRepresentative ToxinTarget Channel(s)IC50
μ-conotoxins μ-GIIIAhNaV1.4110 ± 4 nM
μ-GIIIChNaV1.4286 ± 13 nM
μ-PIIIArNaV1.444 nM
μ-SIIIAhNaV1.7~75% block at 10 µM
μ-CnIIIChNaV1.7546 ± 42 nM
ω-conotoxins ω-conotoxin GVIAN-type CaV (CaV2.2)Low micromolar range
ω-conotoxin MVIIAN-type CaV (CaV2.2)Low micromolar range
κ-conotoxins κ-conotoxin PVIIAShaker K+ channels50 - 200 nM (state-dependent)[9][10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound and voltage-gated ion channel-targeting conotoxins.

NMB-1_Mechanism_of_Action cluster_membrane Cell Membrane Mechanosensitive_Channel Mechanosensitive Ion Channel (e.g., Piezo) Ion_Influx_Blocked Ion Influx (e.g., Ca2+) Blocked Mechanosensitive_Channel->Ion_Influx_Blocked Prevents Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->Mechanosensitive_Channel Activates This compound This compound This compound->Mechanosensitive_Channel Inhibits

Fig. 1: this compound inhibits mechanosensitive ion channels.

Conotoxin_VGIC_Mechanism cluster_membrane Cell Membrane VGIC Voltage-Gated Ion Channel (NaV, CaV, KV) Ion_Influx_Blocked Ion Influx (Na+, Ca2+, K+) Blocked VGIC->Ion_Influx_Blocked Prevents Depolarization Membrane Depolarization Depolarization->VGIC Activates Conotoxin Conotoxin (μ, ω, κ) Conotoxin->VGIC Blocks Pore

Fig. 2: Conotoxins block voltage-gated ion channels.

Experimental Protocols

The primary method for characterizing the effects of this compound and other ion channel modulators is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane.

General Whole-Cell Patch-Clamp Protocol

Whole_Cell_Patch_Clamp_Workflow Cell_Culture Cell Preparation (e.g., DRG neurons, HEK293 cells) Pipette_Fabrication Micropipette Fabrication & Filling with Internal Solution Giga_Seal Gigaseal Formation on Cell Membrane Pipette_Fabrication->Giga_Seal Whole_Cell_Config Establish Whole-Cell Configuration Giga_Seal->Whole_Cell_Config Baseline_Recording Record Baseline Currents (Control) Whole_Cell_Config->Baseline_Recording Compound_Application Apply Test Compound (e.g., this compound) Baseline_Recording->Compound_Application Post_Application_Recording Record Currents in Presence of Compound Compound_Application->Post_Application_Recording Data_Analysis Data Analysis (IC50 determination, etc.) Post_Application_Recording->Data_Analysis

Fig. 3: Workflow for whole-cell patch-clamp experiments.

1. Cell Preparation:

  • Culture primary cells (e.g., dorsal root ganglion neurons) or cell lines (e.g., HEK293) expressing the ion channel of interest on glass coverslips.

2. Micropipette and Solutions:

  • Fabricate glass micropipettes with a resistance of 2-5 MΩ.

  • Fill the micropipette with an internal solution mimicking the intracellular ionic composition.

  • The external (bath) solution should mimic the extracellular environment.

3. Recording Procedure:

  • Mount the coverslip onto the recording chamber of a patch-clamp setup.

  • Using a micromanipulator, carefully approach a target cell with the micropipette.

  • Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the entire cell.

4. Data Acquisition:

  • For mechanosensitive channels , apply a controlled mechanical stimulus to the cell using a fire-polished glass probe driven by a piezoelectric actuator. Record the resulting inward currents.

  • For voltage-gated channels , apply a series of voltage steps (a voltage protocol) to elicit channel opening and record the corresponding ionic currents.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the test compound (e.g., this compound) into the bath and record the currents again to determine the extent of inhibition.

5. Data Analysis:

  • Measure the peak current amplitude before and after compound application.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value using a dose-response curve fit.

Conclusion

The available evidence clearly indicates that This compound does not affect voltage-gated ion channels . Instead, it serves as a selective inhibitor of a subset of mechanosensitive ion channels responsible for slowly adapting currents. This specificity, in contrast to broader-acting toxins and modulators of voltage-gated channels, establishes this compound as a critical tool for dissecting the molecular components of mechanotransduction and for investigating its role in physiological processes such as pain perception. Researchers utilizing this compound can be confident in its targeted action on mechanosensitive pathways, without the confounding effects of modulating voltage-gated channel activity.

References

Unveiling NMB-1: A Potent and Selective Blocker of Mechanosensitive Ion Channels for Pain Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of NMB-1 (Noxious Mechanosensation Blocker 1) reveals a promising candidate for the development of novel analgesics. This conopeptide analogue demonstrates high selectivity for the Tentonin 3 (TTN3) ion channel, a key player in the sensation of pressure-evoked pain. This guide provides a comparative analysis of this compound against other modulators of mechanosensitive channels, supported by experimental data, to validate its therapeutic promise for researchers, scientists, and drug development professionals.

This compound, an analogue of a peptide isolated from a marine cone snail, has emerged as a significant pharmacological tool for dissecting the molecular basis of mechanosensation. Its primary mechanism of action is the selective inhibition of slowly adapting (SA) mechanically activated (MA) currents in sensory neurons. These currents are now understood to be mediated by the Tentonin 3 (TTN3) ion channel. By blocking TTN3, this compound effectively dampens the signaling of high-threshold mechanical stimuli, which are associated with pain.

Comparative Analysis of this compound and Alternatives

The therapeutic potential of this compound is best understood in comparison to other agents that modulate mechanosensitive ion channels, as well as traditional analgesics. The most pertinent comparator is GsMTx-4, a peptide derived from tarantula venom. While both peptides inhibit mechanosensation, they exhibit distinct target selectivity. GsMTx-4 primarily acts on Piezo and TRP family channels, whereas this compound displays a remarkable 30-fold selectivity for the SA currents mediated by TTN3 over other mechanically activated currents. This specificity suggests that this compound may offer a more targeted approach to pain relief with a potentially better side-effect profile.

Beyond GsMTx-4, the broader landscape of analgesics includes non-steroidal anti-inflammatory drugs (NSAIDs), acetaminophen, corticosteroids, antidepressants, and anticonvulsants. While these established drugs are effective for various pain types, they lack the specific mechanism of targeting the initial sensation of noxious mechanical stimuli that this compound offers.

Quantitative Performance Data

The following tables summarize the key quantitative data comparing the efficacy and selectivity of this compound and its alternatives.

CompoundTarget Channel(s)IC50 (SA Currents)Effect on Rapidly Adapting (RA) CurrentsAnimal Model Efficacy (Randall-Selitto Test)
This compound Tentonin 3 (TTN3) ~1 µM No significant inhibition Increases pain threshold
GsMTx-4Piezo1, TRPC1, TRPC6Not reported for SA currentsVariable, study-dependentReduces exercise pressor reflex
Gadolinium (Gd³⁺)Non-selective MA channel blocker-Inhibits-
Analgesic ClassGeneral Mechanism of ActionPrimary Use in Pain Management
This compound Selective TTN3 ion channel blocker Investigational for pressure-evoked pain
NSAIDsCOX enzyme inhibitionInflammatory pain
AcetaminophenCentral analgesic and antipyretic effectsMild to moderate pain, fever
CorticosteroidsAnti-inflammatory and immunosuppressiveSevere inflammatory pain
AntidepressantsModulation of neurotransmitter reuptakeNeuropathic pain
AnticonvulsantsModulation of neuronal excitabilityNeuropathic pain

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effect through a direct physical block of the TTN3 ion channel pore. This interaction is believed to be mediated by electrostatic forces between the positively charged this compound peptide and negatively charged residues at the outer vestibule of the TTN3 channel. By occluding the channel, this compound prevents the influx of cations that would normally occur in response to a noxious mechanical stimulus. This, in turn, prevents the depolarization of the sensory neuron and the subsequent propagation of a pain signal to the central nervous system.

NMB1_Mechanism cluster_neuron Sensory Neuron TTN3_channel Tentonin 3 (TTN3) Channel Depolarization Membrane Depolarization TTN3_channel->Depolarization Cation Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Noxious_Stimulus Noxious Mechanical Stimulus Noxious_Stimulus->TTN3_channel Activates NMB1 This compound NMB1->TTN3_channel Blocks

Mechanism of this compound Action

Experimental Protocols

The validation of this compound's therapeutic potential relies on key in vitro and in vivo experiments. Detailed methodologies for these experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents through the TTN3 channel in sensory neurons and assess the inhibitory effect of this compound.

Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from neonatal rats or mice.

  • Culture the neurons on poly-L-lysine-coated coverslips in a suitable growth medium.

  • For experiments involving heterologous expression, transfect a cell line (e.g., HEK293T) with a plasmid encoding for Tentonin 3.

Recording Procedure:

  • Place a coverslip with adherent cells into a recording chamber on an inverted microscope.

  • Perfuse the chamber with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 4 glucose; pH adjusted to 7.4).

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

  • Fill the micropipette with an internal solution (in mM: 110 KCl, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.5 GTP-Na; pH adjusted to 7.3).

  • Establish a gigaohm seal between the micropipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Mechanically stimulate the cell using a fire-polished glass probe driven by a piezo-electric crystal actuator.

  • Record the resulting currents in voltage-clamp mode, holding the cell at -60 mV.

  • Apply this compound at various concentrations to the external solution and record the inhibition of the mechanically activated currents.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording Isolate_Neurons Isolate DRG Neurons Culture_Neurons Culture on Coverslips Isolate_Neurons->Culture_Neurons Transfect_Cells (or) Transfect Cell Line with TTN3 Prepare_Pipette Prepare & Fill Micropipette Form_Seal Form Gigaohm Seal Prepare_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Stimulate Mechanically Stimulate Cell Whole_Cell->Stimulate Record_Currents Record Ion Currents Stimulate->Record_Currents Apply_NMB1 Apply this compound Record_Currents->Apply_NMB1 Record_Inhibition Record Inhibition Apply_NMB1->Record_Inhibition Randall_Selitto_Workflow cluster_animal_prep Animal Preparation cluster_testing Behavioral Testing Acclimatize Acclimatize Rats Induce_Inflammation Induce Inflammation (Optional) Acclimatize->Induce_Inflammation Administer_Drug Administer this compound or Vehicle Induce_Inflammation->Administer_Drug Restrain_Animal Restrain Rat Apply_Pressure Apply Increasing Paw Pressure Restrain_Animal->Apply_Pressure Measure_Threshold Measure Paw Withdrawal Threshold Apply_Pressure->Measure_Threshold Analyze_Data Compare Treatment Groups Measure_Threshold->Analyze_Data

Head-to-Head Comparison: NMB-1 and Other Conopeptides in the Study of Mechanosensation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

The study of mechanosensation, the process by which cells convert mechanical stimuli into electrochemical signals, is a rapidly evolving field with significant implications for pain, hearing, and touch. Conopeptides, a diverse family of peptides isolated from the venom of marine cone snails, have emerged as powerful tools to dissect the molecular machinery underlying these processes. This guide provides a head-to-head comparison of NMB-1 (Noxious Mechanosensation Blocker-1), a synthetic conopeptide analogue, with other relevant peptides used to investigate mechanosensitive ion channels.

This comparison focuses on this compound and the well-characterized tarantula toxin, GsMTx-4. While not a conopeptide, GsMTx-4 is a critical comparative tool due to its distinct mechanism of action on a different class of mechanosensitive ion channels. The contrasting pharmacological profiles of this compound and GsMTx-4 provide a valuable framework for selectively probing different types of mechanosensation.

Comparative Data of this compound and GsMTx-4

The following tables summarize the key characteristics, mechanisms of action, and pharmacological properties of this compound and GsMTx-4, offering a clear, quantitative comparison for researchers.

Table 1: General Characteristics

FeatureThis compoundGsMTx-4
Source Synthetic analogue of a Conus snail peptideVenom of the tarantula Grammostola spatulata
Peptide Family Conopeptide analogueSpider venom peptide (Inhibitor Cystine Knot)
Amino Acid Length 1934
Molecular Weight ~2200 Da~4096 Da

Table 2: Mechanism of Action

FeatureThis compoundGsMTx-4
Primary Target Mechanosensitive ion channels mediating sustained, slowly adapting currents in sensory neurons.Cationic stretch-activated mechanosensitive channels, including Piezo1, Piezo2, and some TRP channels (e.g., TRPC1, TRPC6).
Effect on Channel Selective inhibition.Inhibition, acts as a gating modifier.

Table 3: Pharmacological Properties

FeatureThis compoundGsMTx-4
Potency (IC50) ~1 µM for sustained mechanically activated currents in sensory neurons.[1]Varies by channel and cell type (e.g., ~0.1-1 µM for Piezo1).
Selectivity ~30-fold selectivity for slowly adapting over rapidly adapting mechanically activated currents.[1] No significant effect on voltage-gated sodium, calcium, or potassium channels, or on TRPA1 and ASIC channels.[1]Inhibits a broader range of stretch-activated channels. Does not inhibit the mechanically activated currents in sensory neurons that are blocked by this compound.[1]
Reported Biological Effect Inhibition of pressure-evoked pain in vivo.[1] Inhibition of mechanotransduction in cochlear hair cells.[1]Inhibition of stretch-activated channel-mediated processes in various tissues, including red blood cells, cardiac muscle, and neurons.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide the experimental protocols for key assays used to characterize this compound and GsMTx-4.

Experimental Protocol for this compound Characterization

The following protocols are adapted from the primary research characterizing this compound (Drew et al., 2007, PLoS ONE; 2(6):e515).

1. Dorsal Root Ganglion (DRG) Neuron Culture

  • Animal Model: Adult male C57BL/6 mice.

  • Dissection: DRGs are dissected from all spinal levels in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: Ganglia are digested in a solution of 1 mg/ml collagenase type IA and 0.25 mg/ml dispase II in HBSS for 45 minutes at 37°C.

  • Mechanical Dissociation: The enzyme solution is replaced with culture medium (Neurobasal A medium supplemented with 2% B27, 2 mM L-glutamine, and 100 U/ml penicillin/streptomycin), and the ganglia are mechanically dissociated by trituration through a series of fire-polished Pasteur pipettes of decreasing tip diameter.

  • Plating: Dissociated neurons are plated onto poly-D-lysine and laminin-coated glass coverslips and cultured overnight at 37°C in a 5% CO2 incubator.

2. Whole-Cell Patch-Clamp Electrophysiology of Mechanically Activated Currents

  • Recording Setup: Cultured DRG neurons are visualized using an inverted microscope. Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

  • Pipette and Solutions: Borosilicate glass pipettes (3-5 MΩ) are filled with an intracellular solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 ATP (pH 7.3 with KOH). The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 4 glucose (pH 7.4 with NaOH).

  • Mechanical Stimulation: A fire-polished glass probe (tip diameter ~2-3 µm) controlled by a piezo-electric crystal manipulator is positioned to indent the cell membrane. Mechanical stimuli are delivered as voltage steps to the piezo manipulator, resulting in controlled displacement of the probe.

  • Data Acquisition: Mechanically activated currents are recorded at a holding potential of -70 mV. Data is acquired and analyzed using appropriate software (e.g., pCLAMP). This compound is applied to the bath via a perfusion system.

3. In Vivo Behavioral Assay for Mechanical Nociception

  • Animal Model: Adult male Sprague-Dawley rats.

  • Drug Administration: this compound or vehicle is injected into the plantar surface of the hind paw.

  • Mechanical Threshold Measurement: Mechanical sensitivity is assessed using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold is calculated.

  • Experimental Design: Baseline mechanical thresholds are determined before injection. Post-injection thresholds are measured at various time points to assess the effect of this compound on mechanical pain sensitivity.

Representative Experimental Protocol for GsMTx-4 Characterization

The following is a representative protocol for characterizing the effect of GsMTx-4 on Piezo1 channels, based on common methodologies in the field.

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with a plasmid encoding the Piezo1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent reporter (e.g., GFP) is often co-transfected to identify transfected cells.

2. Electrophysiology (Cell-Attached or Outside-Out Patch-Clamp)

  • Recording Configuration: Cell-attached or outside-out patch-clamp configurations are used to record single-channel or macroscopic currents from transfected HEK293T cells.

  • Pipette and Solutions: Pipettes are filled with an intracellular-like solution. The bath solution is an extracellular-like solution.

  • Mechanical Stimulation: For cell-attached patches, negative pressure is applied to the patch pipette to induce membrane stretch. For outside-out patches, a high-speed pressure clamp system can be used to apply pressure to the patch.

  • Data Acquisition: Stretch-activated currents are recorded at a defined holding potential. GsMTx-4 is applied to the bath (for outside-out patches) or included in the pipette solution.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying mechanically activated currents and the differential effects of this compound and GsMTx-4.

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Electrophysiology Electrophysiology cluster_Data_Analysis Data Analysis DRG_Dissection DRG Dissection Enzymatic_Digestion Enzymatic Digestion DRG_Dissection->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Plating Plating on Coated Coverslips Mechanical_Dissociation->Plating Patch_Clamp Whole-Cell Patch-Clamp Plating->Patch_Clamp Mechanical_Stimulation Piezo-driven Mechanical Stimulation Patch_Clamp->Mechanical_Stimulation Current_Recording Recording of Mechanically Activated Currents Mechanical_Stimulation->Current_Recording Drug_Application Application of this compound Current_Recording->Drug_Application Analysis Analysis of Current Properties (Amplitude, Kinetics) Drug_Application->Analysis IC50_Determination IC50 Curve Generation Analysis->IC50_Determination Signaling_Pathway cluster_Sensory_Neuron Sensory Neuron Membrane cluster_Response Cellular Response MA_Sustained Sustained MA Channel Pressure_Pain Pressure-Evoked Pain Sensation MA_Sustained->Pressure_Pain MA_Stretch Stretch-Activated Channel (e.g., Piezo) Stretch_Sensation Stretch Sensation MA_Stretch->Stretch_Sensation NMB1 This compound NMB1->MA_Sustained Inhibits GsMTx4 GsMTx-4 GsMTx4->MA_Stretch Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NMB-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized compounds like NMB-1 are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This compound, a conopeptide analogue identified by CAS No. 2843557-76-4, is utilized in research to selectively inhibit sustained mechanically activated currents in sensory neurons, playing a role in the study of pain and hearing.[1][2][3] Due to its biological activity and the potential for unknown toxicological properties, this compound must be managed as a laboratory chemical waste with strict adherence to established safety protocols.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Although specific hazard data for this compound is not widely available, it should be treated as a potentially hazardous substance. All handling should occur in a well-ventilated area, preferably within a fume hood or biosafety cabinet, especially when dealing with the lyophilized powder form which can become airborne.[4]

Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. It is recommended to wear double gloves. If gloves become contaminated, they should be changed immediately.[4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[4]

  • Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing from contact.[4]

Storage and Reconstitution

Proper storage is critical to maintain the integrity of this compound. Lyophilized peptides should be stored in a cool, dry, and dark place, with temperatures between -20°C and -80°C being optimal for long-term stability.[6][7] When reconstituting, use sterile water or an appropriate buffer and mix gently by swirling, avoiding vigorous shaking.[1][8] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted solution into single-use quantities.[8] All containers must be clearly labeled with the compound name, concentration, and date of preparation.[7]

Step-by-Step Disposal Procedures

The disposal of this compound waste must comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain, as this can pose significant environmental and health risks.[6] All waste materials contaminated with this compound should be treated as hazardous chemical waste.[1][4]

Waste Segregation:

Proper segregation at the point of generation is the first critical step.[9]

Waste TypeDescriptionRecommended Container
Solid Waste Contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.Designated, clearly labeled, leak-proof hazardous waste container.[9][10]
Liquid Waste Unused or expired this compound solutions and contaminated buffers.Separate, clearly labeled, leak-proof hazardous waste container.[9][11]
Sharps Waste Contaminated needles, syringes, or any other items that can puncture the skin.Rigid, puncture-resistant sharps container.[12]

Disposal Workflow:

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Inactivation (Recommended for Liquid Waste) cluster_3 Final Disposal Solid Waste Solid Waste Solid Container Labeled Solid Waste Container Solid Waste->Solid Container Liquid Waste Liquid Waste Liquid Container Labeled Liquid Waste Container Liquid Waste->Liquid Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Waste Pickup Arrange for Pickup by Certified Hazardous Waste Service Solid Container->Waste Pickup Chemical Inactivation Chemical Inactivation (e.g., 10% Bleach or 1M NaOH) Liquid Container->Chemical Inactivation Optional but Recommended Sharps Container->Waste Pickup Chemical Inactivation->Waste Pickup Institutional EHS Follow Institutional EHS Guidelines Waste Pickup->Institutional EHS

Caption: General workflow for the proper disposal of this compound waste.

Chemical Inactivation (for Liquid Waste):

For liquid waste containing this compound, chemical inactivation before collection is a recommended practice to denature the peptide.[10]

  • Preparation: In a designated chemical fume hood, prepare an inactivation solution. A common and effective method is to use a 10% bleach solution or a 1M sodium hydroxide (B78521) (NaOH) solution.[5][10]

  • Inactivation: Slowly add the liquid peptide waste to the inactivation solution. Allow a minimum contact time of 30 minutes to ensure the peptide is denatured.[5]

  • Collection: After inactivation, the solution should still be collected in a designated liquid hazardous waste container. Do not pour it down the drain.[9]

Spill Management

In the event of a spill, the area should be evacuated and secured.

Spill TypeContainment and Cleanup Procedure
Liquid Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed, labeled hazardous waste container.[11]
Solid Spill (Powder) Gently cover the spill with absorbent paper to avoid raising dust. Moisten the paper with an appropriate solvent (e.g., water) and carefully collect the material. Place all contaminated materials into a sealed, labeled hazardous waste container.[11]

After the initial cleanup, the spill area should be decontaminated with a 10% bleach solution, followed by a thorough rinse.[5] All materials used for cleanup must be disposed of as hazardous solid waste.

Final Disposal Logistics

All segregated and properly contained this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][13] Ensure that all containers are sealed and accurately labeled before scheduling a pickup.

Caption: Logical decision flow for this compound disposal procedures.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.